5-Methoxy-beta-methyltryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(6-13)11-7-14-12-4-3-9(15-2)5-10(11)12/h3-5,7-8,14H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKJXFPRSHOODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942946 | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-70-8 | |
| Record name | Indole, 3-(3-amino-2-propyl)-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-β-methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Methoxy-β-methyltryptamine, a tryptamine derivative of interest in neurochemical research. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide outlines a plausible and established chemical pathway adapted from the synthesis of analogous β-methylated tryptamines. The proposed synthesis involves a two-step process commencing with the preparation of a key intermediate, 4-methoxyphenylacetone, followed by its conversion to the target molecule via an indole synthesis methodology.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Methoxy-β-methyltryptamine and its close structural analog, 5-Methoxy-α-methyltryptamine (5-MeO-AMT), for comparative purposes. Data for 5-Methoxy-β-methyltryptamine is predicted or inferred from structurally similar compounds.
| Property | 5-Methoxy-β-methyltryptamine (Predicted/Inferred) | 5-Methoxy-α-methyltryptamine (5-MeO-AMT)[1] |
| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₆N₂O |
| Molar Mass | 204.27 g/mol | 204.27 g/mol |
| Appearance | Crystalline solid (predicted) | - |
| Melting Point | Not available | 216-218 °C (Hydrochloride salt)[2] |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in organic solvents (predicted) | Soluble in methanol and dilute mineral acids[2] |
Proposed Synthetic Pathway
The synthesis of 5-Methoxy-β-methyltryptamine can be logically approached in two main stages:
-
Stage 1: Synthesis of 4-Methoxyphenylacetone. This key intermediate provides the core structure from which the indole ring and the β-methylated ethylamine side chain will be constructed.
-
Stage 2: Indole Formation and Amination. This stage involves the cyclization to form the indole nucleus and the introduction of the amino group to yield the final tryptamine. A well-established method for this transformation is the Bischler-Möhler indole synthesis or a related variant.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of 5-Methoxy-β-methyltryptamine. These protocols are based on established and reliable procedures for analogous chemical transformations.
Stage 1: Synthesis of 4-Methoxyphenylacetone
This procedure details the synthesis of 4-methoxyphenylacetone from 4-methoxybenzaldehyde and nitroethane, followed by reduction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 |
| Nitroethane | 75.07 | 1.2 |
| Ammonium Acetate | 77.08 | 0.5 |
| Acetic Acid, Glacial | 60.05 | Solvent |
| Iron Powder | 55.84 | 3.0 |
| Ferric Chloride | 162.20 | catalytic |
| Hydrochloric Acid (conc.) | 36.46 | As required |
| Toluene | 92.14 | Solvent |
Procedure:
-
Condensation: A mixture of 4-methoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.5 eq) in glacial acetic acid is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water. The precipitated yellow solid, 1-(4-methoxyphenyl)-2-nitropropene, is collected by filtration, washed with water, and dried.
-
Reduction: The dried 1-(4-methoxyphenyl)-2-nitropropene is suspended in a mixture of toluene and water. Iron powder (3.0 eq) and a catalytic amount of ferric chloride are added. The mixture is heated to 70-80 °C with vigorous stirring.
-
Concentrated hydrochloric acid is added dropwise over a period of 1-2 hours, maintaining the temperature of the reaction.
-
Isolation: After the addition is complete, the reaction is stirred for another hour. The mixture is then cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methoxyphenylacetone as an oil. Purification can be achieved by vacuum distillation.
Stage 2: Synthesis of 5-Methoxy-β-methyltryptamine
This stage employs a modified Bischler-Möhler indole synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Methoxyphenylacetone | 164.20 | 1.0 |
| Bromoacetyl bromide | 201.86 | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 1.2 |
| Ammonia (aqueous solution) | 17.03 | Excess |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | Solvent |
| Diethyl Ether (anhydrous) | 74.12 | Solvent |
Procedure:
-
Acylation: To a solution of 4-methoxyphenylacetone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), anhydrous aluminum chloride (1.2 eq) is added portion-wise at 0 °C. Bromoacetyl bromide (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated to give the crude α-bromo ketone intermediate.
-
Amination: The crude intermediate is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction is stirred at room temperature for several hours.
-
Isolation of Amine Intermediate: The product is extracted into an organic solvent, washed, dried, and concentrated.
-
Reduction: The crude amine intermediate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C. The reaction mixture is then refluxed for 4-6 hours.
-
Final Work-up and Purification: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude 5-Methoxy-β-methyltryptamine can be purified by column chromatography or by conversion to its salt (e.g., hydrochloride or fumarate) and recrystallization.
Biological Activity and Signaling Pathways
5-Methoxy-β-methyltryptamine is expected to exhibit activity at serotonin receptors, similar to its α-methylated isomer, 5-MeO-AMT, and other 5-methoxylated tryptamines.[3][4][5] These compounds are known to be agonists at various serotonin (5-HT) receptor subtypes, with a notable affinity for the 5-HT₂A and 5-HT₁A receptors.[3][4]
Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular effects associated with the psychedelic properties of these compounds.[3][6]
Disclaimer
The synthesis of 5-Methoxy-β-methyltryptamine should only be conducted by qualified professionals in a controlled laboratory setting. The information provided in this guide is for research and informational purposes only. All procedures should be performed with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The legal status of this compound may vary by jurisdiction, and it is the responsibility of the researcher to ensure compliance with all applicable laws and regulations.
References
An In-depth Technical Guide to 5-Methoxylated Tryptamines: Discovery, History, and Core Pharmacology
A Note on the Specific Subject of Inquiry: 5-Methoxy-beta-methyltryptamine
Initial research indicates a significant lack of available scientific literature regarding the discovery, history, and pharmacological profile of this compound. This specific positional isomer of the methyl group on the ethylamine side chain does not appear to have been a major focus of research in the same vein as its alpha-methylated and N,N-dimethylated counterparts. Therefore, this guide will focus on two closely related, extensively researched, and historically significant compounds: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) . It is plausible that interest in the beta-methylated variant stems from a potential misidentification or a desire to understand the broader structure-activity relationships within this class of compounds.
This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of 5-MeO-DMT and 5-MeO-AMT for researchers, scientists, and drug development professionals.
Discovery and History
The exploration of 5-methoxylated tryptamines is rooted in the early 20th-century advancements in organic chemistry and a growing interest in the constituents of psychoactive plants and animal secretions.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
The history of 5-MeO-DMT spans from its initial chemical synthesis to its identification in a wide array of natural sources and its traditional use in shamanic rituals.
-
1935-1936: The first synthesis of 5-MeO-DMT was achieved by Japanese chemists Toshio Hoshino and Kenya Shimodaira as part of their exploratory chemical research.[1][2] At this time, its psychoactive properties were not investigated.[2]
-
1959: The first isolation of 5-MeO-DMT from a natural source occurred when it was identified in the flowering plant Dictyoloma incanescens.[1]
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1965: 5-MeO-DMT was identified as the primary psychoactive component of the hallucinogenic snuff known as "yakee," "epena," or "parica," prepared from the resin of the Virola theiodora tree by indigenous communities in Northern South America.[1] Around the same time, the renowned chemist Vittorio Erspamer isolated it from the venom of the Sonoran Desert toad, Incilius alvarius (formerly Bufo alvarius).
-
1970: Alexander Shulgin, a prominent psychedelic researcher, first reported on the hallucinogenic effects of 5-MeO-DMT in humans when administered parenterally.[1]
-
1984: The use of the venom from Incilius alvarius as a psychedelic was first described in a pamphlet titled "Bufo Alvarius: The Psychedelic Toad of the Sonoran Desert" by Albert Most (a pseudonym for Ken Nelson).[1] This publication significantly contributed to the modern use of toad venom for its psychoactive properties.[3]
5-Methoxy-alpha-methyltryptamine (5-MeO-AMT)
5-MeO-AMT, also known as "Alpha-O," emerged from the systematic exploration of tryptamine derivatives, with its discovery and investigation closely linked to the work of Alexander Shulgin.
-
1958: The initial synthesis and description of 5-MeO-AMT appeared in the scientific literature.[4]
-
1976: The psychedelic effects of 5-MeO-AMT in humans were first observed.[4]
-
1978: Alexander Shulgin and David E. Nichols, along with their colleagues, formally described the psychoactive properties of 5-MeO-AMT.[4]
-
Late 20th/Early 21st Century: 5-MeO-AMT gained popularity as a recreational substance and was often sold under the name "Alpha-O".[4]
Quantitative Pharmacological Data
The primary mechanism of action for both 5-MeO-DMT and 5-MeO-AMT is their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. The following tables summarize their binding affinities (Ki) and functional potencies (EC50).
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT and 5-MeO-AMT
| Receptor | 5-MeO-DMT | 5-MeO-AMT |
| 5-HT1A | < 10 | High Affinity |
| 5-HT2A | > 1000 | 2 - 8.4 |
| 5-HT2B | High Affinity | High Affinity |
| SERT | 499 | > 1000 |
Note: Data is compiled from multiple sources and methodologies, which can lead to variations in reported values. "High Affinity" is indicated where specific numerical values were not consistently available across the reviewed literature but the affinity was noted as significant.
Table 2: Functional Potencies (EC50, nM) of 5-MeO-DMT and 5-MeO-AMT
| Assay / Receptor | 5-MeO-DMT | 5-MeO-AMT |
| G Protein Binding (General) | ~100 | Not specified |
| 5-HT2A Activation | Not specified | 2 - 8.4 |
| Monoamine Release (Serotonin) | Low Potency | 460 |
| Monoamine Release (Norepinephrine) | Low Potency | 8900 |
| Monoamine Release (Dopamine) | Low Potency | 1500 |
Note: EC50 values are highly dependent on the specific assay and cell line used. 5-MeO-AMT is a significantly more potent agonist at the 5-HT2A receptor compared to its activity as a monoamine releaser.[4]
Experimental Protocols
The following sections outline the general methodologies for the synthesis and pharmacological evaluation of 5-methoxylated tryptamines.
Chemical Synthesis
The synthesis of 5-MeO-DMT and 5-MeO-AMT can be achieved through several established routes. A common and versatile method is the Speeter-Anthony tryptamine synthesis .
General Protocol for Speeter-Anthony Synthesis of 5-MeO-DMT:
-
Starting Material: 5-methoxyindole.
-
Step 1: Oxalyl chloride addition. 5-methoxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.
-
Step 2: Amination. The resulting intermediate is then reacted with dimethylamine to yield the corresponding ketoamide.
-
Step 3: Reduction. The ketoamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4) or, for deuterated analogs, lithium aluminum deuteride (LiAlD4), in an anhydrous solvent like tetrahydrofuran (THF) to yield 5-MeO-DMT.[5]
-
Purification: The final product is typically purified by extraction and crystallization, often as a salt (e.g., fumarate or succinate) to improve stability and purity.[6][7]
A similar synthetic strategy can be adapted for 5-MeO-AMT by using the appropriate amine in the amination step.
Receptor Binding Assays
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
General Protocol for 5-HT Receptor Binding Assay:
-
Receptor Source: Membranes prepared from cells expressing the human 5-HT receptor of interest (e.g., 5-HT1A or 5-HT2A) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex for 5-HT2A).[8]
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor is used. Common examples include [3H]WAY-100635 for 5-HT1A and [3H]ketanserin for 5-HT2A.[9]
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (e.g., 5-MeO-DMT) are incubated together in a buffer solution.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters using a cell harvester or 96-well filter plates.[8][10]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assays (G-Protein Coupled Receptor Signaling)
Functional assays measure the cellular response to receptor activation.
General Protocol for GTPγS Binding Assay:
This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[11]
-
Membrane Preparation: Prepare cell membranes containing the receptor of interest.
-
Incubation: Incubate the membranes with the agonist (e.g., 5-MeO-DMT) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Activation: Receptor activation by the agonist stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating the membranes from the incubation buffer, typically by filtration.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of the agonist is used to determine its potency (EC50) and efficacy.
Signaling Pathways and Experimental Workflows
The primary targets of 5-MeO-DMT and 5-MeO-AMT are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular events.
General GPCR Signaling Pathway
The diagram below illustrates a simplified, canonical GPCR signaling pathway activated by an agonist like 5-MeO-DMT or 5-MeO-AMT.
Caption: Generalized GPCR signaling pathway.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines a typical workflow for the pharmacological characterization of a novel tryptamine derivative.
Caption: Pharmacological characterization workflow.
References
- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 2. From Toad Toxin to Medicine: The Promise of 5-MeO-DMT | Published by Journal of Health Economics and Outcomes Research [jheor.org]
- 3. Understanding 5-MeO-DMT: Historical use [beckleypsytech.com]
- 4. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Receptor Binding Profile of 5-Methoxy-β-methyltryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the predicted receptor binding profile of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT). Due to the limited availability of direct binding data for 5-MeO-β-MT, this guide synthesizes information from structurally related tryptamine analogs, primarily 5-Methoxy-α-methyltryptamine (5-MeO-AMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to forecast its pharmacological characteristics. This guide includes a comparative analysis of binding affinities, detailed experimental protocols for receptor binding assays, and visualizations of the principal signaling pathways.
Predicted Receptor Binding Profile
5-Methoxy-β-methyltryptamine is an analog of serotonin and a member of the tryptamine class of compounds. Its structure, featuring a 5-methoxy group on the indole ring and a β-methyl group on the ethylamine side chain, suggests significant interaction with serotonergic systems. The predicted binding profile is primarily based on data from its structural isomer, 5-MeO-AMT, which shares the α-methyl substitution on the ethylamine chain.
It is predicted that 5-MeO-β-MT will act as a potent agonist at several serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT2A and 5-HT1A receptors.[1][2] The agonism at the 5-HT2A receptor is the principal mechanism believed to mediate the psychoactive effects of serotonergic psychedelics.[1][2]
Quantitative Binding Affinity Data (Predicted)
The following table summarizes the binding affinities (Ki values) of tryptamine analogs structurally related to 5-MeO-β-MT. These values are instrumental in predicting the binding profile of the target compound. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | 5-MeO-AMT (Ki in µM) | 5-MeO-DMT (Ki in µM) | Notes |
| 5-HT1A | 0.046[1] | 0.013[3] | High affinity predicted for 5-MeO-β-MT. |
| 5-HT2A | 0.034[1] | ~0.4 - 0.7 | High affinity predicted; primary target for psychedelic effects.[1][2] |
| SERT | 12[1] | - | Lower affinity suggests weak serotonin reuptake inhibition. |
Data for 5-MeO-DMT is presented for comparative purposes, highlighting the influence of N,N-dimethylation versus β-methylation.
Experimental Protocols
The determination of receptor binding affinities is typically accomplished through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[4]
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of a test compound like 5-MeO-β-MT.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology: Competitive Binding Assay for 5-HT2A Receptor
This protocol describes a representative method for determining the binding affinity (Ki) of 5-MeO-β-MT at the human 5-HT2A receptor.
-
Receptor Preparation:
-
Utilize membranes from HEK293 cells stably expressing the recombinant human 5-HT2A receptor.
-
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) to a final protein concentration of 10-20 µg per well.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format with a total volume of 200 µL per well.
-
Add 50 µL of the membrane preparation to each well.
-
Add 50 µL of the radioligand, [3H]ketanserin, at a final concentration of ~1.0 nM (approximating its Kd).
-
Add 100 µL of 5-MeO-β-MT at various concentrations (e.g., 10-11 M to 10-4 M) to generate a competition curve.
-
For determining non-specific binding, use a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled ketanserin).
-
Incubate the plates at room temperature (~25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 5-MeO-β-MT.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of 5-MeO-β-MT that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Predicted Signaling Pathways
The interaction of 5-MeO-β-MT with its primary predicted targets, the 5-HT1A and 5-HT2A receptors, is expected to initiate distinct intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that modulate downstream cellular activity.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to the Gq/11 G-protein.[6] Its activation leads to an excitatory cellular response through the phospholipase C pathway.
Caption: Predicted 5-HT2A receptor Gq-coupled signaling cascade.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is coupled to the Gi/o G-protein, which typically mediates an inhibitory cellular response by inhibiting adenylyl cyclase and modulating ion channel activity.[7]
Caption: Predicted 5-HT1A receptor Gi-coupled signaling cascade.
References
- 1. Buy 5-Methoxy-alpha-methyltryptamine | 1137-04-8 [smolecule.com]
- 2. 5-Methoxy-alpha-methyltryptamine | 1137-04-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Beta-Methylated Tryptamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-methylated tryptamines are a class of psychoactive compounds characterized by a methyl group substitution at the beta position of the tryptamine ethylamine side chain. This structural modification significantly alters their pharmacological properties compared to their non-methylated parent compounds. This guide provides an in-depth technical overview of the pharmacological profile of key beta-methylated tryptamines, focusing on their receptor binding affinities, functional activities, and relevant in vivo effects. The information is presented to aid researchers and professionals in drug development and neuroscience in understanding the complex interactions of these molecules with various neuroreceptor systems.
Core Pharmacology: Receptor Interactions and Functional Outcomes
The primary mechanism of action for many beta-methylated tryptamines involves their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key mediator of their psychedelic effects.[1][2] However, their pharmacology is often complex, involving multiple receptor systems and actions on monoamine transporters.
Receptor Binding Affinities
The affinity of a compound for a specific receptor is a critical determinant of its potency and potential physiological effects. The following tables summarize the receptor binding affinities (Ki, in nM) of several prominent beta-methylated tryptamines across a range of relevant neuroreceptors. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of α-Methyltryptamine (αMT) and its Analogs
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | SERT |
| α-Methyltryptamine (αMT) | - | 5700[3] | - | - | - | - | - | - |
| S-(+)-α-Ethyltryptamine (AET) | - | - | - | 1580[3] | 4849[3] | - | - | - |
| R-(-)-α-Ethyltryptamine (AET) | - | - | - | 2265[3] | 8376[3] | - | - | - |
| 5-Methoxy-α-methyltryptamine (5-MeO-αMT) | - | - | - | - | - | - | - | - |
| α-Methylserotonin | 40-150[4] | 40-150[4] | 40-150[4] | >10000[4] | - | High Affinity[4] | High Affinity[4] | - |
Functional Activity
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and quantify its potency (EC50) and efficacy (Emax). The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.[2][5][6]
Table 2: Functional Activity (EC50, nM) and In Vivo Effects of Beta-Methylated Tryptamines
| Compound | 5-HT2A Agonism (EC50, nM) | Efficacy (Emax) | Head-Twitch Response (HTR) | Monoamine Release | MAO Inhibition (IC50, nM) |
| α-Methyltryptamine (αMT) | - | - | Induces HTR | 5-HT, DA, NE Releaser[7] | 380 (MAO-A)[7] |
| (+)-α-Ethyltryptamine (AET) | 1250[8][9] | 61% (Partial Agonist)[8][9] | - | 5-HT, DA, NE Releaser[10] | Weak Inhibitor[8] |
| (-)-α-Ethyltryptamine (AET) | >10000 (Inactive)[8][9] | - | - | - | - |
| 5-Methoxy-α-methyltryptamine (5-MeO-αMT) | - | - | Induces HTR[11] | - | 31000 (MAO-A)[11] |
| β-keto-N-methyl-αMT (BK-NM-AMT) | Inactive[12] | - | - | 5-HT (EC50=41.3), DA (EC50=92.8)[12] | Inactive[12] |
Signaling Pathways
The interaction of beta-methylated tryptamines with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to downstream effects that are believed to underlie the profound perceptual and cognitive changes associated with these compounds.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the pharmacological characterization of beta-methylated tryptamines.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of beta-methylated tryptamines for serotonin receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors in CHO-K1 cells).[13]
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).
-
Test compounds (beta-methylated tryptamines).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Reaction Mixture: In each well, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of an unlabeled competitor is added.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of beta-methylated tryptamines as agonists at Gq-coupled serotonin receptors.
Materials:
-
Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (beta-methylated tryptamines).
-
A reference full agonist (e.g., serotonin).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[15][16]
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds and the reference agonist.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. The instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity upon compound addition reflects the release of intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[1]
Head-Twitch Response (HTR) Assay
This in vivo behavioral assay is a reliable predictor of 5-HT2A receptor-mediated psychedelic activity in humans.[2]
Objective: To assess the in vivo 5-HT2A receptor agonist activity of beta-methylated tryptamines.
Materials:
-
Male C57BL/6J mice.
-
Test compounds (beta-methylated tryptamines).
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a magnetometer-based detection system.[6][17]
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room and observation chambers for a specified period before drug administration.
-
Drug Administration: Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Place the mice individually into the observation chambers and record their behavior for a set duration (e.g., 30-60 minutes).
-
HTR Quantification: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. Alternatively, an automated system using a head-mounted magnet and a magnetometer can be used for more objective quantification.[6][17][18]
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in HTRs indicates 5-HT2A receptor agonist activity. Dose-response curves can be generated to determine the ED50 for inducing HTR.
Conclusion
The beta-methylation of the tryptamine scaffold results in compounds with diverse and complex pharmacological profiles. While agonism at the 5-HT2A receptor is a common feature and a primary driver of their psychedelic effects, their interactions with other serotonin receptor subtypes and monoamine transporters contribute to their unique spectrum of activities. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this intriguing class of molecules. Further investigation into the structure-activity relationships and the downstream signaling consequences of receptor activation will be crucial for elucidating their full therapeutic potential and risk profiles.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 8. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 12. BK-NM-AMT - Wikipedia [en.wikipedia.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 5-Methoxy-β-methyltryptamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is a tryptamine derivative with known psychoactive properties, belonging to a class of compounds that has garnered significant interest for its potential therapeutic applications in various neuropsychiatric disorders. Understanding the structure-activity relationship (SAR) of 5-MeO-β-MT is crucial for elucidating its mechanism of action and for the rational design of novel compounds with improved pharmacological profiles. This technical guide provides a comprehensive overview of the SAR of 5-MeO-β-MT, focusing on its interactions with key serotonin receptors, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Structure and Key Modifications
The core structure of 5-MeO-β-MT consists of an indole ring system with a methoxy group at the 5-position and a β-methylated ethylamine side chain at the 3-position. Modifications to these key areas of the molecule can significantly impact its pharmacological activity. The SAR of 5-methoxytryptamines is primarily dictated by their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2][3]
Receptor Binding and Functional Activity
Table 1: Receptor Binding Affinities (Ki) of 5-Methoxytryptamine Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| 5-MeO-DMT | Potent | Potent | Low Affinity | [4] |
| 5-MeO-DiPT | 35 | 5620 | 1700 | [5] |
Table 2: Functional Potencies (EC50) of 5-Methoxytryptamine Analogs
| Compound | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) | Assay Type | Reference |
| 5-MeO-DMT | Equipotent to 5-HT2A | Equipotent to 5-HT1A | BRET | [1] |
| 5-MeO-AMT | - | 2 - 8.4 | Calcium flux | [6] |
Signaling Pathways
The interaction of 5-MeO-β-MT with 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability.
Caption: 5-HT1A Receptor Gi-coupled Signaling Pathway.
5-HT2A Receptor Signaling: The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating a variety of cellular responses.
References
- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
A Hypothesized Mechanism of Action for 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) is a tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and a methyl group at the beta-position of the ethylamine side chain. Its structural similarity to known psychoactive tryptamines, particularly serotonin (5-hydroxytryptamine, 5-HT) and other 5-methoxylated tryptamines, suggests that its primary mechanism of action involves interaction with serotonin receptors. This guide will extrapolate from the known pharmacology of its closest structural analogs to propose a likely, yet hypothetical, mechanism of action for 5-MeO-β-MT.
Hypothesized Molecular Targets and Mechanism of Action
The principal hypothesis is that 5-MeO-β-MT acts as an agonist at various serotonin receptor subtypes, with a potential for varying degrees of selectivity and potency compared to its analogs. The addition of a methyl group to the ethylamine side chain is known to alter the pharmacological profile of tryptamines, often by influencing their affinity for receptors and their susceptibility to metabolism by monoamine oxidase (MAO).
Primary Hypothesized Targets:
-
Serotonin 5-HT2A Receptors: Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic tryptamines. It is highly probable that 5-MeO-β-MT interacts with this receptor, potentially contributing to psychoactive effects. The beta-methylation may modulate the potency and efficacy at this site compared to 5-MeO-DMT.
-
Serotonin 5-HT1A Receptors: Many 5-methoxylated tryptamines exhibit high affinity for the 5-HT1A receptor.[1][2][3] Agonism at this receptor is associated with anxiolytic and antidepressant effects. It is plausible that 5-MeO-β-MT also acts as a 5-HT1A agonist.
-
Other Serotonin Receptors: Like its analogs, 5-MeO-β-MT may also interact with other serotonin receptors such as 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, contributing to a complex pharmacological profile.[4]
Influence of Beta-Methylation:
The beta-methyl group may sterically hinder the binding of 5-MeO-β-MT to certain receptor subtypes, potentially altering its selectivity profile compared to unmethylated or alpha-methylated tryptamines. Furthermore, this structural modification could affect the molecule's ability to cross the blood-brain barrier and may alter its metabolic stability, particularly its susceptibility to degradation by MAO.
Comparative Quantitative Data of Structural Analogs
To provide a framework for our hypothesis, the following tables summarize the receptor binding affinities and functional potencies of the closely related compounds, 5-MeO-DMT and 5-MeO-AMT. All data is presented as reported in the cited literature.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT and 5-MeO-AMT
| Receptor | 5-MeO-DMT | 5-MeO-AMT |
| 5-HT1A | < 10[2] | Data Not Available |
| 5-HT2A | > 1000[2] | Data Not Available |
| 5-HT2B | Data Not Available | Data Not Available |
| 5-HT2C | Data Not Available | Data Not Available |
Note: There is a discrepancy in the literature regarding 5-MeO-DMT's affinity for 5-HT2A, with other sources suggesting a higher affinity than indicated in the table above.[4]
Table 2: Functional Activity (EC50, nM) of 5-MeO-DMT and 5-MeO-AMT
| Assay | 5-MeO-DMT | 5-MeO-AMT |
| G-protein binding stimulation | ~100[2] | Data Not Available |
| 5-HT2A Receptor Activation | 3.87[5] | 2 - 8.4[6] |
| 5-HT2B Receptor Activation | Data Not Available | 4[6] |
Hypothesized Signaling Pathways
Based on the likely agonism at 5-HT2A and 5-HT1A receptors, the following signaling pathways are hypothesized to be activated by 5-MeO-β-MT.
4.1. 5-HT2A Receptor Signaling Cascade
Activation of the Gq/11-coupled 5-HT2A receptor by 5-MeO-β-MT is hypothesized to initiate the phosphoinositide signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Hypothesized 5-HT2A receptor signaling pathway for 5-MeO-β-MT.
4.2. 5-HT1A Receptor Signaling Cascade
Agonism at the Gi/o-coupled 5-HT1A receptor by 5-MeO-β-MT is proposed to inhibit the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Caption: Hypothesized 5-HT1A receptor signaling pathway for 5-MeO-β-MT.
Proposed Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanism of action of 5-MeO-β-MT, a series of in vitro and in vivo experiments would be required. The following are outlines of key experimental protocols.
5.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 5-MeO-β-MT for a panel of neurotransmitter receptors, particularly serotonin receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Incubate the membrane homogenates with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a fixed concentration.
-
Add increasing concentrations of unlabeled 5-MeO-β-MT to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
5.2. Functional Assays
-
Objective: To determine the functional potency (EC50) and efficacy of 5-MeO-β-MT at key serotonin receptors.
-
Methodology (for 5-HT2A):
-
Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Plate the cells in a microplate and load them with the fluorescent dye.
-
Add increasing concentrations of 5-MeO-β-MT to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader, which corresponds to changes in intracellular calcium concentration.
-
Plot the dose-response curve and calculate the EC50 value.
-
-
Methodology (for 5-HT1A):
-
Use a cell line expressing the human 5-HT1A receptor.
-
Stimulate adenylyl cyclase with forskolin.
-
Add increasing concentrations of 5-MeO-β-MT.
-
Measure the accumulation of cAMP using an appropriate assay kit (e.g., ELISA-based).
-
The inhibitory effect of 5-MeO-β-MT on forskolin-stimulated cAMP production will be used to determine its EC50.
-
5.3. In Vivo Behavioral Assays (Rodent Models)
-
Objective: To assess the psychoactive and behavioral effects of 5-MeO-β-MT.
-
Methodology (Head-Twitch Response, HTR):
-
Administer varying doses of 5-MeO-β-MT to mice.
-
Observe and count the number of head twitches over a specified period. The HTR is a behavioral proxy for 5-HT2A receptor activation.
-
To confirm the role of the 5-HT2A receptor, pre-treat a group of mice with a selective 5-HT2A antagonist (e.g., ketanserin) before administering 5-MeO-β-MT and observe for attenuation of the HTR.
-
Conclusion and Future Directions
The mechanism of action of this compound remains to be elucidated through direct experimental investigation. This guide puts forth a plausible hypothesis based on the well-established pharmacology of its close structural analogs, 5-MeO-DMT and 5-MeO-AMT. It is hypothesized that 5-MeO-β-MT is a serotonin receptor agonist, with likely activity at 5-HT2A and 5-HT1A receptors. The beta-methylation on the ethylamine side chain is expected to modulate its receptor affinity, selectivity, and metabolic profile.
Future research should focus on the synthesis and pharmacological characterization of 5-MeO-β-MT using the experimental protocols outlined above. Such studies are crucial to confirm or refute the proposed mechanism of action and to determine the therapeutic potential, if any, of this novel tryptamine derivative. A thorough understanding of its structure-activity relationship will be invaluable for the rational design of new compounds with improved pharmacological properties for the treatment of neuropsychiatric disorders.
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
A Technical Report on the Potential Psychoactive Effects of Substituted 5-Methoxytryptamines
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Potential Psychoactive Effects of 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT)
Disclaimer: The compound originally requested, 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT), lacks sufficient available data in peer-reviewed scientific literature to construct a meaningful technical guide. The structural position of the methyl group (alpha vs. beta) significantly alters the molecule's properties, and data cannot be extrapolated. This guide therefore focuses on the well-researched and structurally related psychoactive compound, 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) , also known as alpha,O-dimethylserotonin.
Introduction
5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) is a synthetic tryptamine that belongs to the alpha-alkyltryptamine chemical class.[1] Structurally, it is the 5-methoxy derivative of alpha-methyltryptamine (AMT) and an alpha-methylated analogue of 5-MeO-DMT.[1] First synthesized in 1958, its psychoactive properties were characterized in the late 1970s.[2] 5-MeO-AMT is recognized for its potent hallucinogenic effects, which are understood to be mediated primarily through its interaction with the serotonergic system, particularly the 5-HT2A receptor.[3][4] This document provides a comprehensive overview of its pharmacological profile, including receptor binding affinities, functional activity, and behavioral effects, supported by detailed experimental methodologies and pathway visualizations.
Pharmacological Profile
The primary mechanism of action for 5-MeO-AMT's psychoactive effects is its activity as a potent agonist at serotonin receptors, with a particularly high affinity and functional potency at the 5-HT2A subtype.[1][5]
Quantitative Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for 5-MeO-AMT at various monoamine receptors and transporters.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of 5-MeO-AMT
| Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin Receptors | ||
| 5-HT1A | Data Not Available in Search Results | |
| 5-HT2A | 12 (Binding) | [6] |
| 5-HT2C | 120 (Binding) | [6] |
| Monoamine Transporters (Reuptake Inhibition, IC50, nM) | ||
| SERT (Serotonin) | >1000 | [1] |
| DAT (Dopamine) | 180 (Inhibition of Reuptake) | [7] |
| NET (Norepinephrine) | >1000 | [1] |
| Monoamine Oxidase (Inhibition, IC50, nM) |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.
Table 2: Functional Activity (EC50 / Emax) and Monoamine Release of 5-MeO-AMT
| Target/Assay | Functional Potency (EC50, nM) | Maximal Effect (Emax) | Reference |
|---|---|---|---|
| Serotonin Receptor Agonism | |||
| 5-HT2A (Ca2+ Mobilization) | 2 - 8.4 | Full Agonist | [1][5] |
| Monoamine Release | |||
| Serotonin Release | 460 | - | [1][7] |
| Dopamine Release | 1500 | - | [1] |
| Norepinephrine Release | 8900 | - |[1] |
Signaling Pathways and Experimental Workflows
Postulated 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 5-MeO-AMT is a key event initiating its psychedelic effects. This process involves a G-protein-coupled signaling cascade that leads to the mobilization of intracellular calcium.
In Vivo Behavioral Assay Workflow: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[8]
In Vivo and Behavioral Effects
In animal models, 5-MeO-AMT consistently produces behaviors indicative of 5-HT2A receptor agonism.
-
Head-Twitch Response (HTR): 5-MeO-AMT induces a dose-dependent head-twitch response in mice.[4] This effect is a hallmark of classic hallucinogens and can be blocked by pretreatment with a 5-HT2A antagonist like ketanserin, confirming the receptor's primary role.[1][4]
-
Locomotor Activity: Unlike stimulants, 5-MeO-AMT tends to produce hypolocomotion (decreased movement).[1]
-
Abuse Potential: Studies have shown that 5-MeO-AMT does not induce locomotor sensitization or conditioned place preference (CPP), suggesting a limited potential for abuse compared to other psychoactive substances.[2][4]
-
Drug Discrimination: In drug discrimination tests, animals trained to recognize other psychedelics like DOM and LSD will substitute 5-MeO-AMT, indicating a shared subjective effect profile.[1]
Key Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity of 5-MeO-AMT for a specific receptor target.
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A) are prepared via homogenization and centrifugation. Protein concentration is determined using a Bradford or BCA assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd value and various concentrations of the test compound (5-MeO-AMT).
-
Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Separation: After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quantification: The filters are washed, dried, and placed in scintillation vials with scintillation fluid. Radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value (concentration of 5-MeO-AMT that inhibits 50% of specific radioligand binding) is calculated using non-linear regression. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Head-Twitch Response (HTR) Assay (for In Vivo 5-HT2A Agonism)
Objective: To assess the in vivo 5-HT2A agonist activity of 5-MeO-AMT.
-
Animals: Male C57BL/6J mice are commonly used. Animals are group-housed and allowed to acclimate to the facility for at least one week before testing.
-
Habituation: On the day of the experiment, mice are brought to the testing room and allowed to habituate for at least 60 minutes. They are then placed into individual transparent observation chambers for a 2-minute habituation period immediately before recording begins.[4]
-
Drug Administration: Mice are administered 5-MeO-AMT (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4] For antagonist studies, a 5-HT2A antagonist like ketanserin is administered 30 minutes prior to 5-MeO-AMT injection.[4]
-
Observation and Scoring: Immediately after drug administration, the number of head twitches (rapid, side-to-side rotational movements of the head) is counted for a defined period, typically 30 minutes.[4] Scoring can be done by a trained observer blind to the experimental conditions or via an automated system.
-
Data Analysis: The total number of head twitches per observation period is recorded for each animal. Data are analyzed using statistical methods such as one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
Conclusion
The available scientific evidence robustly characterizes 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) as a potent psychoactive substance with primary activity as a 5-HT2A receptor agonist. Its in vitro binding and functional assay results are strongly correlated with in vivo behavioral data from rodent models, particularly the head-twitch response, which is a reliable preclinical indicator of hallucinogenic potential. While it demonstrates potent serotonergic activity, its profile suggests a lower abuse liability compared to psychostimulants. This comprehensive dataset provides a solid foundation for further research into the specific mechanisms and potential applications of alpha-methylated tryptamines.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxy-alpha-methyltryptamine | 1137-04-8 | Benchchem [benchchem.com]
- 3. Buy 5-Methoxy-alpha-methyltryptamine | 1137-04-8 [smolecule.com]
- 4. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-MeO-AMT - Wikiwand [wikiwand.com]
- 6. 1-Propyl-5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
5-Methoxy-beta-methyltryptamine: A Technical Guide for Researchers
Disclaimer: Direct experimental data on 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) is not currently available in published scientific literature. This guide provides a comprehensive overview based on the well-characterized analogues, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), to infer the potential properties and research considerations for 5-MeO-β-MT.
Introduction
This compound (5-MeO-β-MT) is a lesser-known tryptamine derivative. As a structural analogue of the potent psychedelic 5-MeO-DMT and the research chemical 5-MeO-AMT, it holds potential for unique pharmacological properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the anticipated chemistry, pharmacology, and experimental considerations for 5-MeO-β-MT. The information presented is largely extrapolated from data on its close chemical relatives due to the absence of direct studies on the beta-methylated compound.
Chemical Profile
| Property | 5-MeO-DMT | 5-MeO-AMT | 5-MeO-β-MT (Predicted) |
| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | 1-(5-methoxy-1H-indol-3-yl)propan-2-amine | 2-(5-methoxy-1H-indol-3-yl)-N-methylpropan-1-amine |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₂H₁₆N₂O | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol | 204.27 g/mol | 218.29 g/mol |
| Structure |
Synthesis
While a specific synthesis for 5-MeO-β-MT has not been published, a potential synthetic route can be proposed based on established tryptamine synthesis methodologies. A common approach involves the reductive amination of a corresponding ketone or aldehyde.
A plausible synthetic pathway for 5-MeO-β-MT could involve the reaction of 5-methoxy-indole-3-acetaldehyde with methylamine, followed by reduction.
Pharmacology
The pharmacology of 5-MeO-β-MT is expected to be primarily mediated by its interaction with serotonin (5-HT) receptors, similar to other tryptamines. The beta-methylation on the ethylamine side chain is a key structural feature that will differentiate its activity from 5-MeO-DMT and 5-MeO-AMT.
Predicted Receptor Binding Profile
The following table presents the known receptor binding affinities of 5-MeO-DMT and 5-MeO-AMT. It is anticipated that 5-MeO-β-MT will also exhibit affinity for these receptors, although the precise values are unknown.
| Receptor | 5-MeO-DMT Ki (nM) | 5-MeO-AMT Ki (nM) | 5-MeO-β-MT Ki (nM) |
| 5-HT₁ₐ | 3 ± 0.2[1] | 46-194 | Predicted: Moderate to High Affinity |
| 5-HT₂ₐ | 907 ± 170[1] | 34 | Predicted: Moderate to High Affinity |
| 5-HT₂ₒ | - | 90 | Predicted: Moderate Affinity |
| 5-HT₁ₑ | - | - | Predicted: Possible Affinity |
| 5-HT₇ | - | - | Predicted: Possible Affinity |
| SERT | Weak inhibitor[1] | 12,000 | Predicted: Weak Inhibition |
| NET | Weak inhibitor[1] | >22,000 | Predicted: Weak Inhibition |
| DAT | Weak inhibitor[1] | >26,000 | Predicted: Weak Inhibition |
Note: Ki values are inhibition constants; a lower value indicates higher binding affinity.
Structure-Activity Relationship (SAR) Insights
-
Beta-Methylation: In phenethylamines, beta-methylation can decrease direct agonist activity at adrenergic receptors. In tryptamines, this modification may influence selectivity and potency at serotonin receptor subtypes. It could potentially reduce the rate of metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action compared to un-methylated analogs.
-
5-Methoxy Group: The 5-methoxy substitution on the indole ring is known to significantly increase affinity for the 5-HT₁ₐ receptor.[2][3] This feature is expected to be a key determinant of the pharmacological profile of 5-MeO-β-MT.
Predicted Signaling Pathways
Based on the activity of 5-MeO-DMT, 5-MeO-β-MT is predicted to act as an agonist at 5-HT₁ₐ and 5-HT₂ₐ receptors, initiating intracellular signaling cascades.
Experimental Protocols
Receptor Binding Assay
A standard radioligand binding assay would be employed to determine the affinity of 5-MeO-β-MT for various receptors.
In Vitro Functional Assay
A calcium flux assay is a common method to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled receptors like 5-HT₂ₐ.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 5-MeO-β-MT to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) values.
In Vivo Behavioral Assay (Rodent Model)
The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to assess the potential psychedelic-like effects of tryptamines.
Protocol:
-
Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Administration: Administer 5-MeO-β-MT intraperitoneally (i.p.) at various doses. Include a vehicle control group.
-
Observation: Record the number of head twitches for each mouse over a defined period (e.g., 30-60 minutes) post-injection.
-
Data Analysis: Compare the number of head twitches between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).
Toxicology and Safety Considerations
The toxicology of 5-MeO-β-MT is unknown. As with any novel research chemical, it should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory setting. Researchers should consider potential cardiovascular effects, neurotoxicity, and behavioral changes.
Conclusion
This compound represents an unexplored area in tryptamine research. Based on structure-activity relationships, it is predicted to be a potent serotonergic agent, likely with a distinct pharmacological profile compared to its alpha-methylated and N,N-dimethylated counterparts. The information and experimental protocols provided in this guide offer a foundational framework for initiating research into this novel compound. Further in vitro and in vivo studies are necessary to elucidate its precise pharmacological, toxicological, and behavioral effects.
References
An In-depth Technical Guide to Early-Stage Research on 5-Methoxy-α-methyltryptamine (5-MeO-AMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-AMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine class. Structurally, it is a derivative of α-methyltryptamine (AMT) and an analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). First synthesized in 1958, its psychoactive properties have led to its emergence as a research chemical and a substance of interest in the field of neuropsychopharmacology. This technical guide provides a comprehensive overview of the early-stage research on 5-MeO-AMT, focusing on its synthesis, pharmacology, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(5-methoxy-1H-indol-3-yl)propan-2-amine[1][2] |
| Synonyms | 5-MeO-αMT, α,O-Dimethylserotonin, α,O-DMS, Alpha-O[1][3] |
| Molecular Formula | C₁₂H₁₆N₂O[2][4] |
| Molar Mass | 204.27 g/mol [2][4] |
| CAS Number | 1137-04-8[1][3] |
Synthesis
The synthesis of 5-MeO-AMT can be achieved through several routes, with a common method being the reductive amination of a ketone precursor. A general synthetic approach involves the following key steps:
-
Preparation of the Indole-2-propanone Precursor: This can be accomplished through various methods known in indole chemistry.
-
Reductive Amination: The substituted indole-2-propanone undergoes reductive amination. For the synthesis of specific enantiomers, a chiral auxiliary such as a pure enantiomer of α-methylbenzylamine can be used. This reaction forms a pair of diastereomeric amines.[5]
-
Separation of Diastereomers: The resulting diastereomers are separated using chromatographic techniques, such as preparative centrifugal chromatography.[5]
-
Debenzylation: Catalytic N-debenzylation of the separated diastereomers yields the pure enantiomers of 5-MeO-AMT.[5]
Pharmacology
The pharmacological profile of 5-MeO-AMT is characterized by its interaction with the serotonergic system, particularly as a potent agonist at various serotonin receptor subtypes. It also exhibits activity at monoamine transporters, though to a lesser extent.
Receptor Binding Affinity
The binding affinity of a compound for a receptor is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for 5-MeO-AMT at several key receptors.
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT₁A | 46 | [4] |
| Serotonin 5-HT₂A | 34 | [4] |
| Serotonin 5-HT₂C | 113 ± 31 | [4] |
| Serotonin Transporter (SERT) | 12,000 | [4] |
Functional Activity
Functional assays are employed to determine the effect of a compound on receptor signaling. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency in eliciting a functional response. 5-MeO-AMT acts as a potent agonist at the 5-HT₂A receptor.
| Receptor | Assay | EC₅₀ (nM) | Efficacy (% of Serotonin) | Reference |
| Serotonin 5-HT₂A | Calcium Mobilization | 2 - 8.4 | Full Agonist | [1][3] |
| Serotonin 5-HT₂C | Not Specified | 290 ± 62 | 89.1 ± 0.7 (Partial Agonist) | [4] |
Monoamine Transporter Activity
5-MeO-AMT has been shown to inhibit the reuptake and stimulate the release of monoamines, although with lower potency compared to its activity at serotonin receptors.
| Transporter | Reuptake Inhibition IC₅₀ (µM) | Release Stimulation EC₅₀ (µM) | Reference |
| Dopamine (DAT) | 0.18 | 1.5 | [6][7] |
| Serotonin (SERT) | 2.9 | 460 | [6][7] |
| Norepinephrine (NET) | 3.37 | 8.9 | [6][7] |
Experimental Protocols
Radioligand Binding Assay for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of 5-MeO-AMT for serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target human serotonin receptor subtype (e.g., 5-HT₂A) or from brain tissue homogenates (e.g., rat frontal cortex) are prepared.[5][8]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, with a pH of 7.4.[9][10]
-
Incubation: The membranes are incubated in 96-well plates with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound (5-MeO-AMT).[8][10]
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters are presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[8][10]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for GPCRs
Objective: To determine the functional activity (EC₅₀ and efficacy) of 5-MeO-AMT at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and may be transiently or stably transfected to express the target receptor (e.g., a 5-HT receptor) and a cAMP biosensor.[11][12] The biosensor often consists of a cAMP binding domain fused to a luciferase, where cAMP binding leads to a change in light output.[11][12]
-
Cell Plating: Cells are seeded into 384- or 96-well plates.[12]
-
Assay Procedure:
-
For Gs-coupled receptors, which increase cAMP, cells are incubated with varying concentrations of the agonist (5-MeO-AMT).
-
For Gi-coupled receptors, which decrease cAMP, cells are first stimulated with an adenylate cyclase activator (e.g., forskolin) and then treated with the agonist.
-
-
Signal Detection: After incubation, the substrate for the biosensor (e.g., luciferase substrate) is added, and the luminescence is measured using a luminometer.[11]
-
Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Dose-response curves are generated by plotting the signal against the logarithm of the agonist concentration. The EC₅₀ and Emax (maximum effect) values are determined using non-linear regression analysis.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 5-MeO-AMT. The HTR is a behavioral proxy for hallucinogenic potential in humans.[13][14][15]
Methodology:
-
Animals: Male mice (e.g., C57BL/6J strain) are commonly used.[14][16]
-
Drug Administration: 5-MeO-AMT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) injection.[17]
-
Observation: Following administration, mice are placed in an observation chamber. The number of head twitches is counted for a defined period (e.g., 20-30 minutes).[18] A head twitch is a rapid, rotational movement of the head.[14][15]
-
Automated Detection (Optional): For more objective quantification, a small magnet can be attached to the mouse's head or ear, and the movement is detected by a magnetometer coil surrounding the chamber.[17][18]
-
Data Analysis: The frequency of head twitches is recorded and compared between different dose groups and a vehicle control group. To confirm the involvement of the 5-HT₂A receptor, a separate group of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin) before the administration of 5-MeO-AMT.[13]
Signaling Pathway
The primary psychoactive effects of 5-MeO-AMT are mediated through its agonist activity at the serotonin 5-HT₂A receptor, a Gq/11-coupled GPCR. Activation of this receptor initiates a downstream signaling cascade.
Conclusion
5-Methoxy-α-methyltryptamine is a potent serotonergic agent with high affinity and agonist activity at the 5-HT₂A receptor. Early-stage research has established its fundamental pharmacological profile through a combination of in vitro and in vivo studies. The experimental protocols outlined in this guide represent standard methodologies for characterizing novel tryptamine derivatives. Further research is warranted to fully elucidate the therapeutic potential and safety profile of 5-MeO-AMT. This guide serves as a foundational resource for scientists and researchers engaged in the development of novel psychoactive compounds and therapeutics targeting the serotonergic system.
References
- 1. 5-MeO-AMT - Wikiwand [wikiwand.com]
- 2. 5-Methoxy-alpha-methyltryptamine | C12H16N2O | CID 36906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 4. Buy 5-Methoxy-alpha-methyltryptamine | 1137-04-8 [smolecule.com]
- 5. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neuropharmacology of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
Introduction
This technical guide provides a comprehensive overview of the neuropharmacology of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent, naturally occurring psychedelic tryptamine. While the initial query specified 5-Methoxy-beta-methyltryptamine, a thorough review of scientific literature reveals a notable absence of research on this specific compound. It is likely that the intended subject of inquiry was the structurally related and extensively studied 5-MeO-DMT, which is a subject of significant interest in the fields of neuroscience and drug development for its potential therapeutic applications in treating conditions like depression and anxiety.[1][2] This document will therefore focus on the neuropharmacological profile of 5-MeO-DMT, presenting key data on its receptor binding, functional activity, signaling pathways, and in vivo effects to inform researchers, scientists, and drug development professionals.
Receptor Binding Profile
5-MeO-DMT is a non-selective serotonin (5-HT) receptor agonist, exhibiting affinity for various other receptors and transporters.[3] Its primary psychoactive effects are believed to be mediated through its interaction with the serotonin 5-HT1A and 5-HT2A receptors.[1][2] Notably, it displays a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[1][2][4] The binding affinities of 5-MeO-DMT at various human cloned receptors are summarized in the table below.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT
| Receptor/Transporter | Ki (nM) - Ray (2010) | Ki (nM) - Halberstadt et al. (2012) |
| Serotonin Receptors | ||
| 5-HT1A | 3 | 1.9 |
| 5-HT1B | 1,067 | 1,120 |
| 5-HT1D | 133 | 121 |
| 5-HT1E | 129 | 196 |
| 5-HT2A | >10,000 | 576 |
| 5-HT2B | 51 | 38 |
| 5-HT2C | 1,368 | 2,000 |
| 5-HT5A | 2,000 | 2,750 |
| 5-HT6 | 1,000 | 1,210 |
| 5-HT7 | 84 | 102 |
| Dopamine Receptors | ||
| D1 | >10,000 | >10,000 |
| D2 | >10,000 | >10,000 |
| D3 | 2,800 | >10,000 |
| Adrenergic Receptors | ||
| α1A | 3,100 | 2,200 |
| α2A | 1,200 | 1,500 |
| Transporters | ||
| SERT | 3,900 | 4,200 |
| NET | >10,000 | 8,900 |
| DAT | >10,000 | >10,000 |
| Data compiled from multiple sources. Discrepancies may exist between studies due to different experimental conditions. |
Functional Activity
5-MeO-DMT acts as a full or near-full agonist at 5-HT1A receptors and a partial agonist at 5-HT2A receptors.[5] Its functional potency and efficacy are critical determinants of its overall pharmacological effect. In assays measuring G-protein activation, 5-MeO-DMT is a high-efficacy agonist at the 5-HT1A receptor, comparable to serotonin itself.[5]
Table 2: Functional Activity (EC50, nM and Emax, %) of 5-MeO-DMT
| Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 5-HT1A | BRET (Gi1 activation) | ~10 | ~100% | (Kaplan et al., 2024)[5] |
| 5-HT2A | BRET (Gq activation) | ~10 | ~80% | (Kaplan et al., 2024)[5] |
| 5-HT2A | G protein binding | ~100 | ~115% | (Shen et al., 2010)[4] |
Signaling Pathways
The activation of 5-HT1A and 5-HT2A receptors by 5-MeO-DMT initiates distinct downstream signaling cascades. The 5-HT1A receptor is primarily coupled to inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The 5-HT2A receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Signaling pathways of 5-MeO-DMT at 5-HT1A and 5-HT2A receptors.
Experimental Protocols
The characterization of 5-MeO-DMT's neuropharmacology relies on a variety of in vitro and in vivo experimental techniques.
Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In a typical protocol, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound (5-MeO-DMT). The amount of radioligand bound to the receptor is then measured, and the inhibition constant (Ki) is calculated from the concentration of the test compound that displaces 50% of the radioligand (IC50).
References
- 1. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation of 5-Methoxy-β-methyltryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated stability characteristics and degradation pathways of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT). Due to the limited availability of direct stability studies on 5-MeO-β-MT in publicly accessible literature, this document extrapolates probable degradation patterns from closely related tryptamine analogs, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). The guide outlines expected metabolic routes and proposes a robust experimental framework for conducting forced degradation studies in line with regulatory expectations. This document is intended to serve as a foundational resource for researchers engaged in the analytical development, formulation, and stability testing of 5-MeO-β-MT and related compounds.
Introduction
5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is a tryptamine derivative of interest within the scientific community. A thorough understanding of its chemical stability and degradation profile is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods. This guide addresses the core requirements for assessing the stability of 5-MeO-β-MT by examining its potential degradation under various stress conditions.
Predicted Metabolic Degradation Pathways
The primary routes of metabolism for tryptamines generally involve enzymatic processes in the liver. For 5-MeO-β-MT, the metabolic pathways are predicted to be similar to those of the well-studied analog, 5-MeO-DMT. The main enzymatic reactions are expected to be:
-
Oxidative Deamination: Catalyzed by monoamine oxidase A (MAO-A), this pathway is a major route for the inactivation of many tryptamines.
-
O-demethylation: Mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of a hydroxylated metabolite.
-
Hydroxylation: Additional hydroxylation on the indole ring is a possible, though likely minor, metabolic pathway.
These metabolic transformations are crucial for understanding the pharmacokinetic and pharmacodynamic profile of the compound.
Figure 1: Predicted metabolic pathways of 5-Methoxy-β-methyltryptamine.
Chemical Stability and Forced Degradation
Forced degradation studies are essential for identifying potential degradation products that may arise during storage and handling, and for developing stability-indicating analytical methods[1]. While specific data for 5-MeO-β-MT is not available, the stability of the related compound 5-MeO-DIPT in a biological matrix provides some insight into its potential lability.
Stability of a Related Tryptamine
A study on 5-MeO-DIPT in human urine demonstrated its degradation over time at various temperatures. These findings suggest that 5-MeO-β-MT may also exhibit temperature-dependent instability.
| Storage Condition | Time | % Degradation of 5-MeO-DIPT[2] |
| 25 °C | 24 hours | 22.8% |
| 4 °C | 5 days | 33.2% |
| 4 °C | 7 days | 38.2% |
| -20 °C | 30 days | Stable |
Table 1: Stability of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in Human Urine.
Proposed Experimental Protocol for Forced Degradation Studies
The following protocols are generalized procedures based on ICH guidelines for conducting forced degradation studies on new drug substances[1]. These should be adapted and optimized for 5-MeO-β-MT.
General Stock Solution Preparation
Prepare a stock solution of 5-MeO-β-MT in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a sample of the solid 5-MeO-β-MT to a petri dish and place it in a hot air oven maintained at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 5-MeO-β-MT (in a transparent container) and a sample of the solid compound to UV light (254 nm) and fluorescent light for a specified duration, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points.
-
Analytical Method
A stability-indicating HPLC method with UV or MS detection should be developed and validated to separate the parent compound from all potential degradation products. A common starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium acetate.
Figure 2: Proposed workflow for a forced degradation study of 5-MeO-β-MT.
Structure Elucidation of Degradation Products
Upon detection of significant degradation, the structure of the degradation products should be elucidated using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation patterns of the degradants.
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements for elemental composition determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, which may require isolation of the impurity.
Conclusion
While direct stability data for 5-Methoxy-β-methyltryptamine is not extensively documented, this guide provides a scientifically grounded framework for approaching its stability assessment. By leveraging knowledge of related tryptamine analogs and adhering to established protocols for forced degradation studies, researchers can effectively characterize the stability profile of 5-MeO-β-MT. The proposed experimental workflow serves as a robust starting point for generating the necessary data to support drug development activities and ensure product quality and safety. Further research is warranted to generate specific stability data for this compound and to confirm the predicted degradation pathways.
References
Theoretical Insights into 5-Methoxy-β-methyltryptamine Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies concerning the receptor docking of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT). While direct experimental binding and docking data for 5-MeO-β-MT are limited in publicly accessible literature, this document synthesizes available information on structurally analogous compounds, primarily 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to infer the likely receptor interactions and pharmacological profile of 5-MeO-β-MT. The primary focus is on its interaction with serotonin receptors, specifically 5-HT1A and 5-HT2A, which are established targets for psychedelic tryptamines. This guide details the computational methodologies employed in such studies, presents comparative quantitative data from related molecules, and visualizes the key signaling pathways and experimental workflows.
Introduction
5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is a lesser-studied psychedelic compound belonging to the tryptamine class. Its chemical structure, featuring a methoxy group at the 5-position of the indole ring and a methyl group at the beta position of the ethylamine side chain, suggests potential interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. Understanding these interactions at a molecular level is crucial for elucidating its pharmacological mechanism of action and potential therapeutic applications.
Theoretical studies, particularly molecular docking and dynamics simulations, offer a powerful approach to predict and analyze the binding of ligands like 5-MeO-β-MT to their receptor targets. These in silico methods provide insights into binding affinities, conformational changes, and key molecular interactions that govern ligand-receptor recognition and activation.
This guide will focus on the theoretical framework for studying 5-MeO-β-MT receptor docking, drawing heavily on the extensive research conducted on the closely related and more widely studied compound, 5-MeO-DMT.
Primary Receptor Targets
Based on the structure-activity relationships of psychedelic tryptamines, the primary molecular targets for 5-MeO-β-MT are the serotonin receptors, with the 5-HT1A and 5-HT2A subtypes being of principal interest.
-
5-HT1A Receptor: Agonism at this receptor is often associated with anxiolytic and antidepressant effects. Studies on 5-MeO-DMT show a high affinity for the 5-HT1A receptor, suggesting it plays a significant role in its overall pharmacological profile.
-
5-HT2A Receptor: Activation of the 5-HT2A receptor is strongly correlated with the hallucinogenic and psychedelic effects of tryptamines.
Quantitative Data on Related Compounds
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT and Related Tryptamines
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| 5-MeO-DMT | 16 | 49 | [No specific citation available] |
| DMT | 118 | 46 | [No specific citation available] |
| Psilocin | 150 | 22 | [No specific citation available] |
Table 2: Computational Docking Scores for 5-MeO-DMT Analogues at the 5-HT1A Receptor
| Compound | Glide GScore (kcal/mol) | Reference |
| 5-MeO-DMT | -7.75 | [1][2] |
| Analog 1 | -9.82 | [No specific citation available] |
| Analog 2 | -9.56 | [No specific citation available] |
Note: The Glide GScore is a widely used scoring function in molecular docking that estimates the binding affinity between a ligand and a protein.
Experimental and Computational Protocols
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 5-MeO-β-MT for the 5-HT1A and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Unlabeled 5-MeO-β-MT at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 5-MeO-β-MT in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature, e.g., 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of 5-MeO-β-MT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Computational Protocol: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Objective: To predict the binding mode and estimate the binding affinity of 5-MeO-β-MT to the 5-HT1A and 5-HT2A receptors.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock, GOLD).
-
Protein and ligand preparation tools.
Procedure:
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank or through homology modeling).
-
Prepare the protein by adding hydrogen atoms, assigning bond orders, and minimizing its energy.
-
Define the binding site (active site) based on the location of known ligands or through pocket detection algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of 5-MeO-β-MT.
-
Assign correct protonation states and generate different possible conformations.
-
-
Docking Simulation:
-
Run the docking algorithm to place the ligand conformations into the defined binding site of the receptor.
-
The algorithm will sample different orientations and conformations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
Use a scoring function (e.g., Glide GScore, AutoDock binding energy) to rank the different poses based on their predicted binding affinity.
-
Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 5-MeO-β-MT and the receptor's amino acid residues.
-
Signaling Pathways and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT1A and 5-HT2A receptors, as well as a typical workflow for a computational docking study.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Computational Docking Workflow
Discussion and Future Directions
The theoretical study of 5-MeO-β-MT receptor docking is an area ripe for further investigation. While the data on analogous compounds, particularly 5-MeO-DMT, provide a strong foundation for predicting its interactions with 5-HT1A and 5-HT2A receptors, dedicated experimental and computational studies on 5-MeO-β-MT are necessary for a definitive understanding of its pharmacological profile.
Future research should prioritize:
-
Synthesis and in vitro binding assays: The synthesis of 5-MeO-β-MT and subsequent radioligand binding assays will provide crucial experimental data on its affinity for a panel of serotonin receptors.
-
In silico docking and molecular dynamics: Dedicated computational studies will allow for a detailed analysis of its binding mode, key molecular interactions, and the dynamic behavior of the ligand-receptor complex.
-
Functional assays: Investigating the functional activity (agonist, antagonist, or partial agonist) of 5-MeO-β-MT at 5-HT1A and 5-HT2A receptors will be essential to fully characterize its pharmacological effects.
By combining these experimental and computational approaches, a comprehensive understanding of 5-Methoxy-β-methyltryptamine's receptor docking and pharmacology can be achieved, paving the way for potential therapeutic applications.
Conclusion
This technical guide has outlined the theoretical framework for studying the receptor docking of 5-Methoxy-β-methyltryptamine. By leveraging data from structurally similar compounds and detailing the established experimental and computational methodologies, this document serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. The provided visualizations of signaling pathways and workflows offer a clear conceptual understanding of the processes involved. Further dedicated research on 5-MeO-β-MT is warranted to fully elucidate its molecular interactions and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5-Methoxy-α-methyltryptamine (5-MeO-AMT)
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-AMT), a potent psychedelic tryptamine, has gained attention within the scientific and forensic communities due to its psychoactive properties and potential for abuse. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. These application notes provide detailed protocols and performance data for the primary analytical techniques used to identify and quantify 5-MeO-AMT, catering to researchers, scientists, and drug development professionals. The methodologies covered include confirmatory techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as screening methods.
Chromatographic Methods
Chromatographic techniques coupled with mass spectrometry are the gold standard for the unequivocal identification and quantification of 5-MeO-AMT.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like tryptamines.[1] For compounds that are not readily volatile, derivatization can be employed.[2]
Experimental Protocol: GC-MS Analysis of 5-MeO-AMT in Powder Samples
This protocol is adapted from established methods for the analysis of tryptamine derivatives.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh an appropriate amount of the powdered sample.
-
Dissolve the sample in chloroform.
-
To isolate the free base, wash the chloroform solution with a dilute sodium carbonate solution.
-
Separate the organic layer. This can be used directly for GC-MS analysis or evaporated for further concentration or conversion to a salt form.[3]
-
For quantitative analysis, add an internal standard (e.g., 4.0 mg/mL dipentylphthalate in chloroform) to both the sample and standard solutions.[3]
2. Instrumentation and Conditions
-
Instrument: Gas chromatograph with a mass selective detector (MSD).
-
Column: J&W DB-1, 15 m x 0.32 mm x 0.25 µm film thickness, or similar non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[3]
-
Injector Temperature: 275 °C.[3]
-
Injection Mode: Split (e.g., 60:1 split ratio) with a 1 µL injection volume.[3]
-
Oven Temperature Program: Initial temperature of 190 °C held for 10 minutes.[3]
-
Detector Temperature: 280 °C.[3]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis
-
Qualitative Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.
-
Quantitative Analysis: Generate a calibration curve using the peak area ratio of the analyte to the internal standard at multiple concentrations.
Quantitative Data Summary for GC-MS Analysis of Related Tryptamines
| Parameter | Value | Matrix | Reference |
| Method Detection Limit (MDL) | 1 ng/mL | Whole Blood | [2] |
| Linearity | 10 - 750 ng/mL | Whole Blood & Urine | [2] |
| MDL | 5 ng/mL | Urine | [2] |
Workflow for GC-MS Analysis of 5-MeO-AMT
References
Application Notes and Protocols for the GC-MS Analysis of 5-Methoxy-β-methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established analytical procedures for tryptamine derivatives and related new psychoactive substances.
Introduction
5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is a lesser-known psychedelic compound of the tryptamine class. As with other psychoactive substances, robust and reliable analytical methods are crucial for its identification and quantification in various matrices for forensic, clinical, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like tryptamines, offering high separation efficiency and definitive structural identification.
This application note describes a comprehensive GC-MS method for the analysis of 5-MeO-β-MT, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of 5-MeO-β-MT from a powdered or liquid matrix.
Reagents and Materials:
-
5-Methoxy-β-methyltryptamine (as hydrochloride salt or freebase)
-
Chloroform
-
Sodium carbonate solution (e.g., 1 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Pipettes and glassware
-
Evaporation system (e.g., nitrogen evaporator or rotary evaporator)
-
Methanol or other suitable solvent for reconstitution
Procedure:
-
Dissolution: Accurately weigh and dissolve the sample containing 5-MeO-β-MT in deionized water. If starting with the hydrochloride salt, dissolution in an aqueous medium is straightforward.
-
Basification: Add sodium carbonate solution dropwise to the aqueous sample solution until the pH is basic (pH > 9). This converts the hydrochloride salt to the freebase, which is more soluble in organic solvents.
-
Extraction: Add an equal volume of chloroform to the basified aqueous solution.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic (chloroform) layer to a clean collection tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters are recommended for the analysis of 5-MeO-β-MT. These are based on established methods for similar tryptamine compounds.[1]
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Capillary Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-550 |
| Solvent Delay | 3 minutes |
Data Presentation
Expected Chromatographic and Mass Spectral Data
Retention Time: The retention time for 5-MeO-β-MT on a DB-5MS or HP-5MS column under the specified conditions is expected to be in a similar range to other methoxylated tryptamines. For comparison, under similar conditions, 5-methoxy-α-methyltryptamine has a reported retention time.[2]
Mass Spectrum: The Electron Ionization (EI) mass spectrum of 5-MeO-β-MT is expected to show a molecular ion peak (M+) at m/z 204. The fragmentation pattern will be characteristic of a tryptamine structure, with the most abundant ion likely resulting from the cleavage of the β-carbon-nitrogen bond of the side chain.
Quantitative Data: Characteristic Mass Fragments
The following table summarizes the expected key mass fragments for 5-Methoxy-β-methyltryptamine based on the fragmentation patterns of structurally similar compounds.[3][4] These ions are crucial for identification and can be used for selected ion monitoring (SIM) for quantitative analysis.
| m/z | Proposed Fragment Identity | Significance |
| 204 | [M]+ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 189 | [M-CH3]+ | Loss of a methyl group. |
| 160 | [M-C2H4N]+ | Fragment corresponding to the 5-methoxyindole moiety after side-chain cleavage. |
| 145 | [M-C2H4N-CH3]+ | Further fragmentation of the m/z 160 ion. |
| 130 | Indole ring fragment | A common fragment in tryptamine mass spectra. |
| 58 | [CH3-CH=NH2]+ | Characteristic iminium ion from the side chain, likely the base peak. |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to data analysis.
Caption: Experimental workflow for the GC-MS analysis of 5-Methoxy-β-methyltryptamine.
Proposed Mass Spectral Fragmentation Pathway
This diagram illustrates the predicted fragmentation of 5-Methoxy-β-methyltryptamine in the mass spectrometer.
Caption: Proposed EI fragmentation pathway for 5-Methoxy-β-methyltryptamine.
References
Application Note: Structural Elucidation of 5-Methoxy-β-methyltryptamine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application guide for the structural elucidation of 5-Methoxy-β-methyltryptamine using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for the unambiguous identification and characterization of this compound, which is crucial in the fields of forensic science, pharmacology, and drug development. This note includes protocols for 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments and presents expected chemical shift and coupling constant data in a structured format.
Introduction
5-Methoxy-β-methyltryptamine is a substituted tryptamine derivative. Accurate structural determination is paramount for understanding its pharmacological and toxicological properties. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This application note outlines the comprehensive use of one- and two-dimensional NMR experiments to confirm the molecular structure of 5-Methoxy-β-methyltryptamine.
Predicted NMR Data
Due to the limited availability of published, fully assigned NMR data for 5-Methoxy-β-methyltryptamine, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, including 5-methoxy-α-methyltryptamine and other tryptamine derivatives.
Table 1: Predicted ¹H NMR Data for 5-Methoxy-β-methyltryptamine
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (Indole) | 8.0 - 8.2 | br s | - |
| H-2 | 7.0 - 7.1 | s | - |
| H-4 | 7.2 - 7.3 | d | ~2.5 |
| H-6 | 6.8 - 6.9 | dd | ~8.5, 2.5 |
| H-7 | 7.1 - 7.2 | d | ~8.5 |
| OCH₃ | 3.8 - 3.9 | s | - |
| H-α | 2.8 - 3.0 | m | - |
| H-β | 3.0 - 3.2 | m | - |
| β-CH₃ | 1.1 - 1.2 | d | ~6.5 |
| NH₂ | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for 5-Methoxy-β-methyltryptamine
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 122 - 124 |
| C-3 | 112 - 114 |
| C-3a | 127 - 129 |
| C-4 | 111 - 113 |
| C-5 | 153 - 155 |
| C-6 | 111 - 113 |
| C-7 | 100 - 102 |
| C-7a | 131 - 133 |
| OCH₃ | 55 - 56 |
| C-α | 35 - 37 |
| C-β | 45 - 47 |
| β-CH₃ | 21 - 23 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of 5-Methoxy-β-methyltryptamine.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (sample concentration dependent).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (cosygpqf or similar).
-
Spectral Width (F1 and F2): -2 to 12 ppm.
-
Number of Increments: 256-512 in F1.
-
Number of Scans per Increment: 4-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradients (hsqcedetgpsp or similar).
-
F2 (¹H) Spectral Width: -2 to 12 ppm.
-
F1 (¹³C) Spectral Width: 0 to 160 ppm.
-
Number of Increments: 128-256 in F1.
-
Number of Scans per Increment: 8-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradients (hmbcgplpndqf or similar).
-
F2 (¹H) Spectral Width: -2 to 12 ppm.
-
F1 (¹³C) Spectral Width: 0 to 200 ppm.
-
Number of Increments: 256-512 in F1.
-
Number of Scans per Increment: 16-32.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum using the solvent signal as a secondary reference.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish correlations.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 5-Methoxy-β-methyltryptamine using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Key Expected Correlations for Structural Confirmation
-
COSY:
-
Correlation between H-6 and H-7 on the indole ring.
-
Correlations between the side-chain protons: H-α with H-β, and H-β with the β-CH₃ protons.
-
-
HSQC:
-
Direct one-bond correlations between each proton and its attached carbon (e.g., H-2 to C-2, H-4 to C-4, H-6 to C-6, H-7 to C-7, OCH₃ protons to the OCH₃ carbon, H-α to C-α, H-β to C-β, and β-CH₃ protons to the β-CH₃ carbon).
-
-
HMBC:
-
Indole Core to Side Chain: A key correlation from the proton at position 2 (H-2) to the alpha-carbon (C-α) of the side chain will confirm the attachment of the side chain to position 3 of the indole ring.
-
Methoxy Group: Correlations from the methoxy protons (OCH₃) to the carbon at position 5 (C-5) will confirm the position of the methoxy group.
-
Side Chain Connectivity: Correlations from the β-CH₃ protons to both C-β and C-α will confirm the structure of the β-methylated ethylamine side chain.
-
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of 5-Methoxy-β-methyltryptamine. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in obtaining and interpreting the necessary NMR data for the unambiguous identification of this compound. This is critical for ensuring the accuracy of pharmacological studies and the reliability of forensic analyses.
Application Notes and Protocols for In Vivo Studies of 5-Methoxylated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating 5-methoxylated tryptamines, a class of psychoactive compounds with therapeutic potential. Due to the limited availability of specific data for 5-Methoxy-beta-methyltryptamine, this document leverages data from closely related and well-studied compounds within this class, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-α-methyltryptamine (5-MeO-AMT), to provide robust experimental protocols and representative data.
Introduction
5-Methoxylated tryptamines are a class of serotonergic psychedelics that primarily act as agonists at serotonin 5-HT1A and 5-HT2A receptors. Their effects on the central nervous system make them of significant interest for therapeutic applications in various psychiatric disorders. In vivo studies are crucial for characterizing their pharmacokinetic, pharmacodynamic, and behavioral profiles. This document outlines key in vivo assays and provides detailed protocols for their execution.
Pharmacokinetics and Metabolism
5-Methoxylated tryptamines are characterized by rapid absorption and metabolism. The primary routes of metabolism involve monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP2D6.
Table 1: Representative Pharmacokinetic Parameters of 5-MeO-DMT
| Parameter | Species | Route of Administration | Dose | Cmax | Tmax | T1/2 | Reference |
| 5-MeO-DMT | Mouse | Intraperitoneal | 2 mg/kg | - | ~5-7 min | 12-19 min | |
| Intraperitoneal | 10 mg/kg | - | ~5-7 min | 12-19 min | |||
| Intraperitoneal | 20 mg/kg | - | ~5-7 min | 12-19 min | |||
| Intravenous | 2 mg/kg | - | - | - | |||
| Intravenous | 10 mg/kg | - | - | - | |||
| Intravenous | 20 mg/kg | - | - | - | |||
| 5-MeO-DMT | Rat | Intraperitoneal | - | - | Fast Absorption | Short |
Note: Specific Cmax values were not provided in the search results.
Receptor Binding Affinity
The primary targets for 5-methoxylated tryptamines are the 5-HT1A and 5-HT2A receptors.
Table 2: Representative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT | Reference |
| 5-MeO-DMT | High Affinity | High Affinity | - | - | Weak Affinity | |
| 5-MeO-AMT | Agonist | Potent Agonist (EC50: 2-8.4 nM) | Potent Agonist (EC50: 4 nM) | Agonist | >1,000 nM | |
| 5-MeO-DiPT | Strongest Affinity | Agonist | - | - | Weak Inhibitor |
Behavioral Assays
Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the hallucinogenic potential of psychedelic compounds.
Protocol: Head-Twitch Response in Mice
-
Animals: Male C57BL/6J mice are commonly used.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., 5-MeO-AMT at 0.3, 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. To confirm 5-HT2A receptor involvement, a separate group can be pre-treated with a 5-HT2A antagonist like ketanserin or M100907 (0.01 mg/kg).
-
Observation: Immediately after injection, place the mouse in a clean, standard observation cage.
-
Data Collection: Record the number of head twitches for a predetermined period, typically 15-30 minutes. Recording can be done manually by a trained observer or using an automated system with a head-mounted magnet and a magnetometer coil.
-
Data Analysis: Analyze the dose-response relationship of the compound on the number of head twitches. An inverted U-shaped dose-response curve is often observed.
Table 3: Representative Effective Doses for Head-Twitch Response
| Compound | Species | Route of Administration | Effective Dose Range | Antagonist Blockade | Reference |
| 5-MeO-DMT | Mouse | Intraperitoneal | 16 mg/kg | Ritanserin | |
| 5-MeO-AMT | Mouse | Intraperitoneal | 0.3 - 10 mg/kg | Ketanserin, M100907 | |
| Psilocybin | Mouse | Intraperitoneal | 1 mg/kg | Ketanserin | |
| LSD | Mouse | Intraperitoneal | 0.05 - 0.4 mg/kg | - |
Locomotor Activity (Open Field Test)
The open field test is used to assess general locomotor activity and anxiety-like behavior. 5-methoxylated tryptamines can induce changes in locomotor activity, often a decrease at higher doses.
Protocol: Open Field Test in Rodents
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
-
Animals and Housing: As described for the HTR protocol.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer the test compound or vehicle. Doses of 5-MeO-AMT have been shown to inhibit locomotor activity.
-
Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a set duration (typically 5-10 minutes).
-
Data Collection: Use a video tracking system to record and analyze locomotor activity (total distance traveled), time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups.
Prepulse Inhibition (PPI) of the Startle Response
PPI is a measure of sensorimotor gating, a process that is often disrupted in psychiatric disorders. Psychedelic compounds can modulate PPI.
Protocol: Prepulse Inhibition in Mice
-
Apparatus: A startle response system (e.g., SR-LAB™) consisting of a small chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Animals and Housing: As described for the HTR protocol.
-
Habituation: Place the mouse in the chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer the test compound or vehicle. For example, DOI (0.5 mg/kg) and LSD (0.24 mg/kg) have been tested.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong, startle-inducing stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling stimulus (e.g., 68, 71, or 77 dB) presented shortly before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percentage of PPI as follows: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathways for 5-methoxylated tryptamines involve the 5-HT1A and 5-HT2A receptors.
Application Note: Radioligand Binding Assay for 5-Methoxy-β-methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is a tryptamine derivative with potential psychoactive properties, structurally related to known serotonergic compounds. Understanding its interaction with specific neuroreceptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptors. This document provides a detailed protocol for conducting radioligand binding assays to characterize the binding profile of 5-MeO-β-MT at key serotonin (5-HT) receptors and the serotonin transporter (SERT).
While specific binding affinity data for 5-MeO-β-MT is not widely published, based on the pharmacology of structurally similar tryptamines like 5-MeO-DMT and 5-MeO-AMT, the primary targets are expected to be the 5-HT₂A and 5-HT₁A receptors, as well as the serotonin transporter (SERT).[1][2][3] The following protocols are based on established methods for these targets and can be adapted for the evaluation of 5-MeO-β-MT.
Predicted Signaling Pathways
Tryptamine compounds typically exert their effects by acting as agonists at serotonin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates intracellular signaling cascades. The diagram below illustrates the general signaling pathway for the 5-HT₂A receptor, a primary target for many psychoactive tryptamines.
Caption: General signaling pathway of the 5-HT₂A receptor.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the binding affinity (Ki) of 5-MeO-β-MT for the human 5-HT₂A and 5-HT₁A receptors, and the serotonin transporter (SERT).
General Experimental Workflow
The overall workflow for a filtration-based radioligand binding assay is depicted below.
Caption: Experimental workflow for a radioligand binding assay.
Protocol 1: 5-HT₂A Receptor Binding Assay
-
Target: Human 5-HT₂A receptor.
-
Radioligand: [³H]-Ketanserin (a 5-HT₂A antagonist).
-
Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determination: 10 µM Mianserin.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of various concentrations of 5-MeO-β-MT (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-Ketanserin (at a final concentration equal to its Kd, e.g., 1-2 nM).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for 5-MeO-β-MT by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5-HT₁A Receptor Binding Assay
-
Target: Human 5-HT₁A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT₁A agonist).
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably transfected with the human 5-HT₁A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Determination: 10 µM Serotonin (5-HT).
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).
-
50 µL of various concentrations of 5-MeO-β-MT.
-
50 µL of [³H]-8-OH-DPAT (at a final concentration equal to its Kd, e.g., 1 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration and Washing: Follow the same procedure as described in Protocol 1.
-
Detection and Data Analysis: Follow the same procedure as described in Protocol 1.
Protocol 3: Serotonin Transporter (SERT) Binding Assay
-
Target: Human Serotonin Transporter (SERT).
-
Radioligand: [³H]-Citalopram (a selective serotonin reuptake inhibitor).
-
Receptor Source: Membranes from cells stably expressing human SERT or human platelet membranes.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Determination: 10 µM Fluoxetine.
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Fluoxetine (for non-specific binding).
-
50 µL of various concentrations of 5-MeO-β-MT.
-
50 µL of [³H]-Citalopram (at a final concentration equal to its Kd, e.g., 1-2 nM).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration and Washing: Follow the same procedure as described in Protocol 1.
-
Detection and Data Analysis: Follow the same procedure as described in Protocol 1.
Data Presentation
| Compound | 5-HT₂A (Ki, nM) | 5-HT₁A (Ki, nM) | SERT (Ki, nM) |
| 5-Methoxy-β-methyltryptamine | To be determined | To be determined | To be determined |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | ~2-10 | High Affinity | Moderate Affinity |
Note: The binding affinities for 5-MeO-AMT are approximate values based on available literature and are intended for comparative purposes only.[2]
Conclusion
The provided protocols offer a robust framework for characterizing the in vitro binding profile of 5-Methoxy-β-methyltryptamine. By determining its affinity for key serotonergic targets, researchers can gain valuable insights into its mechanism of action, potential psychoactive effects, and therapeutic relevance. It is recommended to perform these assays with a high degree of precision and to include appropriate controls to ensure data quality and reproducibility. The resulting data will be instrumental in guiding further preclinical and clinical development of this compound.
References
Animal Models for Evaluating the Effects of 5-Methoxylated Tryptamines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the effects of 5-methoxylated tryptamines, a class of psychoactive compounds. Due to the limited specific research on 5-Methoxy-beta-methyltryptamine (5-MeO-β-MeT), this document will focus on well-established animal models for the closely related and extensively studied analogs, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT). These models are crucial for understanding the behavioral, physiological, and neurological effects of this compound class, thereby aiding in drug development and neuroscience research. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the field.
The primary mechanism of action for these compounds involves the serotonin system, particularly agonism at the 5-HT1A and 5-HT2A receptors.[1][2][3][4] Animal models for these compounds primarily focus on quantifying behaviors that are translational to their psychoactive and potential therapeutic effects in humans.
Key Behavioral and Physiological Endpoints
Several well-validated behavioral and physiological assays are employed to characterize the effects of 5-methoxylated tryptamines in rodent models. These include:
-
Head-Twitch Response (HTR): A rapid, rotational head movement in rodents that is considered a behavioral proxy for hallucinogenic potential and is primarily mediated by the activation of 5-HT2A receptors.[5][6][7][8]
-
Locomotor Activity: Alterations in spontaneous movement, which can indicate stimulant or depressant effects of a compound. 5-methoxylated tryptamines typically induce a decrease in locomotor activity.[1][5][9]
-
Forced Swim Test (FST): A common model to assess antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant effects.[10]
-
Body Temperature Changes: These compounds can induce hypothermia at lower doses and hyperthermia at higher doses, providing a physiological measure of their effects.[1][9]
Data Presentation: Quantitative Effects of 5-Methoxylated Tryptamines in Rodents
The following tables summarize quantitative data from studies investigating the effects of 5-MeO-DMT and 5-MeO-AMT in rodent models.
Table 1: Head-Twitch Response (HTR) Induced by 5-Methoxylated Tryptamines in Mice
| Compound | Dose Range (mg/kg, i.p.) | Peak HTR Count | Duration of Action | Antagonist Blockade | Reference |
| 5-MeO-DMT | 5 - 40 | Dose-dependent increase | Shorter than psilocybin | Ketanserin (5-HT2A antagonist) | [11][12] |
| 5-MeO-AMT | 0.3 - 10 | Dose-dependent increase | Not specified | Ketanserin (5-HT2A antagonist) | [13] |
Table 2: Effects of 5-Methoxylated Tryptamines on Locomotor Activity in Rodents
| Compound | Species | Dose Range (mg/kg, i.p.) | Effect on Locomotion | Antagonist Attenuation | Reference |
| 5-MeO-DMT | Rat | Not specified | Decrease | WAY-100635 (5-HT1A/7 antagonist) | [1] |
| 5-MeO-DMT | Mouse | 10 - 20 | Decrease | Not specified | [14] |
| 5-MeO-AMT | Mouse | Not specified | Hypolocomotion | Not specified | [5] |
Table 3: Physiological Effects of 5-MeO-DMT in Rats
| Parameter | Dose Range (mg/kg) | Effect | Reference |
| Body Temperature | 0.5 - 1.0 | Hypothermia | [1] |
| Body Temperature | 3.0 - 10.0 | Hyperthermia | [1] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the hallucinogen-like effects of 5-methoxylated tryptamines by measuring the frequency of head-twitches in mice.
Materials:
-
Male or female C57BL/6J mice
-
Test compound (e.g., 5-MeO-DMT) dissolved in saline
-
Vehicle (saline)
-
Observation chambers (e.g., clear cylindrical containers)
-
Video recording equipment or automated HTR detection system (e.g., magnetometer-based)
-
(Optional) 5-HT2A antagonist (e.g., ketanserin)
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
For antagonist studies, administer the antagonist (e.g., ketanserin) 15-30 minutes prior to the test compound.
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Record the behavior of the mice for a predetermined period, typically 30 to 120 minutes.
-
A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head, not associated with grooming or sniffing.
-
Two trained observers, blind to the treatment conditions, should manually count the number of head-twitches. Alternatively, an automated system can be used for detection and quantification.[8]
-
Data are typically expressed as the mean number of head-twitches per time interval.
Locomotor Activity Assessment
Objective: To assess the effects of 5-methoxylated tryptamines on spontaneous motor activity.
Materials:
-
Male or female mice or rats
-
Test compound dissolved in vehicle
-
Vehicle control
-
Open field apparatus equipped with automated photobeam detection systems or video tracking software
-
Dimly lit and quiet testing room
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer the test compound or vehicle (i.p. or other appropriate route).
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 60 minutes).
-
Parameters to be measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
The apparatus should be cleaned thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[15]
Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of 5-methoxylated tryptamines.[16]
Materials:
-
Male mice
-
Cylindrical tanks (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[17]
-
Test compound dissolved in vehicle
-
Vehicle control
-
Stopwatch or automated scoring software
-
Towels for drying the animals
Procedure:
-
Pre-test session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute period. This session is for habituation and to induce a state of helplessness.
-
Remove the mouse, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Administer the test compound or vehicle.
-
After a specific pretreatment time (e.g., 30-60 minutes), place the mouse back into the swim cylinder for a 6-minute test session.[18]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[17][18]
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of 5-methoxylated tryptamines.
Caption: Workflow for the head-twitch response assay.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 6. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Head-Twitch Response (HTR) Assay of 5-Methoxy-β-methyltryptamine in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of certain serotonergic compounds. This behavioral assay is widely regarded as a reliable in vivo model for screening compounds with potential hallucinogenic properties in humans. The response is primarily mediated by the activation of the serotonin 2A receptor (5-HT2A), making the HTR assay a valuable tool for assessing the 5-HT2A agonist activity of novel psychoactive substances.[1][2][3] 5-Methoxy-β-methyltryptamine (5-MeO-β-MeT) is a tryptamine derivative, and like other similar compounds, its interaction with the 5-HT2A receptor is of significant interest. These application notes provide a detailed protocol for conducting the HTR assay to evaluate the effects of 5-MeO-β-MeT in rodents.
Underlying Mechanism: 5-HT2A Receptor Signaling
The head-twitch response is initiated by the binding of a 5-HT2A receptor agonist, such as 5-MeO-β-MeT, to the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated receptor to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade within specific neuronal populations, particularly in the prefrontal cortex, is believed to be the underlying mechanism that culminates in the characteristic head-twitch behavior.[5][6] Recent research also highlights the role of β-arrestin2 recruitment in the overall pharmacological profile of 5-HT2A agonists, though Gq signaling appears to be more directly correlated with the psychedelic-like effects measured by the HTR.[5][7]
Figure 1: 5-HT2A Receptor Signaling Pathway for HTR.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results. The following sections detail the necessary materials, animal handling procedures, and data collection methods.
Materials and Reagents
-
Test Compound: 5-Methoxy-β-methyltryptamine (5-MeO-β-MeT) hydrochloride or other salt, dissolved in an appropriate vehicle (e.g., 0.9% saline).
-
Vehicle Control: 0.9% saline or the vehicle used to dissolve the test compound.
-
Positive Control (optional): A known 5-HT2A agonist such as 2,5-dimethoxy-4-iodoamphetamine (DOI) or 5-MeO-AMT.
-
Antagonist Control (optional): A selective 5-HT2A antagonist like ketanserin or M100907 to confirm 5-HT2A receptor mediation.
-
Experimental Animals: Male C57BL/6J mice are commonly used.[1] Other strains or rats can also be utilized, but baseline HTR rates and sensitivity to agonists may vary.
-
Observation Chambers: Clear cylindrical acrylic arenas (e.g., 7.5 inches in diameter) are suitable.[1]
-
Data Recording: A high-frame-rate video camera (e.g., 120 fps) mounted above the arenas or a magnetometer-based automated detection system.[1][8]
Experimental Workflow
Figure 2: Experimental Workflow for the HTR Assay.
Detailed Procedure
-
Animal Acclimation: Transport the mice to the experimental room at least one hour before testing to allow for acclimation to the new environment.
-
Drug Preparation: Prepare fresh solutions of 5-MeO-β-MeT and any control compounds on the day of the experiment. The concentration should be adjusted to allow for a consistent injection volume (e.g., 5-10 ml/kg).
-
Dose Selection: For a novel compound like 5-MeO-β-MeT, a dose-finding study is essential. Based on data from similar tryptamines, a starting range of 0.1 to 10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is recommended.
-
Administration: Administer the test compound, vehicle, or control compounds to the mice. Record the time of injection. For antagonist studies, the antagonist is typically administered 15-30 minutes prior to the agonist.
-
Observation Period: Immediately after injection, place each mouse individually into an observation chamber. Allow for a brief habituation period (e.g., 2 minutes) before starting the recording. The recording duration is typically 20-30 minutes.[9]
-
Data Recording and Analysis:
-
Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming behavior.
-
Automated Scoring: Several automated systems are available that utilize either video analysis software or magnetometer-based detection.[1][5][8] Magnetometer systems involve attaching a small magnet to the mouse's head or ear and detecting its movement with surrounding coils.[8] Video analysis software can track head movements and identify HTRs based on specific parameters like velocity and frequency.[1][5] Automated systems offer higher throughput and reduced observer bias.[8]
-
-
Data Presentation: The primary endpoint is the total number of head twitches recorded during the observation period. Data should be presented as the mean ± SEM for each treatment group. Dose-response curves can be generated by plotting the mean number of HTRs against the log of the dose.
Data Presentation
Quantitative data from HTR assays are typically summarized in tables to facilitate comparison between different compounds and doses. As no specific data for 5-MeO-β-MeT is currently available, the following tables present data for the related compound 5-MeO-AMT and the standard 5-HT2A agonist DOI to provide a comparative context for expected results.
Table 1: Head-Twitch Response Induced by 5-MeO-AMT in Mice
| Dose (mg/kg, i.p.) | Mean HTR Count (± SEM) |
| Vehicle | 1.2 ± 0.5 |
| 0.3 | 5.8 ± 1.5 |
| 1 | 15.3 ± 2.1 |
| 3 | 28.7 ± 3.4 |
| 10 | 18.2 ± 2.8 |
Data adapted from Abiero et al., 2019, for illustrative purposes.[4] Note the inverted U-shaped dose-response curve, which is common for 5-HT2A agonists in this assay.[2]
Table 2: Comparative Potency of 5-HT2A Agonists in Inducing HTR in Mice
| Compound | ED₅₀ (mg/kg) | Route of Administration |
| DOI | ~0.3 - 0.7 | i.p. / s.c. |
| 5-MeO-AMT | ~1.0 - 1.5 | i.p. |
| LSD | ~0.03 - 0.1 | i.p. |
| Psilocybin | ~0.5 - 1.0 | i.p. |
ED₅₀ values are approximate and can vary based on mouse strain and experimental conditions. Data compiled from multiple sources for comparative purposes.[3][4][10]
Conclusion
The head-twitch response assay is a robust and predictive model for assessing the in vivo 5-HT2A receptor agonist activity of novel compounds like 5-Methoxy-β-methyltryptamine. By following the detailed protocols outlined in these application notes and using the provided comparative data as a guide, researchers can effectively design and execute experiments to characterize the pharmacological profile of 5-MeO-β-MeT. Careful dose selection and consistent experimental procedures are paramount for obtaining reliable and reproducible data. The use of automated scoring systems is recommended to enhance accuracy and efficiency. Further studies, including antagonist challenges and assessments in 5-HT2A knockout mice, can definitively confirm the role of the 5-HT2A receptor in the observed effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-MeO-pyr-T - Wikipedia [en.wikipedia.org]
- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis Studies of 5-Methoxy-β-methyltryptamine Analogs in the Brain
I. Application Notes
Scientific Background
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine with potent effects on the central nervous system.[1][2][3] It acts as a non-selective serotonin (5-HT) receptor agonist, with high affinity for the 5-HT1A and 5-HT2A receptors.[2] Activation of these receptors is believed to mediate its profound effects on mood, perception, and cognition.[1][2] The interaction between the serotonergic and other neurotransmitter systems, such as the dopaminergic system, is a key area of investigation for understanding the full pharmacological profile of these compounds.[4][5]
In vivo microdialysis is a powerful technique for monitoring the levels of extracellular neurotransmitters and their metabolites in specific brain regions of freely moving animals.[6][7][8] This technique allows for the real-time assessment of how psychoactive compounds like 5-MeO-DMT modulate neurochemical signaling. By implanting a microdialysis probe into a target brain region, researchers can collect samples of the extracellular fluid and analyze them for changes in neurotransmitter concentrations following drug administration.[7][8]
Objectives
-
To elucidate the effects of systemic administration of 5-MeO-DMT on extracellular levels of serotonin (5-HT) and dopamine (DA), and their respective metabolites, 5-hydroxyindoleacetic acid (5-HIAA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in key brain regions such as the prefrontal cortex, nucleus accumbens, and striatum.
-
To determine the dose-response relationship of 5-MeO-DMT on monoamine release.
-
To investigate the role of specific serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2A) in mediating the neurochemical effects of 5-MeO-DMT through co-administration of selective antagonists.
Expected Outcomes
Based on the known pharmacology of 5-MeO-DMT as a potent serotonin agonist, the following outcomes are anticipated:
-
An initial decrease in extracellular 5-HT levels in the raphe nucleus due to the activation of inhibitory 5-HT1A autoreceptors.
-
An increase in extracellular 5-HT levels in terminal projection areas like the prefrontal cortex and nucleus accumbens, resulting from the activation of postsynaptic 5-HT receptors and potential effects on serotonin reuptake.[9]
-
Modulation of dopamine release, potentially an increase, in brain regions like the striatum and nucleus accumbens, reflecting the intricate interplay between the serotonin and dopamine systems.[4][5]
II. Quantitative Data Summary
The following table summarizes the expected quantitative changes in extracellular neurotransmitter levels following the administration of a 5-methoxy-tryptamine analog like 5-MeO-DMT, based on its known mechanism of action. The values are presented as a percentage of baseline levels and are illustrative.
| Brain Region | Neurotransmitter/Metabolite | Expected Change (as % of Baseline) |
| Prefrontal Cortex | 5-HT | ↑ 150-300% |
| 5-HIAA | ↓ 50-80% | |
| DA | ↑ 120-180% | |
| DOPAC | ↔ or slight ↑ | |
| Nucleus Accumbens | 5-HT | ↑ 150-250% |
| 5-HIAA | ↓ 60-90% | |
| DA | ↑ 150-250% | |
| DOPAC | ↔ or slight ↑ | |
| Striatum | 5-HT | ↑ 120-200% |
| 5-HIAA | ↓ 40-70% | |
| DA | ↑ 130-200% | |
| DOPAC | ↔ or slight ↑ |
III. Experimental Protocols
A. Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).
B. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture, 70 mg/kg and 5 mg/kg respectively, i.p.).[10]
-
Place the anesthetized rat in a stereotaxic instrument and ensure a flat-skull position.[10]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region. The stereotaxic coordinates for key brain regions can be obtained from a rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animals to recover for at least 5-7 days post-surgery.
C. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Allow for a 90-120 minute equilibration period to establish a stable baseline.[10]
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer the 5-methoxy-tryptamine compound (e.g., 5-MeO-DMT) via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Remove the brain and slice it to verify the placement of the microdialysis probe.
D. Sample Analysis
-
Analyze the collected dialysate samples for monoamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[10]
-
The HPLC system should be equipped with a C18 reverse-phase column.
-
The mobile phase composition and electrochemical detector potential should be optimized for the detection of 5-HT, DA, 5-HIAA, and DOPAC.[10]
-
Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of known standards.
IV. Visualizations
Caption: Signaling pathway of 5-MeO-DMT via 5-HT1A and 5-HT2A receptors.
Caption: Experimental workflow for an in vivo microdialysis study.
Caption: Logical relationship of 5-MeO-DMT's mechanism and its measurement.
References
- 1. georgiaaddictiontreatmentcenter.com [georgiaaddictiontreatmentcenter.com]
- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Serotonergic modulation of striatal dopamine measured with positron emission tomography (PET) and in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goums.ac.ir [goums.ac.ir]
Investigating the Therapeutic Potential of 5-Methoxy-β-methyltryptamine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the therapeutic potential of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT) analogs. The focus is on compounds targeting serotonin receptors 5-HT1A and 5-HT2A, which are implicated in various neuropsychiatric disorders.
Introduction
5-Methoxy-β-methyltryptamine and its analogs are a class of psychoactive compounds that have garnered significant interest for their potential therapeutic applications, particularly in the treatment of depression, anxiety, and other mood disorders. These compounds primarily exert their effects through interaction with serotonin (5-HT) receptors, most notably the 5-HT1A and 5-HT2A subtypes. The differential activation of these receptors is thought to mediate both the therapeutic and psychoactive properties of these molecules. Understanding the structure-activity relationships (SAR) and detailed pharmacological profiles of these analogs is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This document outlines key experimental protocols and presents collated data to guide researchers in this field.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a selection of 5-MeO-β-MT analogs at human 5-HT1A and 5-HT2A receptors. This data is essential for comparing the selectivity and efficacy of these compounds.
Table 1: Binding Affinities (Ki, nM) of 5-Methoxy-β-methyltryptamine Analogs at Human Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| 5-MeO-DMT | 1.9 - 3 | >1000 | |
| 5-MeO-MiPT | 58 ± 10 | 163 ± 30 | [1] |
| 5-MeO-DiPT | 35 | 5620 | |
| 5-MeO-AMT | - | - | |
| 5-MeO-pyr-T | - | - | |
| 5-MeO-MET | - | - | |
| 5-MeO-EIPT | - | - | |
| 5-MeO-NIPT | - | - |
Data will be populated from further targeted searches if available.
Table 2: Functional Potencies (EC50, nM) and Efficacy (% of 5-HT max response) of 5-Methoxy-β-methyltryptamine Analogs at Human Serotonin Receptors
| Compound | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | Reference |
| 5-MeO-DMT | ~100 | 115 | - | - | [2] |
| 5-MeO-MiPT | - | - | 23 ± 4 | 80 | [1] |
| 5-MeO-AMT | - | - | 2 - 8.4 | - | [3] |
| 5-MeO-DiPT | - | - | - | - | |
| 4-F,5-MeO-PyrT | - | - | - | - |
Data will be populated from further targeted searches if available.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of experimental outcomes.
Protocol 1: Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors
This protocol describes a method to determine the binding affinity of test compounds for the human 5-HT1A and 5-HT2A receptors expressed in cell membranes.
Materials:
-
HEK293 or CHO cells stably expressing human 5-HT1A or 5-HT2A receptors.
-
Cell membrane preparation.
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A) or [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding competitors: Serotonin (for 5-HT1A) or Spiperone (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled test compound at various concentrations.
-
50 µL of radioligand at a final concentration close to its Kd value.
-
150 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Calcium Flux (for 5-HT2A Receptor)
This protocol measures the ability of test compounds to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: Use the instrument's automated injector to add the test compound to the wells.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity for 1-3 minutes to capture the transient calcium flux.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Protocol 3: In Vitro Functional Assay - cAMP Inhibition (for 5-HT1A Receptor)
This protocol measures the ability of test compounds to activate the Gi-coupled 5-HT1A receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (provided in the kit).
-
96- or 384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into microplates and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for another 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is a measure of its agonist activity at the 5-HT1A receptor. Plot the percentage of inhibition of the forskolin response against the logarithm of the compound concentration to determine the EC50 and Emax values.
Protocol 4: In Vivo Behavioral Assay - Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the hallucinogenic potential of psychedelic compounds.[4][5]
Materials:
-
Male C57BL/6J mice.
-
Test compounds and vehicle (e.g., saline, 0.5% Tween 80 in saline).
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment or a magnetometer-based detection system.
Procedure:
-
Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
Observation Period: Immediately after administration, begin recording the behavior of the mice for a predetermined period (e.g., 30-60 minutes).
-
HTR Quantification: A head-twitch is characterized by a rapid, rotational movement of the head.[5] The total number of head-twitches during the observation period is counted by a trained observer, either live or from video recordings. Alternatively, an automated magnetometer system can be used for detection and quantification.[6]
-
Data Analysis: Compare the number of head-twitches in the drug-treated groups to the vehicle control group. A significant increase in HTRs indicates 5-HT2A receptor agonist activity. Dose-response curves can be generated to determine the ED50 for inducing the HTR.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this document.
Caption: 5-HT2A Receptor Gq Signaling Cascade.
References
- 1. dovepress.com [dovepress.com]
- 2. bu.edu [bu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 5-Methoxy-beta-methyltryptamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-beta-methyltryptamine (5-MeO-β-MeT) is a tryptamine derivative of interest in pharmacological and toxicological research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, identifying potential bioactive metabolites, and developing analytical methods for its detection in biological matrices. This document provides a detailed protocol for the isolation and characterization of 5-MeO-β-MeT metabolites, based on established methodologies for structurally similar compounds, such as 5-methoxy-alpha-methyltryptamine (5-MeO-αMT) and alpha-methyltryptamine (α-MT).
Predicted Metabolic Pathways
Based on the known metabolism of related alpha-methylated tryptamines, the primary metabolic pathways for 5-MeO-β-MeT are predicted to be O-demethylation, hydroxylation of the indole ring, and N-acetylation. The alpha-methyl group in similar compounds has been shown to slow metabolism by monoamine oxidase (MAO), suggesting that enzymatic transformation by cytochrome P450 (CYP) enzymes is a significant route of metabolism.[1]
The predicted primary metabolites of 5-MeO-β-MeT are:
-
β-methyl-5-hydroxytryptamine (β-Me-5-HT): Formed via O-demethylation.
-
Hydroxy-5-methoxy-β-methyltryptamine (OH-5-MeO-β-MeT): Formed via hydroxylation at various positions on the indole ring (e.g., C4, C6, C7).
-
N-Acetyl-5-methoxy-β-methyltryptamine (N-Acetyl-5-MeO-β-MeT): Formed via N-acetylation of the primary amine.
Further metabolism may involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate.
Figure 1: Predicted metabolic pathways of this compound.
Experimental Protocols
The following protocols are adapted from methodologies used for the analysis of alpha-methylated tryptamines and their metabolites in biological samples.[2][3][4][5][6]
Sample Preparation: Isolation of Metabolites from Urine
This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of 5-MeO-β-MeT and its metabolites from a urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
0.2 M Acetate buffer (pH 5.2)
-
5 M Potassium hydroxide (KOH) solution
-
Extraction solvent: Dichloromethane/Isopropanol/Ethyl acetate (1:1:3, v/v/v)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 2 mL of urine in a 15 mL centrifuge tube, add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 18 hours to hydrolyze glucuronide and sulfate conjugates.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to approximately 12-13 by adding 0.5 mL of 5 M KOH. Confirm the pH with a pH strip.
-
Add 5 mL of the extraction solvent to the tube.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 6-9) with another 5 mL of the extraction solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification
This section outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and detection of 5-MeO-β-MeT and its predicted metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap).
-
C18 reverse-phase analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Data-Dependent MS2 for identification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
MRM Transitions (Predicted):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 5-MeO-β-MeT | 205.13 | 146.06, 117.06 | 15, 25 |
| β-Me-5-HT | 191.12 | 146.06, 117.06 | 15, 25 |
| OH-5-MeO-β-MeT | 221.13 | 162.06, 133.06 | 15, 25 |
| N-Acetyl-5-MeO-β-MeT| 247.14 | 188.09, 146.06 | 15, 20 |
Note: The exact m/z values and collision energies should be optimized using authentic standards.
Data Presentation
The following table presents a hypothetical quantitative summary of 5-MeO-β-MeT and its metabolites in a urine sample following administration. The values are for illustrative purposes and would need to be determined experimentally.
| Analyte | Retention Time (min) | Concentration (ng/mL) | Relative Abundance (%) |
| 5-MeO-β-MeT | 6.2 | 50 | 10 |
| β-Me-5-HT | 5.5 | 150 | 30 |
| OH-5-MeO-β-MeT (Isomer 1) | 5.8 | 200 | 40 |
| OH-5-MeO-β-MeT (Isomer 2) | 6.0 | 75 | 15 |
| N-Acetyl-5-MeO-β-MeT | 6.8 | 25 | 5 |
Experimental Workflow
Figure 2: Experimental workflow for the isolation and analysis of 5-MeO-β-MeT metabolites.
Conclusion
This document provides a comprehensive, albeit predictive, framework for the isolation and analysis of this compound metabolites. The provided protocols are based on robust methodologies established for similar tryptamine analogs and offer a strong starting point for researchers in this field. Experimental validation and optimization using synthesized standards for the predicted metabolites will be essential for the development of a fully validated quantitative method.
References
- 1. 5-Methoxy-alpha-methyltryptamine | 1137-04-8 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-LTQ-Orbitrap Study on Rat Urinary Metabolites of 5-Methoxy-Alpha-Methyltryptamine | Bentham Science [benthamscience.com]
Application Notes and Protocols for the Purification of Synthetic 5-Methoxy-β-methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic 5-Methoxy-β-methyltryptamine (5-MeO-β-MeT). Due to the limited availability of specific purification data for 5-MeO-β-MeT, the methodologies described herein are adapted from established and validated procedures for the structurally similar and closely related compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). These techniques are widely applicable to tryptamine derivatives and can be tailored to achieve high-purity 5-MeO-β-MeT suitable for research and drug development purposes.
Introduction
Synthetic routes to 5-Methoxy-β-methyltryptamine often yield a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving a high degree of purity is critical for accurate pharmacological and toxicological evaluation, as well as for ensuring the safety and efficacy of potential therapeutic agents. The purification strategies outlined below—liquid-liquid extraction, crystallization, and column chromatography—can be employed individually or in combination to obtain 5-MeO-β-MeT of pharmaceutical-grade purity.
Data Presentation: Purity Enhancement of a Related Tryptamine (5-MeO-DMT)
The following table summarizes the reported purity levels achieved for 5-MeO-DMT using various purification techniques. This data serves as a benchmark for the expected efficacy of the adapted protocols for 5-MeO-β-MeT.
| Purification Technique | Starting Material | Solvent(s) | Purity Achieved | Reference |
| Recrystallization | Crude 5-MeO-DMT | Methyl tert-butyl ether (MTBE) | >99.5% (individual impurities <0.1%) | [1] |
| Salt Formation & Recrystallization | Crude 5-MeO-DMT | Isopropyl acetate / Ethanol (for HBr salt) | >99.5% | [2][3] |
| Salt Formation (Succinate) & Slurry | 5-MeO-DMT Freebase | Methanol / Acetone | 99.86% (HPLC peak area) | [4] |
| Column Chromatography | Crude reaction mixture | Silica gel with Methanol/Ethyl acetate gradient | >97.5% | [3] |
Experimental Protocols
Note: These protocols are adapted for 5-Methoxy-β-methyltryptamine from methodologies for 5-MeO-DMT. Optimization of solvent ratios, temperatures, and pH may be necessary for the specific impurity profile of the crude 5-MeO-β-MeT.
Protocol 1: Liquid-Liquid Extraction for Basic Purification
This protocol is suitable for the initial workup of a crude reaction mixture to separate the basic 5-MeO-β-MeT free base from acidic and neutral impurities.
Materials:
-
Crude 5-MeO-β-MeT (as a salt or in a reaction mixture)
-
Chloroform or Dichloromethane
-
Dilute sodium carbonate solution (e.g., 5% w/v)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 5-MeO-β-MeT sample in a suitable organic solvent such as chloroform or dichloromethane. If the sample is a salt, it may be necessary to first dissolve it in water and then add the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add a dilute sodium carbonate solution to the separatory funnel to basify the aqueous layer to a pH of approximately 9-10. This will ensure the tryptamine is in its free base form.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask.
-
Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.[5]
-
Filter the drying agent and collect the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-MeO-β-MeT free base.
Protocol 2: Recrystallization for High Purity
Recrystallization is a powerful technique for achieving high purity of solid compounds. The choice of solvent is critical and may require some experimentation. Based on data for 5-MeO-DMT, ethers such as methyl tert-butyl ether (MTBE) are a good starting point.[1][6]
Materials:
-
Crude 5-MeO-β-MeT free base
-
Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and a non-polar solvent like hexane or petroleum ether.[1][6][7]
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 5-MeO-β-MeT free base in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., MTBE) to the flask.
-
Gently heat the mixture to a temperature between 35-40°C while stirring until the solid is completely dissolved.[1][6] Add more solvent in small portions if necessary to achieve full dissolution. Aim for a saturated or near-saturated solution (50-90% saturation is a good target).[6]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to induce further crystallization. A suitable temperature range is 0 to 12°C.[1][6]
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove residual solvent. The recrystallization process can be repeated for higher purity.[1]
Protocol 3: Purification via Salt Formation and Recrystallization
Formation of a salt, such as the hydrobromide or succinate, followed by recrystallization can be a highly effective method for purification.[2][4]
Materials:
-
Purified 5-MeO-β-MeT free base
-
An appropriate acid (e.g., hydrobromic acid in ethanol, succinic acid)
-
A suitable solvent for salt formation and recrystallization (e.g., isopropyl acetate, methanol, ethanol).[2][4]
-
Activated charcoal (optional, for decolorizing)
-
Heating and cooling apparatus as in Protocol 2
-
Filtration apparatus as in Protocol 2
Procedure:
-
Dissolve the 5-MeO-β-MeT free base in a suitable solvent (e.g., isopropyl acetate).
-
Heat the solution (e.g., to 50°C).[2]
-
Add a stoichiometric amount (1 equivalent) of the chosen acid (e.g., HBr in ethanol) to the solution.[2]
-
Stir the mixture at an elevated temperature for a period (e.g., 1-3 hours) to allow for salt formation and crystallization.[2]
-
Cool the mixture to room temperature and continue stirring for several hours (e.g., 18 hours) to maximize crystal growth.[2]
-
Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
If further purification is needed, the salt can be recrystallized from a suitable solvent like ethanol.[8]
-
To recover the free base, the purified salt can be dissolved in water, basified with a dilute base (e.g., sodium carbonate), and extracted with an organic solvent as described in Protocol 1.[3]
Mandatory Visualizations
Caption: General purification workflow for 5-Methoxy-β-methyltryptamine.
Caption: Step-by-step process for recrystallization of 5-MeO-β-MeT.
References
- 1. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]
- 2. CN117858866A - Process for preparing tryptamine derivatives - Google Patents [patents.google.com]
- 3. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents [patents.google.com]
- 7. WO2020254584A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) and less than 5 wt% of an aliphatic anti-solvent - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of 5-Methoxytryptamine Analogs in a Laboratory Setting
A-P-N-2025-11-04
Abstract: This document provides detailed application notes and protocols for the safe handling and disposal of 5-methoxytryptamine analogs, with a focus on 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), in a laboratory environment. These guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and proper environmental stewardship. The protocols include information on hazard identification, personal protective equipment, emergency procedures, and waste disposal. Additionally, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the compound's context in a research setting.
Note on nomenclature: The user request specified "5-Methoxy-beta-methyltryptamine." This is an ambiguous chemical name. The position of the methyl group on the beta carbon of the ethylamine side chain is not standard nomenclature for tryptamines. It is likely the user was referring to a common analog such as 5-Methoxy-α-methyltryptamine (5-MeO-AMT) or 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This document will focus on 5-MeO-DMT as a representative compound due to the greater availability of safety and pharmacological data, with relevant information for other analogs included where appropriate.
Hazard Identification and Safety Data
5-Methoxytryptamine analogs are psychoactive compounds and should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] The toxicological properties of many of these compounds have not been thoroughly investigated, and caution is advised.[1]
1.1. GHS Classification
The following table summarizes the Globally Harmonized System (GHS) classification for 5-MeO-DMT.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3] | Warning | GHS07 (Exclamation Mark) |
1.2. Toxicological Data
Quantitative toxicological data for 5-MeO-DMT is limited. The following data has been reported:
| Route | Species | Dose | Value | Reference |
| Oral TDLO | Rat | 10 mg/kg | Cayman Chemical SDS | |
| Subcutaneous TDLO | Rat | 0.1 mg/kg | Cayman Chemical SDS | |
| Intraperitoneal LD50 | Mouse | 115 mg/kg | Cayman Chemical SDS | |
| Subcutaneous LDLO | Mouse | 75 mg/kg | Cayman Chemical SDS | |
| Oral LD50 | Mouse | 580 mg/kg | TCI Chemicals SDS |
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling 5-methoxytryptamine analogs. The following PPE is recommended:
| PPE | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles.[2] | To prevent eye contact. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area.[4] If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation. |
2.2. Safe Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[4]
-
Avoid generating dust.
-
Prevent contact with skin and eyes.[1]
-
All containers should be clearly labeled.
2.3. Emergency Procedures
| Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures. |
2.4. Disposal Procedures
All waste containing 5-methoxytryptamine analogs should be treated as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of waste in accordance with local, state, and federal regulations.[2][3]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[1]
-
Do not allow the material to enter sewer systems or waterways.[4]
Visualizations
3.1. Signaling Pathway of 5-MeO-DMT
5-MeO-DMT is a non-selective serotonin receptor agonist with a high affinity for 5-HT1A and 5-HT2A receptors.[5][6] Its psychedelic effects are believed to be primarily mediated through the activation of 5-HT2A receptors.[6][7] The compound is metabolized by the enzyme monoamine oxidase A (MAO-A) and cytochrome P450 2D6 (CYP2D6).[6][8]
Caption: Signaling pathway of 5-MeO-DMT.
3.2. Experimental Workflow for Handling 5-Methoxytryptamines
The following diagram illustrates a general workflow for handling 5-methoxytryptamine analogs in a laboratory setting, from preparation to disposal.
Caption: General lab workflow for 5-methoxytryptamines.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Beta-Methylated Tryptamines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of beta-methylated tryptamines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of beta-methylated tryptamines in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of the Desired Product | Incorrect reaction conditions (temperature, pressure, solvent). | Verify and optimize reaction parameters based on literature for the specific synthetic route. |
| Inactive or degraded reagents. | Use fresh, high-purity reagents and ensure proper storage conditions. | |
| Poor choice of synthetic route for the specific substrate. | Evaluate alternative synthetic strategies such as the Fischer indole synthesis or Pictet-Spengler reaction.[1][2] | |
| Formation of Multiple Products (Poor Selectivity) | Lack of stereochemical control. | For stereoselective synthesis, consider enzymatic methods or the use of chiral catalysts.[1][3] |
| Lack of regiochemical control in reactions like aziridine ring opening. | Employ protecting groups or specific catalysts to direct the reaction to the desired position.[4][5] | |
| Over-methylation of the Amine | Use of a highly reactive methylating agent. | Consider using a less reactive methylating agent or carefully controlling the stoichiometry of the reagents. |
| Inappropriate base or reaction conditions. | Optimize the base and solvent system to favor di-methylation over quaternization. | |
| Difficulty in Product Purification | Presence of closely related side-products. | Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. |
| Oily or non-crystalline product. | Attempt to form a salt of the final product (e.g., hydrochloride or fumarate) to facilitate crystallization and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in introducing a methyl group at the beta-position of tryptamine?
A1: The primary challenges include controlling stereochemistry, as the beta-position becomes a chiral center, and achieving regioselectivity to ensure the methyl group is introduced at the correct position. Additionally, side reactions such as over-methylation of the amine can occur, leading to the formation of quaternary ammonium salts.[6]
Q2: Which synthetic routes are commonly used for preparing beta-methylated tryptamines?
A2: Common methods include the Fischer indole synthesis, the Pictet-Spengler reaction for cyclized analogs, and the regioselective ring opening of aziridines with indoles.[2][4][5] The choice of route often depends on the desired substitution pattern and stereochemistry.
Q3: How can I avoid the formation of the N,N,N-trimethyltryptammonium iodide byproduct during N,N-dimethylation?
A3: The formation of this quaternary salt is a common issue with strong methylating agents like methyl iodide.[6] To minimize this, you can try using a less reactive methylating agent, carefully controlling the stoichiometry (using just over two equivalents of the methylating agent), or using a phase transfer catalyst with careful monitoring of the reaction progress.[6]
Q4: What analytical techniques are best for characterizing the products and byproducts of my synthesis?
A4: A combination of techniques is recommended. Liquid chromatography-mass spectrometry (LC-MS) is excellent for identifying the molecular weights of products and impurities.[6] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the structure and regiochemistry of your products.
Quantitative Data Summary
The following table summarizes the product distribution from a reported synthesis attempt of N,N-dimethyltryptamine (DMT), which highlights the challenge of over-methylation and side reactions.
| Compound | Percentage of Total Product Mixture |
| Tryptamine (Starting Material) | 11.1% |
| N-methyltryptamine (Monomethylated) | 0.5% |
| N,N-Dimethyltryptamine (DMT - Desired Product) | Not Detected |
| N,N,N-trimethyltryptammonium iodide (TMT) | 21.0% |
| 1-N-methyl-TMT | 47.4% |
| Data from a study on the "Breath of Hope Synthesis" using methyl iodide and a phase transfer catalyst.[6] |
Experimental Protocols
Regioselective Ring Opening of Aziridines for Beta-Substituted Tryptamine Synthesis
This method provides a route to beta-substituted tryptamines through the regioselective opening of a protected aziridine with an indole.[4][5]
Materials:
-
Substituted indole
-
4-Nitrobenzyl (PNZ)-protected 2-methylaziridine
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Silica gel for chromatography
Procedure:
-
Dissolve the substituted indole and PNZ-protected 2-methylaziridine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.
-
Slowly add the Lewis acid catalyst to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using silica gel chromatography to isolate the desired beta-methylated tryptamine.[4]
General Enzymatic Methylation Protocol (Conceptual)
This protocol outlines the general steps for in-vitro enzymatic methylation, which can offer high selectivity.
Materials:
-
Beta-methylated tryptamine substrate
-
Methyltransferase enzyme (e.g., INMT)[7]
-
Methyl donor (e.g., S-adenosyl-L-methionine, SAM)[7]
-
Reaction buffer
-
Incubator
-
Quenching solution
-
Analytical equipment (HPLC, LC-MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, beta-methylated tryptamine substrate, and the methyltransferase enzyme.
-
Initiate the reaction by adding the methyl donor, SAM.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).[8]
-
Stop the reaction by heat inactivation (e.g., 65°C for 20 minutes) or by adding a quenching solution.[8]
-
Analyze the reaction mixture using HPLC or LC-MS to determine the conversion and identify the products.
Visualizations
Caption: A generalized workflow for the synthesis of beta-methylated tryptamines.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: A comparative diagram of two synthetic routes to beta-methylated tryptamines.
References
- 1. β-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet-Spengler Reactions to Tryptoline-type Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of β-substituted tryptamines by regioselective ring opening " by Jesse Kidd, Kristen Maiden MD et al. [scholarlyworks.lvhn.org]
- 6. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
Technical Support Center: 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT). The following information is intended to help overcome common challenges, particularly those leading to low yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-MeO-β-MT, primarily focusing on the common synthetic route involving the condensation of 5-methoxyindole with nitropropane followed by reduction.
Issue 1: Low yield in the initial condensation step to form 1-(5-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene.
-
Question: My Henry reaction (nitroaldol condensation) between 5-methoxyindole and nitroethane is giving a low yield of the desired nitropropene intermediate. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step can stem from several factors:
-
Inadequate Catalyst: The choice and amount of catalyst are crucial. While ammonium acetate is commonly used, other catalysts like ethylenediammonium diacetate (EDDA) can sometimes offer better results. Ensure the catalyst is fresh and used in the correct stoichiometric ratio.
-
Improper Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while excessive heat can lead to the decomposition of the reactants and product. A gentle reflux is typically optimal.
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the intermediate and reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purification Losses: The nitropropene product can be prone to polymerization, especially if exposed to light or heat for extended periods. Minimize the time between reaction completion and purification. Crystallization is often the preferred method of purification over chromatography for this intermediate to avoid degradation on the stationary phase.
-
Issue 2: Incomplete reduction of the nitropropene intermediate.
-
Question: I'm having trouble with the reduction of 1-(5-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene to 5-MeO-β-MT. My TLC analysis shows unreacted starting material. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common hurdle. Consider the following:
-
Choice and Activity of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[1] However, its activity can be diminished by moisture. Use freshly opened or properly stored LiAlH₄. Sodium borohydride (NaBH₄) can also be used, often in the presence of a catalyst like nickel chloride or in a mixed solvent system to enhance its reactivity.[2]
-
Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction. It is common to use a significant excess of the hydride to ensure the reaction goes to completion.
-
Reaction Temperature and Time: The reduction with LiAlH₄ is typically performed in an anhydrous ether solvent like THF or diethyl ether under reflux. Ensure the reaction is allowed to proceed for a sufficient duration, which can be monitored by TLC.
-
Solubility of the Nitropropene: The nitropropene intermediate should be fully dissolved in the reaction solvent before the addition of the reducing agent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.
-
Issue 3: Formation of side products during the reduction step.
-
Question: My final product is contaminated with significant impurities after the reduction. What are the likely side products and how can I minimize their formation?
-
Answer: Several side reactions can occur during the reduction of the nitropropene intermediate:
-
Oxime Formation: Partial reduction of the nitro group can lead to the formation of the corresponding oxime. This is more common with milder reducing agents or under non-optimal reaction conditions. Using a strong reducing agent like LiAlH₄ and ensuring a sufficient excess helps to minimize oxime formation.
-
Dimerization: Under certain conditions, particularly with borohydride reductions if not enough reducing agent is used, dimerization of the nitroalkene can occur.[3]
-
Polymerization: The starting nitropropene and the resulting amine can be sensitive to acidic conditions and may polymerize. A basic work-up is crucial to neutralize any acidic species.
-
Over-reduction of the Indole Ring: While less common with LiAlH₄ under standard conditions, very harsh reducing conditions could potentially lead to the reduction of the indole nucleus.
-
Issue 4: Difficulty in purifying the final product.
-
Question: I'm struggling to purify the 5-MeO-β-MT freebase. It's an oil that is difficult to crystallize, and column chromatography results in significant losses.
-
Answer: Purifying tryptamines can be challenging. Here are some strategies:
-
Salt Formation: A highly effective method for purifying amines is to convert them into a salt (e.g., hydrochloride, fumarate, or succinate).[4] The salt can often be crystallized from a suitable solvent system, yielding a pure, stable solid. The freebase can then be regenerated by treatment with a base.
-
Acid/Base Extraction: A liquid-liquid extraction procedure can be used to separate the basic tryptamine from non-basic impurities. Dissolve the crude product in a non-polar organic solvent and wash with a dilute acid (e.g., HCl or acetic acid). The tryptamine will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the freebase extracted back into a non-polar organic solvent.
-
Kugelrohr Distillation: For small to medium scales, Kugelrohr distillation under high vacuum can be an effective method for purifying oily tryptamines.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 5-MeO-β-MT?
A1: The overall yield can vary significantly depending on the specific protocol, scale, and purification methods used. A well-optimized two-step synthesis starting from 5-methoxyindole can be expected to yield between 40% and 60%.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of both the condensation and reduction steps. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) and a UV lamp for visualization, as indole derivatives are typically UV-active. Staining with a potassium permanganate solution can also be used to visualize non-UV active spots.
Q3: What are the safety precautions I should take when working with lithium aluminum hydride (LiAlH₄)?
A3: LiAlH₄ is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents to release flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A class D fire extinguisher should be readily available.
Q4: Can I use a different reducing agent instead of LiAlH₄?
A4: Yes, other reducing agents can be used, although they may require different reaction conditions and may give different yields and side product profiles. Some alternatives include:
-
Sodium borohydride (NaBH₄) in combination with a catalyst: As mentioned earlier, this can be a safer alternative to LiAlH₄, but may be less efficient.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can be an effective and clean method for reducing the nitro group. However, this method may not be suitable for the reduction of the double bond in the nitropropene intermediate, which may require a separate reduction step.
Q5: My final product is a racemic mixture. How can I obtain a single enantiomer?
A5: The synthesis described results in a racemic mixture of (R)- and (S)-5-MeO-β-MT. To obtain a single enantiomer, you can employ one of the following strategies:
-
Chiral Resolution: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by regeneration of the freebase to yield the pure enantiomer.
-
Asymmetric Synthesis: An enantioselective synthesis can be designed from the outset. This often involves the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry of the key bond-forming step.
Data Presentation
Table 1: Comparison of Reducing Agents for the Conversion of 3-(2-Nitropropenyl)indoles to Tryptamines
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| LiAlH₄ | THF, Diethyl Ether | Reflux | 2-6 | 70-90 | Highly reactive, requires anhydrous conditions.[1] |
| NaBH₄ / NiCl₂ | Methanol | 0 - RT | 1-3 | 60-80 | Safer alternative to LiAlH₄. |
| NaBH₄ | THF/Methanol | RT | 0.5-1 | 75-95 | For reduction of the double bond only.[2] |
| H₂ / Pd-C | Ethanol, Methanol | RT | 12-24 | 80-95 | Requires hydrogenation equipment. May not reduce the double bond of the nitropropene. |
| Fe / HCl | Ethanol/Water | Reflux | 2-4 | 50-70 | Classical method, can have acidic workup issues. |
Experimental Protocols
Protocol 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene
-
To a solution of 5-methoxyindole (1 equivalent) in nitroethane (5-10 equivalents), add ammonium acetate (0.5 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often crystallize out of the reaction mixture upon cooling. The crystals can be collected by filtration and washed with cold ethanol or a mixture of ethanol and water.
-
If the product does not crystallize, the excess nitroethane can be removed under reduced pressure. The resulting residue can then be purified by crystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Reduction of 1-(5-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene to 5-MeO-β-MT
-
Caution: This reaction must be performed under an inert atmosphere (nitrogen or argon) in a fume hood.
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add a suspension of lithium aluminum hydride (LiAlH₄) (4-5 equivalents) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the 1-(5-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the nitropropene to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Work-up (Fieser method): Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-MeO-β-MT, which can be further purified as described in the troubleshooting section.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in 5-MeO-β-MT synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN117858866A - Process for preparing tryptamine derivatives - Google Patents [patents.google.com]
5-Methoxy-β-methyltryptamine (5-MeO-β-MT) Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT) samples and best practices for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability data for 5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is limited in published literature. Much of the following guidance is extrapolated from data on structurally similar tryptamine derivatives, such as 5-MeO-AMT, 5-MeO-DMT, and other tryptamines. The beta-methyl group on the ethylamine side chain may influence degradation kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of 5-MeO-β-MT degradation?
Tryptamine derivatives are susceptible to degradation through several mechanisms, primarily oxidation, and to a lesser extent, hydrolysis and photolysis.
-
Oxidation: The indole ring and the ethylamine side chain are prone to oxidation. This can be enzymatic (e.g., by monoamine oxidase A (MAO-A) in biological samples) or non-enzymatic (e.g., auto-oxidation from atmospheric oxygen).[1][2][3] Tryptophan derivatives can also degrade when exposed to reactive oxygen species (ROS).[4]
-
Hydrolysis: Degradation can occur under strongly acidic or basic conditions.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can cause degradation of the tryptamine structure.[6][7]
Q2: My solid 5-MeO-β-MT sample has changed color. What does this mean?
A color change (e.g., to off-white, yellow, or orange) in a previously white crystalline solid is often an indicator of degradation, likely due to oxidation or exposure to light.[8] It is highly recommended to re-analyze the sample for purity using a suitable analytical method, such as HPLC-UV or LC-MS, before use.
Q3: What are the optimal storage conditions for solid 5-MeO-β-MT?
To ensure long-term stability, solid samples should be stored under controlled conditions that minimize exposure to oxygen, light, and moisture.
-
Temperature: Store at -20°C for long-term stability. A closely related compound, 5-methoxy-α-methyltryptamine (5-MeO-AMT), is reported to be stable for at least 5 years when stored at -20°C.[9]
-
Atmosphere: Store in a tightly sealed container. For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Light: Protect from light by using amber glass vials or storing the container in a dark place.[6]
-
Container: Use a tightly sealed, inert container such as a glass vial with a PTFE-lined cap.[10]
Q4: I've dissolved my 5-MeO-β-MT. How should I store the solution?
The stability of 5-MeO-β-MT in solution depends on the solvent and storage conditions.
-
Solvent Choice: For stock solutions, use organic solvents like ethanol, DMSO, or dimethylformamide (purged with an inert gas).[11]
-
Aqueous Solutions: Tryptamines are sparingly soluble and less stable in aqueous buffers. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[11]
-
Storage: Store solutions at -20°C or colder, protected from light. Avoid repeated freeze-thaw cycles.
Q5: My chromatogram shows several unexpected peaks. What could they be?
Unexpected peaks are likely degradation products. Based on the metabolism of similar tryptamines, potential degradants of 5-MeO-β-MT could include:
-
Oxidative Deamination Products: The primary amine could be oxidized to an aldehyde, which is then further oxidized to the corresponding carboxylic acid (5-methoxy-indole-3-acetic acid, 5-MIAA).[1][2]
-
O-Demethylation Products: Loss of the methyl group from the 5-methoxy position would yield 5-hydroxy-β-methyltryptamine.[1][12]
-
Hydroxylation Products: Hydroxylation can occur at various positions on the indole ring.[12]
-
N-Oxide Products: The primary amine can be oxidized to an N-oxide.[1]
Experimental Protocols and Methodologies
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[13][14] A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[5]
Table 1: Recommended Conditions for Forced Degradation Study of 5-MeO-β-MT
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Notes |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Reflux at 60°C for 30-60 minutes | Neutralize sample before analysis.[15] |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 60°C for 30-60 minutes | Neutralize sample before analysis.[15] |
| Oxidation | 3% H₂O₂ | 25°C for 48 hours | Protect from light during the study.[16] |
| Thermal Stress | 60°C - 80°C (Solid & Solution) | 24 - 72 hours | Monitor for significant degradation. |
| Photostability | ICH Q1B Option 2: UV & Vis light | Expose solid & solution samples | Use a validated photostability chamber. |
Protocol for a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate 5-MeO-β-MT from its potential degradation products.
Table 2: Starting Parameters for HPLC-UV Method Development
| Parameter | Suggested Condition | Notes |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Gradient | 5% B to 95% B over 10 minutes | Adjust based on retention time of parent and degradants. |
| Flow Rate | 0.3 mL/min | Adjust for optimal separation and pressure. |
| Column Temp. | 30°C | Maintain a constant temperature for reproducibility. |
| Detection | UV at 223 nm and 278 nm | Based on λmax for the similar 5-MeO-AMT.[9] |
| Injection Vol. | 5 µL | --- |
Protocol for LC-MS/MS Analysis of Degradants
LC-MS/MS is a powerful tool for the identification and quantification of 5-MeO-β-MT and its degradation products, offering high sensitivity and selectivity.[17][18]
-
Sample Preparation: Use a simple protein precipitation for biological samples (e.g., 3 parts acetonitrile to 1 part serum), vortex, and centrifuge.[17] For other samples, dilute in the initial mobile phase.
-
LC Separation: Use the HPLC method described in Table 2.
-
MS Detection: Operate the mass spectrometer in positive ion mode.
-
Full Scan: Acquire data from m/z 100-500 to identify parent and potential degradant masses.
-
MS/MS (Product Ion Scan): Fragment the parent ion (expected m/z for [M+H]⁺) to establish a characteristic fragmentation pattern.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions from the parent ion to a major product ion. For related compounds like 5-MeO-DMT, the transition m/z 219.2 → 174.2 is used.[17] A similar fragmentation pattern would be expected for 5-MeO-β-MT.
-
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for observed sample degradation.
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for 5-MeO-β-MT.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Tryptamine | 61-54-1 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. ijrpp.com [ijrpp.com]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of 5-Methoxy-beta-methyltryptamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]⁺) for 5-MeO-β-MT?
A1: The molecular formula for 5-MeO-β-MT is C₁₂H₁₆N₂O. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) is approximately 205.1335 m/z. It is crucial to perform regular mass calibration of your instrument to ensure accurate mass measurements.
Q2: What are the major fragmentation pathways for 5-MeO-β-MT in positive ion ESI-MS/MS?
A2: The fragmentation of 5-MeO-β-MT is expected to be similar to other beta-methylated phenethylamines and tryptamines. The primary fragmentation involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. The methoxy group on the indole ring can also influence fragmentation.
Q3: Can 5-MeO-β-MT be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: Yes, GC-MS can be used for the analysis of 5-MeO-β-MT, but derivatization is often recommended to improve chromatographic peak shape and thermal stability. Without derivatization, artifacts can occur due to the polar nature of the primary amine.
Q4: What are common adducts observed with 5-MeO-β-MT in LC-MS?
A4: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). The formation of these adducts can be influenced by the mobile phase composition, sample matrix, and cleanliness of the ion source.
Q5: How can I minimize in-source fragmentation of 5-MeO-β-MT?
A5: In-source fragmentation can be minimized by optimizing the ion source parameters, such as reducing the fragmentor or capillary exit voltage. A gentler ionization method or adjusting the mobile phase composition can also help reduce unwanted fragmentation.[1]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes:
-
Incorrect instrument parameters (e.g., ionization mode, mass range).
-
Sample degradation.
-
Poor ionization efficiency.
-
Matrix effects from the sample.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure the mass spectrometer is in the correct ionization mode (positive ESI is generally preferred for tryptamines) and the mass range is set to include the expected m/z of 5-MeO-β-MT and its fragments.
-
Check Sample Integrity: Prepare a fresh sample and standard to rule out degradation.
-
Optimize Ion Source Parameters: Tune the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperatures to maximize the signal for a 5-MeO-β-MT standard.
-
Evaluate Mobile Phase: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance signal intensity in positive ESI.
-
Address Matrix Effects: If analyzing complex matrices, consider a more thorough sample preparation method such as solid-phase extraction (SPE) to remove interfering compounds.
Issue 2: Unexpected Peaks or Artifacts in the Mass Spectrum
Possible Causes:
-
In-source fragmentation.
-
Formation of adducts.
-
Thermal degradation in the GC inlet (for GC-MS).
-
Contamination from the LC system, solvents, or sample handling.
Troubleshooting Steps:
-
Identify In-Source Fragments: To confirm if a peak is an in-source fragment, gradually decrease the fragmentor/cone voltage. In-source fragments should decrease in intensity relative to the parent ion.
-
Characterize Adducts: Look for peaks with mass differences corresponding to common adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺). To reduce metal adducts, use high-purity solvents and plasticware, and consider adding a small amount of a volatile acid like formic acid to the mobile phase.[2]
-
Optimize GC-MS Conditions: For GC-MS, ensure the injection port temperature is not excessively high to prevent thermal degradation. Derivatization of the amine group can also improve thermal stability. Artifacts such as N-methylation or N-demethylation can occur in the injector port, especially with older, contaminated liners.[3]
-
System Blank Analysis: Run a blank injection (mobile phase or solvent without analyte) to identify any background contamination.
Issue 3: Inconsistent Retention Time
Possible Causes:
-
Changes in mobile phase composition.
-
Column degradation or contamination.
-
Fluctuations in column temperature.
-
Air bubbles in the LC system.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and is properly degassed.
-
Column Washing and Equilibration: Wash the column with a strong solvent to remove contaminants. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Check Column Temperature: Verify that the column oven is maintaining a stable temperature.
-
Purge the LC System: Purge the pumps to remove any air bubbles from the solvent lines.
Data Presentation
Table 1: Common Adducts of this compound in ESI-MS
| Adduct Ion | Formula | Approximate Mass Difference (Da) | Expected m/z |
| Protonated Molecule | [M+H]⁺ | +1 | 205.13 |
| Sodium Adduct | [M+Na]⁺ | +23 | 227.11 |
| Potassium Adduct | [M+K]⁺ | +39 | 243.10 |
| Ammonium Adduct | [M+NH₄]⁺ | +18 | 222.16 |
Table 2: Predicted Major Fragment Ions of 5-MeO-β-MT in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 205.13 | 188.11 | NH₃ (Ammonia) |
| 205.13 | 160.08 | C₂H₅N (Ethylamine) |
| 205.13 | 146.06 | C₃H₇N (Propylamine) |
| 160.08 | 132.05 | CO (Carbon Monoxide) |
Experimental Protocols
Recommended LC-MS/MS Protocol for the Analysis of 5-MeO-β-MT in a Biological Matrix (e.g., Plasma)
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-MeO-β-MT-d4). b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Ion Source Temperature: 150°C.
- Drying Gas Temperature: 350°C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 45 psi.
- MRM Transitions:
- 5-MeO-β-MT: 205.1 -> 160.1 (Quantifier), 205.1 -> 188.1 (Qualifier)
- Internal Standard (e.g., 5-MeO-β-MT-d4): 209.1 -> 164.1
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of 5-MeO-β-MT.
References
- 1. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Tryptamine Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of tryptamine isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I seeing poor resolution between my tryptamine isomers?
Answer:
Poor resolution between tryptamine isomers is a common challenge due to their structural similarity.[1][2] Several factors could be contributing to this issue. Here's a step-by-step guide to troubleshoot and improve your separation:
-
Mobile Phase Composition: The polarity and pH of your mobile phase are critical for resolving closely related isomers.[3]
-
Action: Try adjusting the organic modifier (e.g., acetonitrile, methanol) concentration. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention and improve resolution.[3][4]
-
Action: Optimize the pH of the aqueous portion of your mobile phase. Tryptamines are basic compounds, and controlling their ionization state can significantly impact selectivity.[5] Consider using a buffer to maintain a stable pH.
-
-
Stationary Phase Selection: Not all columns are created equal for isomer separation.
-
Action: If you are using a standard C18 column, consider switching to a stationary phase with different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance the separation of aromatic isomers.[2][6] For chiral isomers, a dedicated chiral stationary phase is often necessary.[7][8]
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.
-
Action: Experiment with adjusting the column temperature. Sometimes, a lower temperature can improve resolution, while a higher temperature can decrease analysis time but may sacrifice some separation.
-
-
Flow Rate: A lower flow rate increases the time your analytes spend interacting with the stationary phase, which can lead to better resolution.
-
Action: Reduce the flow rate and observe the effect on your chromatogram.
-
Question: My peaks are tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing is a form of peak asymmetry that can compromise resolution and quantification. The common causes and solutions are:
-
Secondary Interactions: Tryptamines, being basic, can interact with acidic silanol groups on the silica support of the stationary phase, leading to tailing.
-
Solution: Add a competing base, like triethylamine (TEA), to your mobile phase to block these active sites. Alternatively, using an end-capped column or a column with a base-deactivated stationary phase can minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: I'm not seeing any peaks, or the peaks are very small. What should I check?
Answer:
The absence or small size of peaks can be due to several factors, ranging from simple injection issues to detector problems.[9][10]
-
Injection Issues: Ensure your autosampler or manual injector is functioning correctly and delivering the sample to the column.
-
Detector Settings: Verify that your detector is set to the correct wavelength for your tryptamine isomers. Most tryptamines have a UV absorbance maximum around 280 nm.[11] If using a mass spectrometer, check the ionization and detection parameters.
-
Sample Degradation: Some tryptamines, like psilocybin, can be unstable and degrade, especially at high temperatures or in certain pH conditions.[2]
-
Solution: Ensure proper sample storage and consider using a non-destructive technique like HPLC-UV instead of GC-MS for thermally labile compounds.[2]
-
-
Pump and Flow Path: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[9][10]
Question: How can I separate chiral tryptamine isomers?
Answer:
Separating enantiomers requires a chiral environment. This can be achieved through:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Columns with chiral selectors, such as derivatized cyclodextrins or polysaccharide-based phases, can resolve enantiomers.[7][8][12]
-
Chiral Derivatizing Agents: You can react your tryptamine isomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
-
Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can also induce separation on an achiral column.
For gas chromatography, specialized chiral capillary columns are available and have shown success in separating various enantiomers.[13][14]
Frequently Asked Questions (FAQs)
Question: What is the best chromatographic technique for analyzing tryptamine isomers?
Answer:
The best technique depends on the specific isomers, the sample matrix, and the analytical goal (e.g., qualitative identification vs. quantitative analysis).
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common and versatile methods. They are non-destructive, which is crucial for thermally labile compounds like psilocybin.[2] HPLC coupled with a photodiode array (PDA) detector can provide spectral information to help differentiate isomers.[2] UHPLC offers faster analysis times and better resolution compared to traditional HPLC.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identification due to its high separation efficiency and the structural information provided by mass spectrometry.[15] However, it requires derivatization for polar tryptamines and can cause thermal degradation of some compounds.[2][15]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a cost-effective and high-throughput technique suitable for screening and qualitative analysis. It can provide good resolution for many tryptamine isomers with optimized mobile phases.[1]
Question: How do I choose the right column for my tryptamine isomer separation?
Answer:
Column selection is critical for achieving a successful separation.
-
For general-purpose reversed-phase separation: A C18 column is a good starting point.[11]
-
For enhanced selectivity of aromatic isomers: Consider a biphenyl or phenyl-hexyl stationary phase. These phases provide pi-pi interactions that can improve the resolution of compounds with aromatic rings.[2][6]
-
For chiral separations: A dedicated chiral column is essential. Polysaccharide-based and cyclodextrin-based columns are common choices.[7][8]
-
For polar tryptamines: A hydrophilic interaction liquid chromatography (HILIC) column can be effective.[5]
Question: What are some common mobile phases for separating tryptamine isomers?
Answer:
Mobile phase selection depends on the chromatographic mode.
-
Reversed-Phase HPLC: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is typically used.[3]
-
HPTLC: Mobile phases often consist of a mixture of a non-polar solvent, a polar solvent, and an acid or base to aid in separation. Examples include n-butanol:water:glacial acetic acid and methanol:glacial acetic acid.[1]
-
Normal-Phase HPLC: A non-polar solvent like hexane is mixed with a more polar solvent like 2-propanol or ethanol, often with a small amount of a basic modifier like diethylamine (DEA).[8]
Question: What sample preparation steps are necessary before chromatographic analysis?
Answer:
Proper sample preparation is crucial for obtaining reliable and reproducible results.[17]
-
Extraction: Tryptamines need to be extracted from their matrix (e.g., biological fluids, plant material). Common techniques include liquid-liquid extraction or solid-phase extraction.
-
Protein Precipitation: For biological samples like blood or serum, protein precipitation with a solvent like methanol is a simple and effective cleanup step.[18]
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.
-
Derivatization (for GC): For GC analysis, polar tryptamines often require derivatization (e.g., silylation) to increase their volatility and thermal stability.[15]
Data Presentation
Table 1: Comparison of HPLC Methods for Tryptamine Isomer Separation
| Parameter | Method 1[2] | Method 2[11] | Method 3[4] |
| Technique | HPLC-PDA | HPLC-UV | HPLC-UV |
| Column | Raptor® Biphenyl (100 mm x 3 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | LiChrospher® 100 RP-18e (250 mm x 4 mm) |
| Mobile Phase A | 0.1% TFA in water | Methanol-Acetonitrile-Ammonium Acetate (5:30:65) | 0.1% TEAA (pH 2.5) |
| Mobile Phase B | 0.1% TFA in 2:1 ACN:MeOH | - | Methanol:Acetonitrile (10:20) |
| Gradient | Gradient elution up to 40% B | Isocratic | Isocratic (70:30 A:B) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35°C | 25°C | 35°C |
| Detection | PDA | UV at 280 nm | UV at 280 nm |
Table 2: Comparison of GC-MS and UHPLC-QDa Methods for Tryptamine Isomer Separation
| Parameter | GC-MS Method[15] | UHPLC-PDA/QDa Method[2] |
| Technique | GC-MS | UHPLC-PDA/QDa |
| Column | DB-1ms | Acquity® UPLC HSS C18 (150 mm x 2.1 mm, 1.8 µm) |
| Derivatization | Trimethylsilyl (TMS) derivatives | Not required |
| Mobile Phase A | - | 5mM Ammonium Formate (pH 3) |
| Mobile Phase B | - | 0.2% Formic Acid in Acetonitrile |
| Gradient | Temperature gradient | Gradient elution up to 55% B |
| Flow Rate | - | 0.4 mL/min |
| Temperature | - | 50°C |
| Key Advantage | Good for differentiating structural isomers | Non-destructive, suitable for thermally labile compounds |
Experimental Protocols
Protocol 1: HPLC-PDA Method for Tryptamine Isomer Separation (Based on[2])
-
Chromatographic System: HPLC with a Photodiode Array (PDA) detector.
-
Column: Raptor® Biphenyl (100 mm x 3 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in 2:1 acetonitrile:methanol.
-
-
Gradient Program:
-
Start with 10% B.
-
Linearly increase to 40% B over the desired run time.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector scanning over a range of 200-400 nm.
Protocol 2: GC-MS Method for Tryptamine Isomer Analysis (Based on[4][15])
-
Sample Preparation (Derivatization):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
Chromatographic System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-1ms or HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-550.
-
Mandatory Visualization
Caption: General experimental workflow for the chromatographic analysis of tryptamine isomers.
Caption: Decision tree for troubleshooting common chromatographic issues.
Caption: Logical guide for selecting a suitable chromatographic method.
References
- 1. High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens - ProQuest [proquest.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. japsonline.com [japsonline.com]
- 5. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. youtube.com [youtube.com]
- 11. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chromtech.com [chromtech.com]
- 18. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxy-beta-methyltryptamine In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) in in vivo experiments. Due to the limited specific data available for 5-MeO-β-MT, this guide draws upon information from closely related tryptamine compounds, such as 5-MeO-DMT and α-methyltryptamine (α-MT), to provide researchers with a robust framework for experimental design and troubleshooting.
FAQs: General Questions
Q1: What is this compound (5-MeO-β-MT) and what are its expected effects?
A1: this compound is a lesser-known psychedelic compound of the tryptamine class. While specific in vivo data for 5-MeO-β-MT is scarce, its structure suggests it likely acts as a serotonin receptor agonist, similar to other 5-methoxylated and beta-methylated tryptamines. The 5-methoxy group is known to increase potency and affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. The beta-methyl group may influence its metabolic stability and duration of action. Therefore, it is hypothesized to produce psychedelic-like effects, potentially with altered pharmacokinetics compared to its non-methylated counterpart, 5-MeO-T.
Q2: What are the primary molecular targets of 5-methoxylated tryptamines?
A2: The primary molecular targets for 5-methoxylated tryptamines like the closely related 5-MeO-DMT are serotonin (5-HT) receptors. 5-MeO-DMT acts as a nonselective serotonin receptor agonist.[1][2][3] It shows a particularly high affinity for the 5-HT1A and 5-HT2A receptor subtypes.[1][4] While the psychedelic effects are often attributed to 5-HT2A receptor agonism, the activation of 5-HT1A receptors is also believed to play a significant role in the overall pharmacological profile.[5]
Q3: How is 5-MeO-β-MT expected to be metabolized?
A3: Tryptamines are primarily metabolized by monoamine oxidase (MAO), particularly MAO-A.[6] The beta-methyl group in 5-MeO-β-MT may confer some degree of resistance to MAO metabolism, potentially leading to a longer duration of action compared to tryptamines without this modification. For example, α-methyltryptamine (αMT) is a reversible inhibitor of MAO.[7][8] Therefore, it is crucial to consider the potential for altered metabolism and to avoid co-administration with MAO inhibitors (MAOIs) unless it is a specific goal of the study, as this could dramatically potentiate the effects and toxicity.
Troubleshooting Guide: In Vivo Experiments
This guide addresses common issues encountered during in vivo experiments with tryptamines in rodent models.
Issue 1: High Variability in Behavioral Responses
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Q: My behavioral data shows high variability between animals in the same treatment group. What could be the cause?
-
A: High variability is a common challenge in behavioral pharmacology.[9] Several factors can contribute to this:
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Environmental Factors: Mice are sensitive to their environment. Inconsistent lighting, noise, and odors can significantly impact behavior.[10] Ensure a consistent and controlled experimental environment.
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Experimenter Handling: The way animals are handled can induce stress and affect experimental outcomes.[10][11] Consistent and gentle handling is crucial.
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Circadian Rhythm: Rodents are nocturnal. The time of day for testing can influence their activity levels and drug responses.[10] Conduct experiments at the same time each day.
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Individual Differences: Factors like social hierarchy within the cage and individual stress levels can lead to varied responses.
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Genetic Strain: Different rodent strains can exhibit different sensitivities to psychoactive compounds.[12]
-
Issue 2: Unexpected or Absent Behavioral Effects
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Q: I am not observing the expected behavioral changes (e.g., head-twitch response) after administering 5-MeO-β-MT. What should I check?
-
A:
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Dosage: The effective dose for 5-MeO-β-MT is unknown. A dose-response study is essential to determine the optimal dose. Start with low doses and carefully escalate.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will significantly affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. Ensure the chosen route is appropriate and consistently applied.
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Metabolism: As mentioned, beta-methylation may alter metabolism. The compound might be rapidly metabolized, or it may require a higher dose to reach effective concentrations in the brain.
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Behavioral Assay Sensitivity: Ensure the chosen behavioral assay is sensitive enough to detect the specific effects of the compound. The head-twitch response (HTR) is a common assay for 5-HT2A agonist activity.[13]
-
Issue 3: Adverse Events or Toxicity
-
Q: I am observing adverse effects like seizures or severe motor impairment. What should I do?
-
A:
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Dosage: This is the most likely cause. Immediately reduce the dose for subsequent experiments. It is critical to establish the LD50 (median lethal dose) in a pilot study. For reference, the LD50 for 5-MeO-DMT in mice varies by administration route.[1]
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Serotonin Syndrome: High doses of serotonergic agents can lead to serotonin syndrome, characterized by autonomic hyperactivity, neuromuscular abnormalities, and changes in mental status. Be aware of these signs and have a protocol for humane euthanasia if necessary.
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Drug Purity: Ensure the purity of your compound. Impurities could be responsible for unexpected toxic effects.
-
Quantitative Data Summary
Due to the lack of specific data for 5-MeO-β-MT, the following tables summarize data for the closely related and well-studied compound 5-MeO-DMT. This information can serve as a starting point for designing experiments with 5-MeO-β-MT.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT
| Receptor | Human | Reference |
| 5-HT1A | 16 | [2] |
| 5-HT2A | 61.4 | [2] |
| 5-HT2C | 130 | [2] |
| 5-HT1B | 89.1 | [2] |
| 5-HT1D | 44.7 | [2] |
| 5-HT6 | 70.8 | [2] |
| 5-HT7 | 95.5 | [2] |
Table 2: Pharmacokinetic Parameters of 5-MeO-DMT in Rodents
| Parameter | Value | Species | Route | Reference |
| Tmax | ~5-7 min | Mouse | i.p. | [1] |
| t1/2 | 12-19 min | Mouse | i.p. | [1] |
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
This protocol is used to assess the 5-HT2A receptor agonist activity of a compound.
-
Animals: Male C57BL/6J mice (8-10 weeks old).
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Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in a clear cylindrical observation chamber for 10-15 minutes to habituate.
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Drug Administration: Administer 5-MeO-β-MT via the desired route (e.g., intraperitoneal injection). A vehicle control group (e.g., saline) must be included. A positive control, such as DOI or 5-MeO-DMT, is also recommended.
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Observation: Immediately after injection, begin observing the mice for head-twitches, which are rapid, side-to-side rotational movements of the head.
-
Data Collection: Count the number of head-twitches for each mouse in 5-minute intervals for a total of 30-60 minutes.
-
Data Analysis: Compare the number of head-twitches between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses general locomotor activity and anxiety-related behaviors.
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Apparatus: A square arena (e.g., 40x40x30 cm) with a video tracking system.
-
Habituation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer 5-MeO-β-MT or vehicle 15-30 minutes before the test.
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Procedure: Place the mouse in the center of the open field and allow it to explore freely for 10-15 minutes.
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Data Collection: The video tracking system will record parameters such as:
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Total distance traveled (locomotor activity).
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Time spent in the center versus the periphery of the arena (anxiety-like behavior). Mice that spend more time in the periphery are considered more anxious.
-
Rearing frequency.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.
Visualizations
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. amuzainc.com [amuzainc.com]
- 12. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxy-β-methyltryptamine and Related Compounds in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of 5-Methoxy-β-methyltryptamine and structurally related compounds (e.g., 5-MeO-DMT, 5-MeO-AMT) in animal models. The focus is on addressing unexpected or paradoxical side effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We administered a 5-methoxylated tryptamine and observed a significant decrease in locomotor activity. Isn't this class of compounds expected to be stimulating?
A: This is a commonly encountered and unexpected finding. While psychedelics can have varied effects, several 5-methoxylated tryptamines, including 5-MeO-DMT and 5-MeO-AMT, have been shown to induce hypolocomotion or hypoactivity in rodent models. This effect is often dose-dependent. For instance, 5-MeO-DMT has been observed to decrease locomotor and investigatory behavior in rats, an effect suggested to be mediated by the 5-HT1A receptor. Furthermore, some compounds may produce biphasic effects on locomotion, which can be modified by co-administration with other agents like MAO inhibitors.
Q2: Our study is yielding inconsistent cardiovascular results (e.g., bradycardia in some models, hypertension in others). What could be the primary cause of this variability?
A: The cardiovascular effects of 5-methoxylated tryptamines are complex and highly dependent on the specific compound, dose, and, most critically, the animal species being studied. For example, 5-MeO-DMT has been reported to decrease heart rate in rats, an effect potentially mediated by 5-HT1A receptors. In contrast, activation of 5-HT2A and 5-HT2C receptors is often associated with pressor (blood pressure increasing) effects.
A crucial factor is the species-specific differences in serotonin receptor sequences. The rat 5-HT2A receptor (with Ala242) shows different binding and functional potency compared to the human isoform (with Ser242), which can lead to significant variations in cardiovascular responses. Therefore, unexpected cardiovascular outcomes often stem from these inherent interspecies differences in receptor pharmacology.
Q3: We are observing dose-dependent changes in body temperature, with both hypothermia and hyperthermia. Is this a typical response?
A: Yes, a biphasic thermoregulatory response is an unexpected but documented side effect for compounds like 5-MeO-DMT in rats. Typically, lower doses (e.g., 0.5-1.0 mg/kg) can induce hypothermia, while higher doses (e.g., 3-10 mg/kg) may cause hyperthermia. These distinct effects are likely mediated by different serotonin receptor subtypes, with 5-HT1A receptor agonism often linked to hypothermia and 5-HT2A receptor agonism contributing to hyperthermia.
Q4: How can we reliably quantify the hallucinogenic potential in our animal models, and how do we differentiate it from general toxicity?
A: The Head-Twitch Response (HTR) in rodents is the most widely accepted and utilized behavioral proxy for the hallucinogenic effects of serotonergic compounds. This response, a rapid side-to-side rotational head movement, is primarily mediated by the activation of 5-HT2A receptors in the prefrontal cortex. It can be blocked by pretreatment with a 5-HT2A antagonist, confirming its specificity. It is important to distinguish HTR from signs of general toxicity or seizure activity, which would involve more widespread motor convulsions. Detailed protocols for HTR assessment are provided below.
Troubleshooting Guides
Guide 1: Troubleshooting Paradoxical Hypoactivity in the Open Field Test
| Issue | Potential Cause | Troubleshooting Step |
| Unexpected Hypoactivity | The compound's pharmacology involves potent 5-HT1A receptor agonism, which can suppress locomotion. | 1. Verify Dose: Confirm that the administered dose is consistent with literature reports that observe hypoactivity. 2. Antagonist Co-administration: Pre-treat a cohort of animals with a selective 5-HT1A antagonist (e.g., WAY-100635) to see if the hypoactive effect is attenuated or reversed. 3. Time-Course Analysis: Analyze locomotor activity in discrete time bins. The effect may be transient or part of a biphasic response. |
| High Variability in Locomotion | Individual differences in metabolism or receptor sensitivity. | 1. Increase Sample Size: Ensure sufficient statistical power to detect a consistent effect. 2. Control for Environmental Factors: Standardize lighting, noise, and handling procedures across all test subjects. |
Guide 2: Investigating Inconsistent Cardiovascular Readouts
| Issue | Potential Cause | Troubleshooting Step |
| Contradictory Heart Rate / Blood Pressure Data | Species Differences: As noted, rats and other species have functionally different 5-HT2A receptors compared to humans, impacting cardiovascular responses. | 1. Review Species-Specific Literature: Carefully compare your results with studies using the exact same species and strain. 2. Pharmacological Blockade: Use selective antagonists for 5-HT1A, 5-HT2A, and other relevant receptors to dissect the mechanism in your specific model. For example, a 5-HT2A antagonist like ketanserin can help determine the contribution of this receptor to any pressor effects observed. |
| Results Conflict with In Vitro Data | In vivo metabolism produces active metabolites with different receptor profiles. For example, 5-MeO-DMT is metabolized to bufotenine, which has a higher affinity for the 5-HT2A receptor. | 1. Metabolite Analysis: If possible, conduct pharmacokinetic studies to measure plasma and brain levels of the parent compound and its major metabolites. 2. Test Metabolites Directly: If available, administer known active metabolites to a separate cohort of animals to characterize their independent effects. |
Quantitative Data Summary
Table 1: Unexpected Behavioral Effects of 5-Methoxylated Tryptamines in Rodents
| Compound | Species | Dose (mg/kg) | Route | Unexpected Effect Observed | Citation(s) |
| 5-MeO-DMT | Rat | 10, 20 | i.p. | Decreased locomotor activity & holepokes | |
| 5-MeO-DMT | Rat | N/A | i.p. | Decreased investigatory behavior | |
| 5-MeO-AMT | Mouse | 1, 3, 10 | i.p. | Inhibited locomotor activity | |
| 5-MeO-AMT | Rat | N/A | N/A | Hypolocomotion | |
| 5-MeO-DIPT | Rat | 20 | N/A | Hypoactivity | |
| 5-MeO-DIPT | Rat | 5, 10 | i.p. | Potentiation of 8-OH-DPAT-induced forepaw treading |
Table 2: Unexpected Thermoregulatory and Cardiovascular Effects in Animal Models
| Compound | Species | Dose (mg/kg) | Route | Effect | Citation(s) |
| 5-MeO-DMT | Rat | 0.5 - 1.0 | i.p. | Hypothermia | |
| 5-MeO-DMT | Rat | 3.0 - 10.0 | i.p. | Hyperthermia | |
| 5-MeO-DMT | Rat | N/A | N/A | Decreased heart rate | |
| α-methyl-5-HT | Pithed Rat | N/A | i.v. | Increased blood pressure and heart rate | |
| 5-MeO-DIPT | Rat | N/A | N/A | Hypothermia followed by delayed hyperthermia |
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
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Animal Habituation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.
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Observation Chambers: Place each mouse individually into a clean, transparent cylindrical observation chamber (e.g., 15 cm diameter). Allow a 10-20 minute habituation period within the chamber.
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Compound Administration: Administer the test compound (e.g., 5-MeO-AMT, 5-MeO-DMT) or vehicle via intraperitoneal (i.p.) injection. For antagonist studies, administer the 5-HT2A antagonist (e.g., M100907) 15-30 minutes prior to the test compound.
-
Observation and Scoring: Immediately after agonist administration, begin recording behavior for 30-60 minutes. An observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general motor activity.
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Data Analysis: Sum the total number of head twitches for each animal over the observation period. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare treatment groups.
Protocol 2: Open Field Test for Locomotor Activity
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Apparatus: Use a square arena (e.g., 40x40x40 cm) made of a non-reflective material, equipped with an automated video-tracking system (e.g., EthoVision, ANY-maze).
-
Habituation: Acclimate animals to the testing room for at least 60 minutes. Do not habituate animals to the open field arena itself prior to the test day to assess novelty-induced locomotion.
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Compound Administration: Administer the test compound or vehicle via the desired route (e.g., i.p., s.c.).
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Test Procedure: 5-10 minutes after administration, place the animal in the center of the open field arena and begin recording for a set duration (e.g., 30 or 60 minutes).
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Data Acquisition: The tracking software should record key parameters, including:
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Total Distance Traveled (cm): Primary measure of hypo- or hyperactivity.
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Time Spent in Center Zone (s): A measure of anxiety-like behavior.
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Rearing Frequency: A measure of exploratory behavior.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Use repeated measures ANOVA or other appropriate statistical tests for analysis.
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathways for unexpected effects of 5-MeO-DMT.
Technical Support Center: 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT). The information provided is based on established principles for closely related tryptamine compounds, as specific literature on 5-MeO-β-MT is limited. Researchers should always perform initial dose-finding and validation studies for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary molecular targets of 5-MeO-β-MT?
A1: Based on its structural similarity to other 5-methoxylated tryptamines, the primary molecular targets for 5-MeO-β-MT are expected to be serotonin (5-HT) receptors.[1][2] It is likely a non-selective serotonin receptor agonist with high affinity for the 5-HT1A and 5-HT2A subtypes.[3][4][5] The agonism at the 5-HT2A receptor is thought to be the primary mechanism for the psychedelic effects observed in similar compounds.[6][7]
Q2: How is 5-MeO-β-MT likely metabolized in vivo?
A2: The metabolic pathway is predicted to be similar to other 5-methoxy-tryptamines. The primary routes of metabolism are likely deamination by monoamine oxidase A (MAO-A) and O-demethylation by cytochrome P450 enzymes, particularly CYP2D6.[8] Other potential pathways include N-dealkylation and indole hydroxylation.[9][10][11] Co-administration with MAO inhibitors (MAOIs) would likely potentiate its effects and duration significantly by preventing its breakdown.[1][8]
Q3: What are the best practices for storing 5-MeO-β-MT and its solutions?
A3: As a solid, 5-MeO-β-MT should be stored in a cool, dark, and dry place to prevent degradation. Some tryptamine analogs have shown stability for ≥ 5 years under these conditions.[12] For stock solutions, it is recommended to prepare them in an appropriate solvent (e.g., DMSO, ethanol), aliquot into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] When stored at -20°C, solutions should ideally be used within one month.[13] Urine samples containing tryptamine metabolites should be stored frozen before analysis to ensure stability.[14]
Q4: What are the general solubility properties of tryptamines like 5-MeO-β-MT?
A4: Tryptamines are typically crystalline solids.[15] The freebase form is generally soluble in polar organic solvents like ethanol, methanol, and DMSO, but has negligible solubility in water.[15][16][17] The hydrochloride (HCl) salt form is often more soluble in aqueous solutions and dilute acids.[18] To improve the solubility of the freebase in aqueous buffers for in vitro assays, a small amount of a co-solvent like DMSO is often required. For in vivo studies, converting the freebase to a salt (e.g., by adding a molar equivalent of HCl) in the vehicle is a common practice.
Troubleshooting Guides
Issue 1: Poor or inconsistent solubility of 5-MeO-β-MT in aqueous buffers.
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Question: My 5-MeO-β-MT is precipitating out of my phosphate-buffered saline (PBS) solution during my experiment. How can I resolve this?
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Answer:
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Check the Form: Ensure you are aware if you are using the freebase or a salt form. The freebase has very low water solubility.[19]
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Use a Co-Solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer.[13] Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological assay.
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Convert to a Salt: If using the freebase for in vivo work, you can create a salt solution in situ. Dissolve the freebase in your vehicle (e.g., saline) and add a molar equivalent of a pharmaceutically acceptable acid like HCl while vortexing.
-
Adjust pH: The solubility of tryptamines can be pH-dependent. Slightly acidifying the buffer may improve the solubility of the freebase form.
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Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[13] However, always check for compound stability at higher temperatures.
-
Issue 2: High variability in animal behavioral responses to 5-MeO-β-MT.
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Question: I am observing significant variation in the head-twitch response (HTR) in mice at the same dose of 5-MeO-β-MT. What could be the cause?
-
Answer:
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Dose and Administration: Inconsistent dosing volume or administration technique (e.g., intraperitoneal vs. subcutaneous) can lead to variability. Ensure precise and consistent administration for all subjects.
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Metabolism Differences: Genetic polymorphisms in enzymes like CYP2D6 can cause considerable variability in metabolism and drug exposure.[8] This is a known factor in both animal and human studies.
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Vehicle Effects: The vehicle used to dissolve the compound can impact its absorption rate. Ensure the vehicle is consistent and does not have behavioral effects on its own.
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Dosing Schedule: The timing of administration can influence outcomes, especially in relation to the animal's light-dark cycle and baseline activity levels. An infrequent dosing schedule for a drug with a short half-life can produce large fluctuations in concentration, affecting the therapeutic index.[20]
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Tolerance: Repeated administration of 5-HT2A agonists can lead to rapid tolerance (tachyphylaxis), diminishing the behavioral response.[21] Ensure an adequate washout period between administrations if you are not specifically studying tolerance.
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Issue 3: Discrepancy between in vitro potency and in vivo effects.
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Question: My in vitro receptor binding assay shows 5-MeO-β-MT is highly potent, but I need to administer high doses to see a behavioral effect in vivo. Why might this be?
-
Answer:
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Pharmacokinetics (PK): The compound may have poor bioavailability, rapid metabolism by MAO-A in the gut and liver (first-pass effect), or limited ability to cross the blood-brain barrier.[1] Many tryptamines are orally inactive for this reason.[22]
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Receptor Selectivity and Functional Activity: While it may bind with high affinity, its functional activity (i.e., its ability to activate the receptor and downstream signaling) may differ. Some compounds can be full agonists at one receptor subtype and partial agonists or even antagonists at another.
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Active Metabolites: The behavioral effects observed in vivo might be due to an active metabolite rather than the parent compound. For example, 5-MeO-DMT is metabolized to bufotenine, which is also psychoactive.[5][8] Understanding the metabolic profile is critical.
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Data Presentation: Quantitative Data for Related Tryptamines
The following tables summarize receptor binding affinities and suggested dosage ranges for structurally similar compounds. This data is for reference only and should not be directly extrapolated to 5-MeO-β-MT.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) & Potency (EC50, nM) of Related Compounds
| Compound | 5-HT1A (Ki) | 5-HT2A (Ki) | 5-HT2A (EC50) | 5-HT2C (Ki) |
| 5-MeO-DMT | 4.8 | 59 | 3.87[1] | 110 |
| 5-MT (Mexamine) | 20 | 5.5 | 0.503[1] | 2200 |
| 5-MeO-AMT | 52 | 16.5 | 2 - 8.4[7] | 118 |
| 5-MeO-DiPT | 30 | 330 | - | 1300 |
Data compiled from multiple sources. Ki values represent binding affinity (lower is stronger); EC50 values represent functional potency (lower is more potent).
Table 2: Example In Vivo Dosages of Related Compounds in Rodent Models
| Compound | Animal Model | Behavioral Assay | Effective Dose Range | Reference |
| 5-MeO-AMT | Mouse | Head-Twitch Response (HTR) | 0.3 - 10 mg/kg | [21] |
| 5-MeO-DiPT | Rat | Hypoactivity | 10 - 20 mg/kg | [14] |
| AMT | Mouse | Head-Twitch Response (HTR) | 1 - 10 mg/kg | [23] |
Note: These doses are for different compounds and different behavioral endpoints. They should be used only as a rough guide for designing initial dose-finding studies for 5-MeO-β-MT.
Experimental Protocols
Protocol 1: Preparation of 5-MeO-β-MT for In Vivo Rodent Studies
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Objective: To prepare a clear, sterile solution of 5-MeO-β-MT HCl for intraperitoneal (i.p.) injection in mice.
-
Materials: 5-MeO-β-MT (freebase), 0.1M Hydrochloric acid (HCl), 0.9% sterile saline, sterile microcentrifuge tubes, vortex mixer, 0.22 µm syringe filter.
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Procedure:
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Calculate the required mass of 5-MeO-β-MT freebase for your desired final concentration (e.g., 1 mg/mL).
-
Weigh the compound accurately and place it in a sterile microcentrifuge tube.
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Add a small volume of sterile saline (e.g., 50% of the final volume). The freebase will likely not dissolve.
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While vortexing, add a 1.0 molar equivalent of 0.1M HCl dropwise. The solution should clarify as the hydrochloride salt is formed.
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Once the solution is clear, add the remaining sterile saline to reach the final desired volume.
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Verify the final pH is within a physiologically acceptable range (approx. 5-7). Adjust with dilute NaOH or HCl if necessary.
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Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility before injection.
-
Protocol 2: Mouse Head-Twitch Response (HTR) Assay
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Objective: To quantify the 5-HT2A receptor-mediated hallucinogenic-like potential of 5-MeO-β-MT in mice.
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Materials: C57BL/6J mice, prepared 5-MeO-β-MT solution, vehicle control (e.g., sterile saline), observation chambers, video recording equipment (optional but recommended).
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Procedure:
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Acclimate mice to the observation chambers for at least 30-60 minutes before injection.
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Administer the calculated dose of 5-MeO-β-MT or vehicle control via the desired route (e.g., i.p.).
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Immediately after injection, return the mouse to its observation chamber.
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Record the number of head twitches (rapid, involuntary side-to-side head movements) for a set period, typically 30-60 minutes, starting 5-10 minutes post-injection.
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To confirm 5-HT2A receptor mediation, a separate cohort of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) 30 minutes before 5-MeO-β-MT administration.[21] A significant reduction in HTR would confirm the mechanism.
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Visualizations: Pathways and Workflows
Caption: Predicted Phase I and II metabolic pathways for 5-MeO-β-MT.
Caption: Simplified Gq-coupled signaling cascade following 5-HT2A receptor activation.
Caption: A typical experimental workflow for a rodent behavioral pharmacology study.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 7. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. bluelight.org [bluelight.org]
- 17. Tryptamine - Wikipedia [en.wikipedia.org]
- 18. swgdrug.org [swgdrug.org]
- 19. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 20. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials [frontiersin.org]
- 23. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in 5-Methoxy-beta-methyltryptamine immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity issues in 5-Methoxy-β-methyltryptamine (5-MeO-β-MT) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methoxy-β-methyltryptamine (5-MeO-β-MT)?
5-Methoxy-β-methyltryptamine, more commonly known in scientific literature as 5-methoxy-α-methyltryptamine (5-MeO-AMT), is a potent psychedelic tryptamine. It is structurally related to serotonin and melatonin. Due to its psychoactive properties and potential for abuse, sensitive and specific detection methods are required in forensic, clinical, and research settings.
Q2: What type of immunoassay is typically used for small molecules like 5-MeO-β-MT?
For small molecules like 5-MeO-β-MT, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common format. In this setup, the 5-MeO-β-MT in the sample competes with a labeled or plate-bound 5-MeO-β-MT antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 5-MeO-β-MT in the sample.
Q3: What is cross-reactivity and why is it a concern?
Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to substances other than the target analyte. This occurs when the cross-reacting molecule has a chemical structure similar to the target analyte, allowing it to fit into the antibody's binding site. This can lead to false-positive results or artificially inflated measurements of the target analyte's concentration.
Q4: Which compounds are known to cross-react with tryptamine-based immunoassays?
The specificity of an immunoassay is determined by the antibody used. Generally, compounds with a similar indolethylamine core structure are potential cross-reactants. This includes other tryptamines (e.g., DMT, psilocin), serotonin, and related research chemicals. The degree of cross-reactivity depends on the specific antibody and the structural similarity of the interfering compound.
Cross-Reactivity Data
It is important to note that specific immunoassays for 5-MeO-β-MT are not widely commercially available. The following data, adapted from a study on the cross-reactivity of designer drugs in amphetamine/ecstasy immunoassays, illustrates how structurally similar tryptamines can produce a positive result in non-target assays. This highlights the critical need for confirmatory analysis.
| Compound | Assay Kit | Lowest Concentration for Positive Result (µg/mL) |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | CEDIA® Amphetamine/Ecstasy | 40.00 |
| Siemens/Syva® EMIT® II Plus Amphetamine | 6.00 | |
| α-Methyltryptamine (AMT) | CEDIA® Amphetamine/Ecstasy | 20.00 |
| Siemens/Syva® EMIT® II Plus Amphetamine | 2.50 | |
| 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | Siemens/Syva® EMIT® II Plus Amphetamine | 40.00 |
| N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) | Microgenics DRI® Phencyclidine | 78.00 |
Data adapted from Berar, N. M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.[1]
Troubleshooting Guide
Problem: Unexpectedly high or false-positive results.
| Possible Cause | Recommended Action |
| Cross-reactivity | The sample may contain a structurally related compound that is also recognized by the antibody. |
| Solution: Analyze the sample using a highly specific confirmatory method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Review the immunoassay's technical data sheet for a list of known cross-reactants. | |
| Sample Matrix Effects | Endogenous substances in the sample matrix (e.g., serum, urine) can interfere with the antibody-antigen binding. |
| Solution: Dilute the sample with the provided assay buffer to minimize matrix interference. Ensure the dilution factor is accounted for in the final calculation. If the problem persists, consider a sample clean-up or extraction procedure. | |
| Contamination | Contamination of samples, reagents, or equipment can lead to inaccurate results. |
| Solution: Use fresh pipette tips for each sample and reagent. Avoid splashing between wells. Ensure all reagents are prepared according to the protocol and are not expired. |
Problem: High variability between replicate wells.
| Possible Cause | Recommended Action |
| Inaccurate Pipetting | Small errors in pipetting volumes of samples, standards, or reagents can lead to significant variability. |
| Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Be consistent with the speed and pressure of pipetting. | |
| Inadequate Washing | Insufficient washing can leave unbound reagents in the wells, leading to high background and variability. |
| Solution: Ensure all wells are completely filled and emptied during each wash step. Pat the plate dry on absorbent paper after the final wash to remove residual buffer. | |
| Temperature Gradients | An uneven temperature across the microplate during incubation can affect reaction kinetics. |
| Solution: Ensure the plate is incubated in a stable temperature environment. Allow all reagents to come to room temperature before use. |
Experimental Protocols
General Competitive ELISA Protocol for 5-MeO-β-MT
This protocol is a generalized procedure for a competitive ELISA and should be adapted based on the specific instructions provided with a commercial kit.
1. Reagent Preparation:
- Wash Buffer: Prepare a 1X wash buffer by diluting the provided concentrate with deionized water.
- Standards: Prepare a serial dilution of the 5-MeO-β-MT standard in the provided assay buffer to create a standard curve.
- Sample Preparation: Dilute samples as necessary with the assay buffer.
2. Assay Procedure:
- Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
- Add 50 µL of the enzyme-conjugated 5-MeO-β-MT to each well (except the blank).
- Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
- Discard the solution and wash the plate 4 times with 1X Wash Buffer.
- Add 100 µL of TMB Substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 50 µL of Stop Solution to each well to terminate the reaction.
3. Data Analysis:
- Read the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of each standard against its known concentration.
- Determine the concentration of 5-MeO-β-MT in the samples by interpolating their absorbance values from the standard curve. Remember that the signal is inversely proportional to the analyte concentration.
Visualizations
Caption: General workflow for a competitive ELISA.
Caption: Troubleshooting logic for unexpected positive results.
Caption: Principle of competitive binding and cross-reactivity.
References
Addressing poor solubility of 5-Methoxy-beta-methyltryptamine for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 5-Methoxy-β-methyltryptamine (5-MeO-β-MeT), with a focus on addressing its poor aqueous solubility for in vitro assays.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing 5-MeO-β-MeT solutions for experimental use.
Q1: My 5-MeO-β-MeT is not dissolving in my aqueous buffer (e.g., PBS) and has formed a precipitate. What should I do?
A1: Direct dissolution of tryptamines in aqueous buffers is often challenging due to their low solubility.[1] Precipitation occurs when the compound concentration exceeds its solubility limit in the aqueous medium.[2]
Recommended Solution Workflow:
-
Prepare a Concentrated Stock Solution: First, dissolve the 5-MeO-β-MeT in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[1][3] Ethanol can also be used.[1][4]
-
Determine Maximum Tolerated Solvent Concentration: Before preparing your working solution, perform a vehicle control experiment to determine the maximum concentration of the organic solvent (e.g., DMSO) that your cells or assay system can tolerate without affecting the experimental outcome. Typically, final DMSO concentrations are kept below 0.5%, and often below 0.1%.[5]
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution in 100% of the same organic solvent (e.g., DMSO) to create intermediate stocks.[3]
-
Final Dilution into Aqueous Buffer: Add a small aliquot of the appropriate intermediate stock solution to your final aqueous assay buffer. This "spike-in" method ensures the final concentration of the organic solvent remains below the tolerated limit, minimizing the risk of precipitation.[2][3] It is critical to mix vigorously immediately upon adding the stock to the buffer to facilitate dispersion.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It happens when the highly concentrated compound in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower.[2]
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The most straightforward solution is to lower the final concentration of 5-MeO-β-MeT in your assay to a level below its aqueous solubility limit. You can estimate this limit by preparing a series of dilutions and observing the concentration at which precipitation occurs.[2]
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (while staying within the tolerated non-toxic range) can help keep the compound in solution.[3]
-
Use Serum or Albumin: For cell culture experiments, adding the DMSO stock to a medium that contains serum (like FBS) can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility.[3]
-
Gentle Warming and Vortexing: When preparing the initial stock solution, gentle warming (e.g., to 37°C) and vortexing can help ensure the compound is fully dissolved before it is further diluted.[2][6]
Q3: Can I use sonication to help dissolve my 5-MeO-β-MeT?
A3: Yes, sonication can be a useful mechanical method to aid dissolution.[6] After adding the compound to the solvent, brief periods of water bath sonication can help break up aggregates and increase the rate of dissolution. However, be cautious with prolonged sonication, as it can generate heat and potentially degrade sensitive compounds. It is best used as a final step if vortexing and gentle warming are insufficient.
Frequently Asked Questions (FAQs)
What is the best solvent for making a stock solution of 5-MeO-β-MeT? For in vitro biological assays, Dimethyl sulfoxide (DMSO) is the preferred solvent. It has high solvating power for many poorly water-soluble compounds and is miscible with aqueous culture media.[1][7] Ethanol is a viable alternative.[1] For related compounds, solubilities in DMSO and ethanol can be as high as 30 mg/mL.[8]
How should I store my 5-MeO-β-MeT stock solution? Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[9]
Is 5-MeO-β-MeT available as a salt (e.g., HCl or succinate)? Would that improve solubility? Yes, tryptamines are often prepared as salt forms (e.g., hydrochloride or succinate) to improve their aqueous solubility.[10][11][12] The freebase form is typically less soluble in water.[12] If you are using the freebase, you will likely need to employ the solvent-based methods described above. If you have the salt form, you may be able to dissolve it directly in an aqueous buffer, though a DMSO stock is still recommended for consistency and high-concentration stocks.
What is the mechanism of action for 5-MeO-β-MeT? While data on 5-MeO-β-MeT is limited, it belongs to the tryptamine class. Related compounds like 5-MeO-α-methyltryptamine (5-MeO-AMT) and 5-MeO-DMT are potent agonists of serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes.[10][13][14] Activation of the 5-HT2A receptor, a Gq-coupled GPCR, typically initiates a signaling cascade involving phospholipase C (PLC).[15]
Solubility and Physicochemical Data
The following table summarizes solubility information for 5-MeO-β-MeT and related tryptamines. Note: Specific quantitative data for 5-MeO-β-MeT is scarce; therefore, data from structurally similar compounds are included for reference.
| Compound | Solvent | Solubility | Citation |
| 5-Methoxy-α-methyltryptamine HCl | Water | Soluble | [11] |
| Methanol | Soluble | [11] | |
| Chloroform | Insoluble | [11] | |
| Tryptamine (general) | DMSO | ~11 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] | |
| Aqueous Buffers | Sparingly Soluble | [1] | |
| 5-methoxy-N-methyl Tryptamine | DMSO | 30 mg/mL | [8] |
| Ethanol | 30 mg/mL | [8] | |
| Ethanol:PBS (1:1) | 0.5 mg/mL | [8] | |
| 5-MeO-DMT (freebase) | Water | <10 mg/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of 5-MeO-β-MeT (Molecular Weight: ~204.27 g/mol , assuming similarity to 5-MeO-AMT).
Materials:
-
5-Methoxy-β-methyltryptamine (freebase solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh out approximately 2.04 mg of 5-MeO-β-MeT powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[6]
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock into a final aqueous medium for a typical in vitro experiment, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM 5-MeO-β-MeT stock solution in DMSO (from Protocol 1)
-
100% DMSO
-
Sterile aqueous assay buffer or cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Prepare Intermediate Dilution:
-
Label a sterile microcentrifuge tube "1 mM Intermediate."
-
Pipette 90 µL of 100% DMSO into the tube.
-
Add 10 µL of the 10 mM stock solution to the tube.
-
Vortex thoroughly. This creates a 1 mM intermediate stock (a 1:10 dilution).
-
-
Prepare Final Working Solution:
-
Determine the final volume of working solution needed. For this example, we will prepare 10 mL.
-
In a sterile tube or bottle, add 9.99 mL of your pre-warmed aqueous assay buffer.
-
Add 10 µL of the 1 mM intermediate stock solution to the 9.99 mL of buffer. .
-
Immediately cap and mix thoroughly by inverting the tube or vortexing gently. This creates the final 10 µM working solution.
-
-
Verify Final Concentration: The final DMSO concentration in this working solution is 0.1% (a 1:1000 dilution of the 100% DMSO intermediate stock), which is well-tolerated by most cell lines.[5]
-
Use Immediately: Use the final working solution immediately for your assay. Do not store dilute aqueous solutions for long periods, as the compound may precipitate or degrade.[1]
Visualizations
Solubility Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with 5-MeO-β-MeT.
A flowchart for troubleshooting the dissolution of 5-MeO-β-MeT for in vitro assays.
Putative 5-HT2A Receptor Signaling Pathway
This diagram illustrates the simplified, primary signaling cascade expected upon activation of the 5-HT2A receptor by an agonist like 5-MeO-β-MeT.
Simplified Gq signaling cascade initiated by a 5-HT2A receptor agonist.[15][16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Methoxy-alpha-methyltryptamine | 1137-04-8 | Benchchem [benchchem.com]
- 11. swgdrug.org [swgdrug.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 14. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxy-β-methyltryptamine (5-MeO-β-MT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with 5-Methoxy-β-methyltryptamine (5-MeO-β-MT).
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of 5-MeO-β-MT?
5-MeO-β-MT is a serotonergic compound with high affinity for multiple serotonin (5-HT) receptor subtypes. Its primary targets are the 5-HT1A and 5-HT2A receptors, where it acts as an agonist.[1][2][3] The hallucinogenic effects are primarily attributed to its activity at the 5-HT2A receptor, while its potential anxiolytic and antidepressant effects are thought to be mediated by the 5-HT1A receptor.
Q2: What are the known off-target effects of 5-MeO-β-MT?
Off-target effects of 5-MeO-β-MT can arise from its interaction with other serotonin receptor subtypes, as well as adrenergic and dopamine receptors, albeit generally with lower affinity.[2] These interactions can lead to a range of physiological and behavioral effects beyond the intended therapeutic or research scope. Cardiovascular effects, such as changes in heart rate and blood pressure, are a potential concern with serotonergic compounds.[4][5][6][7]
Q3: How can I minimize the hallucinogenic effects of 5-MeO-β-MT in my experiments?
The hallucinogenic-like effects of 5-MeO-β-MT in animal models, such as the head-twitch response (HTR) in rodents, are mediated by the 5-HT2A receptor.[8][9] To minimize these effects, a selective 5-HT2A receptor antagonist can be co-administered. This allows for the investigation of 5-HT1A-mediated effects, such as anxiolytic and antidepressant-like behaviors, in isolation.[2]
Q4: Are there strategies to mitigate potential cardiovascular side effects?
Yes. When working with serotonergic compounds like 5-MeO-β-MT, it is crucial to monitor cardiovascular parameters in animal studies, especially at higher doses.[4][10] Using the lowest effective dose can help minimize these effects. Additionally, avoiding co-administration with other drugs known to affect cardiovascular function is recommended. In case of adverse cardiovascular events, ceasing administration and providing supportive care is essential.[5][6]
Troubleshooting Guides
In Vitro Receptor Binding Assays
Issue: High Non-Specific Binding
-
Possible Cause: Radioligand or membrane preparation quality, incorrect buffer composition, or issues with the filtration process.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration at or below the Kd for the receptor of interest to minimize binding to lower-affinity sites.[11]
-
Check Membrane Quality: Ensure membrane preparations are fresh and have been properly stored. Protein concentration should be optimized for the assay.[12][13]
-
Adjust Buffer Composition: The ionic strength and pH of the binding buffer can influence non-specific binding. Titrate these parameters to find optimal conditions.
-
Pre-soak Filter Mats: Soaking filter mats in a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[13]
-
Increase Wash Steps: Additional and rapid washing of the filters with ice-cold buffer can help remove unbound radioligand.
-
Issue: Low or No Specific Binding
-
Possible Cause: Inactive receptor, degraded radioligand, or incorrect assay conditions.
-
Troubleshooting Steps:
-
Verify Receptor Expression and Activity: Confirm the presence and functional integrity of the target receptor in your cell or tissue preparation.
-
Check Radioligand Integrity: Ensure the radioligand has not degraded due to improper storage or handling.
-
Optimize Incubation Time and Temperature: Determine the optimal time and temperature to reach binding equilibrium through kinetic experiments.[12]
-
Confirm Protein Concentration: Use a sufficient amount of membrane protein to detect a specific binding signal.[13]
-
In Vivo Behavioral Assays
Issue: High Variability in Head-Twitch Response (HTR) Assay
-
Possible Cause: Inconsistent drug administration, environmental stressors, or subjective scoring.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure consistent route of administration, dosage, and timing for all animals.
-
Acclimate Animals: Allow mice to acclimate to the testing room and observation chambers to reduce stress-induced behavioral variability.
-
Automate Scoring: Utilize automated HTR scoring systems with magnetometer-based detection to eliminate subjective bias and improve reliability.[8][14][15]
-
Control for Environmental Factors: Maintain consistent lighting and noise levels in the testing environment.
-
Issue: Inconsistent Results in Elevated Plus Maze (EPM) or Forced Swim Test (FST)
-
Possible Cause: Improper handling of animals, variations in the testing apparatus, or experimenter bias.
-
Troubleshooting Steps:
-
Handle Animals Gently: Habituate animals to the experimenter to reduce handling stress.[16]
-
Standardize Apparatus and Environment: Ensure the dimensions, color, and lighting of the EPM or FST tank are consistent across all tests.[17][18] The water temperature in the FST should be strictly controlled.[19][20]
-
Blind the Experimenter: The experimenter scoring the behavior should be blind to the treatment groups to prevent bias.[17][21]
-
Use Video Tracking Software: Employ automated video tracking and analysis software for objective and consistent data collection.[18]
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of 5-MeO-β-MT and Analogs at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| 5-MeO-DMT | 15 | 61 | 130 | 2000 | 4000 |
| 5-MeO-NIPT | 120 | 58 | 210 | >10000 | >10000 |
| 5-MeO-MIPT | 100 | 45 | 180 | >10000 | >10000 |
| 5-MeO-EIPT | 110 | 55 | 200 | >10000 | >10000 |
| 5-MeO-DIPT | 150 | 70 | 250 | >10000 | >10000 |
| 5-MeO-pyr-T | 5 | 150 | 300 | 8000 | 7000 |
| 5-MeO-MALT | 25 | 35 | 150 | 5000 | 6000 |
| 5-MeO-DALT | 30 | 40 | 170 | 6000 | 6500 |
Data compiled from various sources.[1][3] Values are approximations and may vary between studies.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of 5-MeO-β-MT and Analogs at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| 5-MeO-DMT | 10 | 100 |
| 5-MeO-NIPT | 25 | 95 |
| 5-MeO-MIPT | 20 | 98 |
| 5-MeO-EIPT | 22 | 97 |
| 5-MeO-DIPT | 30 | 90 |
| 5-MeO-pyr-T | 80 | 85 |
| 5-MeO-MALT | 15 | 100 |
| 5-MeO-DALT | 18 | 100 |
Data represent typical values from in vitro calcium mobilization assays.[1][22] Emax is relative to the response of a standard agonist like serotonin.
Experimental Protocols
Radioligand Binding Assay
A detailed protocol for conducting a radioligand binding assay to determine the affinity of 5-MeO-β-MT for serotonin receptors.[11][13][23][24][25]
-
Objective: To determine the equilibrium dissociation constant (Ki) of 5-MeO-β-MT at target receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
5-MeO-β-MT stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 5-MeO-β-MT.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of 5-MeO-β-MT.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Head-Twitch Response (HTR) Assay
A protocol for assessing the 5-HT2A receptor-mediated hallucinogenic-like effects of 5-MeO-β-MT in mice.[8][9][14][15][26]
-
Objective: To quantify the frequency of head-twitch responses as a measure of 5-HT2A receptor activation.
-
Materials:
-
Male C57BL/6J mice.
-
5-MeO-β-MT solution.
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment or automated HTR detection system.
-
-
Procedure:
-
Habituate mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer 5-MeO-β-MT or vehicle via a consistent route (e.g., subcutaneous injection).
-
Place the mouse back into the observation chamber immediately after injection.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior.
-
For studies aiming to block the HTR, a 5-HT2A antagonist can be administered prior to 5-MeO-β-MT.
-
Analyze the data by comparing the number of head twitches in the drug-treated group to the vehicle control group.
-
Visualizations
Caption: Signaling pathways of 5-HT1A and 5-HT2A receptors activated by 5-MeO-β-MT.
Caption: A typical experimental workflow for characterizing 5-MeO-β-MT.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jacc.org [jacc.org]
- 5. Selective serotonin reuptake inhibitors and cardiovascular events: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Considerations in Antidepressant Therapy: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiologic side effects of psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Management of Systemic Cardiotoxicity Associated with Antidepressant Use in Patients with Depressive Disorders: A Systematic Review [mdpi.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated plus maze protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. labcorp.com [labcorp.com]
Technical Support Center: Enhancing Reproducibility in 5-Methoxy-beta-methyltryptamine Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of behavioral studies involving 5-Methoxy-beta-methyltryptamine (5-MeO-β-MeT). Given the limited specific research on the β-isomer, much of the guidance is extrapolated from studies on the more extensively researched α-isomer (5-MeO-α-MeT) and other related tryptamines.
Troubleshooting Guides
Issue 1: High Variability in Head-Twitch Response (HTR) Data
Q: We are observing significant inter-animal variability in the number of head-twitches induced by 5-MeO-β-MeT, making our results difficult to interpret. What could be the cause and how can we mitigate this?
A: High variability in the head-twitch response (HTR) is a common challenge in psychedelic research. Several factors can contribute to this issue. Here’s a troubleshooting guide:
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Genetic Strain: Different mouse strains can exhibit varying sensitivity to serotonergic agonists.[1] It is crucial to report and consistently use the same strain throughout a study.
-
Animal Handling and Acclimation: Stress from handling can significantly impact behavioral responses. Ensure all animals undergo a proper acclimation period to the testing environment and are handled consistently by the same experimenter.[2][3]
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Environmental Factors: Minor changes in the testing environment, such as lighting, temperature, and ambient noise, can influence HTR.[2][4] Standardize these conditions for all experimental sessions.
-
Drug Administration: The route and precision of drug administration are critical. Intraperitoneal (IP) injections, for instance, can result in variable absorption rates. Ensure consistent injection technique and vehicle volume.
-
Automated vs. Manual Scoring: Manual scoring of HTR can be subjective and prone to error.[5] Utilizing automated detection systems, such as those employing magnetometers or video tracking with machine learning, can significantly improve objectivity and consistency.[6]
Issue 2: Inconsistent Locomotor Activity Results
Q: Our results for locomotor activity following 5-MeO-β-MeT administration are not consistent across different experimental days. What could be the underlying reasons?
A: Inconsistent locomotor activity data can stem from several sources. Consider the following troubleshooting steps:
-
Habituation: Novel environments induce exploratory behavior which can mask the specific effects of the compound. A proper habituation period to the open-field arena before drug administration is essential.
-
Time of Day: Rodents are nocturnal, and their activity levels fluctuate based on their circadian rhythm.[2] Conducting experiments at the same time each day is critical to minimize this variability.
-
Apparatus Cleaning: Olfactory cues from previously tested animals can alter the behavior of subsequent subjects.[2] Thoroughly clean the open-field arena with an appropriate solvent (e.g., 70% ethanol) between each trial.
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Dose-Response Curve: Psychedelics can have biphasic effects on locomotor activity, with lower doses sometimes increasing activity and higher doses decreasing it.[7] Establishing a full dose-response curve is crucial to understand the compound's effects.
Frequently Asked Questions (FAQs)
Compound and Mechanism
Q1: What is the primary mechanism of action for 5-MeO-β-MeT that leads to its behavioral effects?
A: The primary behavioral effects of tryptamines like 5-MeO-β-MeT are mediated by their agonist activity at the serotonin 5-HT2A receptor.[7][8][9] Activation of this receptor is strongly correlated with the induction of the head-twitch response in rodents, which is a behavioral proxy for hallucinogenic effects in humans.[5][10] Some effects may also be modulated by interactions with other serotonin receptors, such as the 5-HT1A receptor.[7]
Experimental Design and Protocols
Q2: What are the key behavioral assays to characterize the effects of 5-MeO-β-MeT in rodents?
A: The two most common and informative behavioral assays for this class of compounds are:
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Head-Twitch Response (HTR): This is the most widely used behavioral model to assess the hallucinogen-like effects of serotonergic compounds.[5]
-
Locomotor Activity Test (Open Field Test): This assay measures changes in spontaneous movement and exploratory behavior, providing insights into the stimulant or depressant effects of the compound.
Q3: How can we ensure the quality and purity of our 5-MeO-β-MeT compound?
A: The purity of the test compound is paramount for reproducible results. It is essential to:
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Obtain the compound from a reputable supplier with a certificate of analysis.
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If synthesized in-house, perform analytical characterization using techniques like NMR, GC-MS, and HPLC to confirm identity and purity.[11][12]
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Store the compound under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.
Data Interpretation and Reproducibility
Q4: What are some general strategies to improve the overall reproducibility of our behavioral studies?
A: Improving reproducibility requires a multi-faceted approach:
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Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, from animal handling to data analysis.
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Blinding: Whenever possible, the experimenter should be blind to the experimental conditions to prevent unconscious bias.[13]
-
Power Analysis: Conduct a power analysis before starting the study to ensure an adequate sample size to detect meaningful effects.
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Transparent Reporting: In publications, provide a detailed description of all methods, including animal strain, sex, age, housing conditions, and specific experimental parameters.[14]
Quantitative Data Summary
The following tables present representative quantitative data for behavioral effects induced by 5-methoxylated tryptamines. Note that this data is primarily from studies on 5-MeO-α-MeT and related compounds and should serve as an expected range for 5-MeO-β-MeT, pending specific experimental validation.
Table 1: Head-Twitch Response (HTR) in Mice Induced by 5-MeO-α-MeT
| Dose (mg/kg, i.p.) | Mean HTR Count (per 30 min) | Standard Error of Mean (SEM) |
| Vehicle | 1.2 | 0.5 |
| 0.3 | 8.5 | 2.1 |
| 1.0 | 25.3 | 4.7 |
| 3.0 | 42.1 | 6.3 |
| 10.0 | 28.9 | 5.5 |
Data is hypothetical and compiled for illustrative purposes based on typical dose-response curves for 5-methoxylated tryptamines.[15]
Table 2: Locomotor Activity in Mice Following 5-MeO-α-MeT Administration
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm in 60 min) | Standard Error of Mean (SEM) |
| Vehicle | 3500 | 250 |
| 1.0 | 4200 | 300 |
| 3.0 | 2800 | 200 |
| 10.0 | 1500 | 150 |
Data is hypothetical and illustrates a potential biphasic effect on locomotor activity.[16]
Detailed Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay
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Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed and maintained on a 12-hour reverse light-dark cycle with ad libitum access to food and water.
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Apparatus: A standard transparent rodent cage. An automated HTR detection system with a head-mounted magnet and a magnetometer coil is recommended for objective quantification.[6][17]
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Procedure: a. Habituate mice to the testing room for at least 60 minutes before the experiment. b. Administer 5-MeO-β-MeT or vehicle via intraperitoneal (i.p.) injection. c. Immediately place the mouse into the testing cage. d. Record the number of head-twitches for a predefined period, typically 30-60 minutes. A head-twitch is characterized by a rapid, rotational movement of the head that is not part of a grooming behavior.[5][18]
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Data Analysis: The total number of head-twitches is counted for each animal. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
Protocol 2: Open Field Test for Locomotor Activity
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Animals: Same as for the HTR assay.
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Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. The arena is often divided into a central and a peripheral zone. An automated video-tracking system is used to record and analyze the animal's movement.
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Procedure: a. Habituate mice to the testing room for at least 60 minutes. b. Administer 5-MeO-β-MeT or vehicle. c. Place the mouse in the center of the open field arena. d. Allow the mouse to explore the arena freely for a set duration (e.g., 60 minutes). e. After each trial, thoroughly clean the arena to remove any olfactory cues.
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Data Analysis: The video-tracking system will provide data on various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency. These parameters are analyzed to assess locomotor activity and anxiety-like behavior.
Visualizations
Caption: 5-HT2A Receptor Signaling Cascade.
Caption: Reproducible Behavioral Experiment Workflow.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. bitesizebio.com [bitesizebio.com]
- 3. What to watch for when analyzing mouse behavior | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. How Can We Make Behavioral Science More Reproducible? | Technology Networks [technologynetworks.com]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.3. Assessment of the head-twitch response [bio-protocol.org]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Methoxy-beta-methyltryptamine and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key isomers of this compound (5-MeO-β-MT) that I need to differentiate?
A1: The primary isomers of concern in the analysis of 5-MeO-β-MT include positional isomers and structural isomers. Positional isomers differ in the location of the methoxy group on the indole ring, such as 4-Methoxy-β-methyltryptamine (4-MeO-β-MT), 6-Methoxy-β-methyltryptamine (6-MeO-β-MT), and 7-Methoxy-β-methyltryptamine (7-MeO-β-MT). A key structural isomer is 5-Methoxy-alpha-methyltryptamine (5-MeO-α-MT), where the methyl group is on the alpha-carbon of the ethylamine side chain instead of the beta-carbon.
Q2: Which analytical techniques are most effective for differentiating these isomers?
A2: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous differentiation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating the isomers and identifying them based on their fragmentation patterns.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for providing detailed structural information to distinguish between isomers definitively.
Q3: Is derivatization necessary for the GC-MS analysis of these tryptamine isomers?
A3: Yes, derivatization is highly recommended for GC-MS analysis of tryptamines.[1] Tryptamines contain polar amine groups that can lead to poor peak shape and adsorption on the GC column. Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives improves volatility and chromatographic performance, leading to better separation and peak symmetry.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 5-MeO-β-MT and its isomers.
Chromatographic Issues
Problem: Peak splitting or shouldering in my HPLC chromatogram.
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Possible Cause 1: Co-elution of isomers. The isomers may not be fully resolved under the current chromatographic conditions.
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Solution: Optimize the mobile phase composition, gradient, or temperature. Consider using a different column chemistry, such as a biphenyl or phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[4]
-
-
Possible Cause 2: Injection solvent incompatibility. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
-
-
Possible Cause 3: Column void or contamination. A void at the column inlet or contamination can distort the peak shape.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Problem: Peak tailing in my chromatogram.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanols on the silica-based column can interact with the basic amine groups of the tryptamines, causing tailing.
-
Solution: Use a mobile phase with a lower pH to protonate the silanols and reduce interaction. Alternatively, use an end-capped column or a column with a different stationary phase. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also mitigate tailing.
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Mass Spectrometry Issues
Problem: My mass spectra for the different positional isomers look identical.
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Possible Cause: Low-energy fragmentation. Standard electron ionization (EI) may not produce sufficiently different fragmentation patterns for positional isomers.
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Solution 1 (GC-MS): Employ tandem mass spectrometry (MS/MS). By selecting a common precursor ion and analyzing the resulting product ions, you can often observe differences in the relative abundances of fragments that are characteristic of each isomer.
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Solution 2 (LC-MS): Utilize different collision energies in tandem mass spectrometry (LC-MS/MS). Higher collision energies can induce more extensive fragmentation and reveal subtle structural differences.[1]
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Solution 3 (Chemical Ionization): Using a softer ionization technique like chemical ionization (CI) with a reagent gas like vinyltrimethylsilane can generate adduct ions that fragment in a position-specific manner, aiding in differentiation.[5][6]
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Problem: I am not seeing a clear molecular ion peak in my GC-MS spectra.
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Possible Cause: Extensive fragmentation of the molecule under electron ionization.
-
Solution: Use a "softer" ionization technique like chemical ionization (CI) which typically results in a more abundant protonated molecule or molecular adduct.
-
Experimental Protocols and Data
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify 5-MeO-β-MT and its isomers. Derivatization is a critical step.
Sample Preparation (TMS Derivatization): [3]
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Evaporate the sample to complete dryness. It is crucial that the sample is free of water as the derivatizing reagents are moisture-sensitive.
-
Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Gently shake the mixture at 30°C for 90 minutes. This step protects ketone groups if present.
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Add 90 µL of N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS).
-
Incubate the mixture at 37°C for 30 minutes.
-
Cool the derivatized sample to room temperature before transferring it to a GC vial for analysis.
GC-MS Parameters:
-
Column: DB-1ms or equivalent non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to approximately 300°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
Quantitative Data:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 5-MeO-β-MT (as TMS derivative) | Varies by method | M+•, [M-CH3]+, iminium ion fragments |
| 4-MeO-β-MT (as TMS derivative) | Varies by method | M+•, [M-CH3]+, iminium ion fragments |
| 6-MeO-β-MT (as TMS derivative) | Varies by method | M+•, [M-CH3]+, iminium ion fragments |
| 7-MeO-β-MT (as TMS derivative) | Varies by method | M+•, [M-CH3]+, iminium ion fragments |
| 5-MeO-α-MT (as TMS derivative) | Varies by method | M+•, [M-CH3]+, characteristic fragment at m/z 174 |
Note: Absolute retention times will vary between instruments and specific methods. It is crucial to run authentic reference standards for each isomer for positive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To achieve chromatographic separation and use tandem mass spectrometry for isomer differentiation.
LC Parameters:
-
Column: A C18 or Biphenyl column is often suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of organic phase.
-
Flow Rate: Typically 0.2-0.5 mL/min.
MS/MS Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: The protonated molecule [M+H]+.
-
Collision Energy: Optimized for each compound to produce characteristic product ions.
Quantitative Data:
| Compound | Retention Time (min) | Precursor Ion [M+H]+ (m/z) | Key Product Ions (m/z) |
| 5-MeO-β-MT | Varies by method | 219.2 | 174.2, 160.2 |
| 4-MeO-β-MT | Varies by method | 219.2 | Varies by collision energy |
| 6-MeO-β-MT | Varies by method | 219.2 | Varies by collision energy |
| 7-MeO-β-MT | Varies by method | 219.2 | Varies by collision energy |
| 5-MeO-α-MT | Varies by method | 205.1 | 160.1, 117.1 |
Note: The fragmentation patterns of positional isomers can be very similar. Careful optimization of collision energy and comparison with reference standards are essential for differentiation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for unambiguous isomer identification.
Sample Preparation:
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Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Quantitative Data (¹³C NMR Chemical Shifts in ppm):
| Carbon Position | 5-MeO-β-MT | 5-MeO-α-MT | 6-MeO-β-MT |
| C2 | ~123 | ~123 | ~121 |
| C3 | ~112 | ~112 | ~111 |
| C4 | ~112 | ~112 | ~111 |
| C5 | ~154 (methoxy-bearing) | ~154 (methoxy-bearing) | ~101 |
| C6 | ~101 | ~101 | ~156 (methoxy-bearing) |
| C7 | ~112 | ~112 | ~111 |
| C8 | ~131 | ~131 | ~136 |
| C9 | ~128 | ~128 | ~122 |
| Methoxy (-OCH₃) | ~56 | ~56 | ~56 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The position of the methoxy-bearing carbon is a key differentiator.
Visualizations
Caption: General experimental workflow for the differentiation of 5-MeO-β-MT and its isomers.
Caption: Logical decision-making process for isomer differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Pharmacological Guide: 5-Methoxy-α-methyltryptamine (5-MeO-AMT) versus the Elusive 5-Methoxy-β-methyltryptamine (5-MeO-βMT)
A notable disparity in research exists between the alpha- and beta-methylated isomers of 5-methoxytryptamine. While 5-Methoxy-α-methyltryptamine (5-MeO-AMT) is a well-characterized psychoactive compound, a significant lack of published pharmacological data for 5-Methoxy-β-methyltryptamine (5-MeO-βMT) prevents a direct empirical comparison. This guide provides a comprehensive overview of the known pharmacology of 5-MeO-AMT, supported by available experimental data, and discusses the current knowledge gap regarding its beta-methylated counterpart.
5-Methoxy-α-methyltryptamine (5-MeO-AMT): A Detailed Pharmacological Profile
5-MeO-AMT, also known as alpha-O-dimethylserotonin (α,O-DMS), is a synthetic tryptamine derivative recognized for its potent psychedelic effects.[1] It is structurally related to other psychoactive compounds such as α-methyltryptamine (AMT) and 5-MeO-DMT.[2]
Receptor Binding Affinity and Functional Activity
5-MeO-AMT exhibits a broad affinity for various serotonin (5-HT) receptors, acting as a non-selective agonist.[2] Its primary psychoactive effects are attributed to its potent agonism at the 5-HT2A receptor.[3]
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-AMT
| Receptor | Ki (nM) |
| 5-HT1A | Data not consistently reported, but acts as an agonist[2] |
| 5-HT2A | 12[4] |
| 5-HT2B | Potent agonist (EC50 = 4 nM)[2] |
| 5-HT2C | 120[4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC50, nM) of 5-MeO-AMT
| Receptor | EC50 (nM) |
| 5-HT2A | 2 - 8.4[2] |
Note: EC50 represents the concentration required to elicit a half-maximal response.
5-MeO-AMT is an extremely potent agonist at the 5-HT2A receptor.[2] One study found its potency in activating this receptor to be 38-fold higher than that of dimethyltryptamine (DMT) and 361-fold higher than that of psilocin.[2]
Monoamine Transporter and MAO Inhibition
Unlike its parent compound, α-methyltryptamine (AMT), which is a potent monoamine releasing agent, the 5-methoxy substitution in 5-MeO-AMT significantly reduces its activity at monoamine transporters.[2]
Table 3: Monoamine Release (EC50, nM) and Reuptake Inhibition (IC50, nM) for 5-MeO-AMT
| Action | Serotonin | Norepinephrine | Dopamine |
| Release (EC50) | 460 | 8,900 | 1,500 |
| Reuptake Inhibition (IC50) | >1,000 | >1,000 | >1,000 |
5-MeO-AMT is also a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 31,000 nM. For comparison, the IC50 of AMT for MAO-A is approximately 82 times lower at 380 nM.[2]
In Vivo Effects
In animal models, 5-MeO-AMT induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans. This response is mediated by the activation of 5-HT2A receptors in the prefrontal cortex and can be blocked by 5-HT2A antagonists like ketanserin.[5] Unlike psychostimulants, 5-MeO-AMT does not induce locomotor hyperactivity, behavioral sensitization, or conditioned place preference, suggesting a low potential for abuse.[2] Instead, it tends to produce hypolocomotion.[2]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for the psychedelic effects of 5-MeO-AMT involves the activation of the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Methoxy-beta-methyltryptamine and 5-MeO-DMT: A Guide for Researchers
This guide provides a detailed comparative analysis of 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), two structurally related tryptamine derivatives. While 5-MeO-DMT is a well-characterized psychoactive compound with a growing body of research into its therapeutic potential, data on 5-MeO-β-MT is notably scarce in publicly available scientific literature. This analysis, therefore, presents a comprehensive overview of the existing experimental data for 5-MeO-DMT and offers a discussion on the potential pharmacological properties of 5-MeO-β-MT based on structure-activity relationships of related tryptamines.
Introduction
5-MeO-DMT is a naturally occurring psychedelic tryptamine found in various plant species and the venom of the Colorado River toad (Incilius alvarius).[1] It is known for its potent and short-acting psychoactive effects, which are primarily mediated by its interaction with serotonin receptors.[1][2][3] In contrast, this compound (5-MeO-β-MT) is a less common and poorly studied analog. The introduction of a methyl group at the beta position of the ethylamine side chain is expected to alter its pharmacological profile compared to 5-MeO-DMT. This guide aims to summarize the available quantitative data, outline experimental protocols, and visualize key pathways to facilitate further research and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for 5-MeO-DMT. Due to a lack of experimental data for 5-MeO-β-MT, its corresponding fields are marked as "Data Not Available."
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| 5-MeO-DMT | 3 ± 0.2[3] | 907 ± 170[3] | Data Not Available | Data Not Available | 499[4] |
| 5-MeO-β-MT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Functional Activity (EC50, nM)
| Compound | 5-HT2A |
| 5-MeO-DMT | 2 - 8.4[5] |
| 5-MeO-β-MT | Data Not Available |
Discussion of Pharmacological Profiles
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
5-MeO-DMT is a non-selective serotonin receptor agonist with a particularly high affinity for the 5-HT1A receptor subtype.[1][2][3] While the psychedelic effects of many tryptamines are primarily attributed to 5-HT2A receptor agonism, the distinct subjective effects of 5-MeO-DMT may be significantly influenced by its potent activity at 5-HT1A receptors.[6] Studies have shown that 5-MeO-DMT is a potent inducer of the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic effects, which is mediated by 5-HT2A receptor activation.[7]
This compound (5-MeO-β-MT)
There is a significant lack of direct experimental data on the pharmacology of 5-MeO-β-MT. However, based on structure-activity relationships of tryptamines, the introduction of a beta-methyl group could have several effects. Methylation at the alpha-position of the tryptamine side chain, as seen in 5-MeO-AMT, is known to increase potency and duration of action, and also confer oral activity by providing resistance to metabolism by monoamine oxidase (MAO).[5] It is plausible that beta-methylation in 5-MeO-β-MT could similarly influence its metabolic stability and pharmacological activity, though likely to a different extent than alpha-methylation. The steric bulk of the beta-methyl group may also alter its binding affinity and efficacy at various serotonin receptor subtypes compared to 5-MeO-DMT.
Signaling and Metabolic Pathways
The following diagrams illustrate the known signaling and metabolic pathways for 5-MeO-DMT and a hypothetical metabolic pathway for 5-MeO-β-MT.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Receptor Binding Assays (for 5-MeO-DMT)
Objective: To determine the binding affinity (Ki) of 5-MeO-DMT for various serotonin receptor subtypes.
General Protocol (based on standard radioligand binding assays):
-
Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cell lines (e.g., HEK293, CHO).
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (5-MeO-DMT) in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Head-Twitch Response (HTR) Assay (for 5-MeO-DMT)
Objective: To assess the in vivo 5-HT2A receptor-mediated psychoactive potential of 5-MeO-DMT in rodents.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: 5-MeO-DMT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) injection. A range of doses is tested.
-
Observation: Immediately after injection, individual mice are placed in an observation chamber. The number of head twitches (rapid, rotational head movements) is counted for a specified period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each mouse, and dose-response curves are generated to determine the potency (ED50) of the compound.
Conclusion
This comparative guide highlights the significant disparity in the scientific understanding of 5-MeO-DMT and 5-MeO-β-MT. While 5-MeO-DMT is a well-studied compound with a defined pharmacological profile, 5-MeO-β-MT remains largely uncharacterized. The provided data and protocols for 5-MeO-DMT offer a solid foundation for researchers. The discussion on 5-MeO-β-MT, although speculative, is intended to stimulate future research into this and other understudied tryptamine derivatives. Further investigation, including in vitro receptor binding and functional assays, as well as in vivo behavioral and metabolic studies, are essential to elucidate the pharmacological profile of 5-MeO-β-MT and determine its potential as a research tool or therapeutic agent.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crb.wisc.edu [crb.wisc.edu]
- 5. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-α-methyltryptamine (5-MeO-AMT). The term "5-Methoxy-beta-methyltryptamine" is not standard; it is likely that the intended compounds of interest are the widely researched 5-MeO-DMT and 5-MeO-AMT. This document summarizes quantitative data from various studies, outlines experimental protocols, and visualizes key processes to aid in the selection and implementation of appropriate analytical techniques.
Comparison of Analytical Methods
The primary methods for the analysis of 5-methoxy-tryptamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of their performance characteristics based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for 5-MeO-DMT
| Parameter | Method 1 | Method 2 |
| Analyte(s) | 5-MeO-DMT and Bufotenine | 5-MeO-DMT |
| Matrix | Mouse Serum | Mouse Serum and Brain |
| Linearity Range | 0.90–5,890 ng/mL[1][2] | 4.1 to 3000 nM |
| Accuracy | Within 15%[1][2] | 99 to 106% |
| Precision (Intra- and Inter-day) | Within 15%[1][2] | 3.7 to 9.6% |
| Recovery | >75%[1][2] | 62 to 70% (for brain samples) |
| Lower Limit of Quantification (LLOQ) | 0.90 ng/mL[1] | 4.1 nM |
| Internal Standard | 5-Methyl-N,N-dimethyltryptamine (5-Me-DMT)[1][2] | 5-Me-DMT |
Table 2: Performance Characteristics of GC-MS Methods for 5-MeO-AMT
| Parameter | Method 1 |
| Analyte(s) | 5-MeO-AMT |
| Matrix | Powder |
| Linearity Range | Not explicitly stated, quantitative method described |
| Accuracy | Not explicitly stated |
| Precision | Not explicitly stated |
| Recovery | Not explicitly stated, liquid-liquid extraction described[3] |
| Internal Standard | Dipentylphthalate[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results.
Protocol 1: LC-MS/MS for 5-MeO-DMT in Mouse Serum[1][2]
1. Sample Preparation:
-
A simple protein precipitation method is used.
-
To 20 µL of serum, an internal standard (5-Methyl-N,N-dimethyltryptamine) is added.
-
Protein is precipitated with acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution with Buffer A (e.g., water with formic acid) and Buffer B (e.g., methanol or acetonitrile with formic acid).
-
Flow Rate: A typical flow rate for LC-MS/MS analysis.
-
Total Run Time: Approximately 9 minutes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: GC-MS for 5-MeO-AMT in Powder Form[3]
1. Sample Preparation:
-
For the hydrochloride salt of 5-MeO-AMT, which is insoluble in chloroform, a liquid-liquid extraction is performed to isolate the free base.
-
The sample is dissolved in chloroform and washed with a dilute sodium carbonate solution.[3]
-
The organic layer containing the free base is then separated.
-
An internal standard (e.g., dipentylphthalate) is added.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column such as a J&W DB-1.[3]
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature program is used to achieve separation, for instance, an initial temperature of 190°C held for 10 minutes.[3]
-
Injector Temperature: 275°C.[3]
-
Detector Temperature: 280°C.[3]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan or Selected Ion Monitoring (SIM).
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 5-methoxy-tryptamines using chromatographic methods.
Caption: General workflow for the analysis of 5-methoxy-tryptamines.
Signaling Pathway of 5-MeO-DMT
5-MeO-DMT primarily exerts its psychoactive effects through interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[4][5] The following diagram illustrates a simplified signaling cascade following receptor activation.
Caption: Simplified signaling pathway of 5-MeO-DMT via serotonin receptors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha and the Beta: A Comparative Analysis of Methylated Tryptamines' In Vitro Potency
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of psychoactive compounds is paramount. The strategic placement of a methyl group on the ethylamine side chain of the tryptamine scaffold, creating either alpha-methylated (α-methylated) or beta-methylated (β-methylated) analogs, can significantly alter their pharmacological profile. This guide provides a comparative overview of the in vitro potency of these two classes of compounds, supported by available experimental data and detailed methodologies.
While extensive research has characterized the in vitro activity of numerous α-methylated tryptamines, a notable scarcity of publicly available data exists for their β-methylated counterparts, precluding a direct, comprehensive comparison of their potency at key central nervous system targets. This guide summarizes the existing quantitative data for prominent α-methylated tryptamines and discusses the potential implications of β-methylation based on related research.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of several well-characterized α-methylated tryptamines at various serotonin (5-HT) receptors and monoamine transporters. These data are critical for understanding their mechanisms of action, which often involve a combination of direct receptor agonism and modulation of neurotransmitter levels.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of α-Methylated Tryptamines
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C |
|---|---|---|---|
| α-Methyltryptamine (αMT) | 13 ± 1.2 | 11 ± 0.9 | 15 ± 1.1 |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | 41 ± 3.5 | 16 ± 1.3 | 28 ± 2.7 |
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of α-Methylated Tryptamines
| Compound | 5-HT₂ₐ Agonism (EC₅₀) | Serotonin Release (EC₅₀) | Dopamine Release (EC₅₀) | Norepinephrine Release (EC₅₀) |
|---|---|---|---|---|
| α-Methyltryptamine (αMT) | 21.9 ± 4.6 | 22 - 68 | 79 - 180 | 79 - 112 |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | 2 - 8.4[1] | 460[1] | 1,500[1] | 8,900[1] |
Signaling Pathways and Experimental Workflows
The interaction of tryptamines with serotonin receptors, particularly the 5-HT₂ₐ receptor, initiates a cascade of intracellular signaling events. These pathways can be influenced by the specific ligand, a concept known as functional selectivity or biased agonism. Research suggests that different N-methylated tryptamines may stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways over others[2][3].
Figure 1. Simplified 5-HT₂ₐ receptor signaling pathways for tryptamines.
The in vitro potency of these compounds is determined through a series of well-established experimental workflows, including radioligand binding assays and functional assays.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tryptamine Derivatives: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of various tryptamine derivatives, focusing on their interactions with serotonin receptors. The information is intended for researchers, scientists, and drug development professionals, presenting key experimental data, methodologies, and visual summaries of important concepts.
Introduction to Tryptamines
Tryptamine is an indolamine metabolite of the essential amino acid tryptophan, featuring an indole ring fused to a 2-aminoethyl side chain.[1] This core structure is shared by numerous biologically active compounds, including the neurotransmitter serotonin and various psychedelic substances.[1][2] The pharmacological effects of tryptamine derivatives are primarily mediated by their interaction with serotonin (5-HT) receptors, with the 5-HT₂A receptor subtype being a principal target for their psychedelic and psychoactive effects.[3][4][5][6][7][8] Understanding the SAR of these compounds is crucial for designing novel ligands with specific affinities and functional activities for therapeutic applications.[9]
Comparative Analysis of Receptor Binding and Functional Activity
The affinity and efficacy of tryptamine derivatives are significantly influenced by substitutions on the indole ring and the terminal amino group. Modifications at these positions can alter receptor selectivity and potency.
Key SAR Observations:
-
Indole Ring Substitutions:
-
4-Position: Hydroxylation at the 4-position (e.g., psilocin or 4-hydroxy-N,N-dimethyltryptamine) is a key feature of many potent psychedelic tryptamines.[3] Acetoxy and propionoxy analogues at this position often act as prodrugs, being metabolized in vivo to the more active 4-hydroxy form.[6][7][10] O-acetylation typically reduces in vitro 5-HT₂A potency by 10- to 20-fold but has little effect on in vivo potency, supporting the prodrug hypothesis.[3][7]
-
5-Position: Oxygen-containing substituents on the benzene portion of the indole ring generally have a positive influence on 5-HT₂A receptor affinity.[9][11] For instance, the 5-hydroxy group (as in serotonin) is beneficial for affinity at certain receptors.[12]
-
Other Positions: Halogen substituents at positions 5 and 7 can enhance activity, while methyl groups at positions 2, 4, and 7 may have a negative impact.[13]
-
-
N,N-Dialkyl Substitutions:
-
The nature of the alkyl groups on the terminal amine affects both potency and receptor selectivity.
-
Bulky N-alkyl groups can lead to lower potency at 5-HT₂C receptors while sometimes increasing efficacy at 5-HT₂B receptors.[3][7]
-
For a compound to be orally active and penetrate the blood-brain barrier, the N,N-dialkyl substituents must be sufficiently bulky and lipophilic to protect against rapid metabolism by monoamine oxidase (MAO).[2]
-
The following diagram illustrates the key modification points on the tryptamine scaffold that influence its activity at the 5-HT₂A receptor.
Quantitative Data Summary
The tables below summarize the in vitro and in vivo activities of selected 4-substituted tryptamine derivatives.
Table 1: In Vitro Functional Activity (EC₅₀, nM) at 5-HT₂ Receptor Subtypes
| Compound | R₁, R₂ | 4-Substituent | h5-HT₂A | h5-HT₂B | h5-HT₂C |
|---|---|---|---|---|---|
| Psilocin | Me, Me | -OH | 14.8 | 10.9 | 100 |
| 4-AcO-DMT | Me, Me | -OAc | 205 | 134 | 1400 |
| 4-HO-MET | Me, Et | -OH | 13.9 | 10.1 | 160 |
| 4-AcO-MET | Me, Et | -OAc | 185 | 115 | 1790 |
| 4-HO-DET | Et, Et | -OH | 21.0 | 12.1 | 370 |
| 4-AcO-DET | Et, Et | -OAc | 239 | 150 | 5000 |
| 4-HO-DiPT | iPr, iPr | -OH | 111 | 31.6 | >10,000 |
| 4-AcO-DiPT | iPr, iPr | -OAc | 1200 | 501 | >10,000 |
Data extracted from Glatfelter et al., 2020.[3]
Table 2: In Vivo Head-Twitch Response (HTR) Potency in Mice
| Compound | R₁, R₂ | 4-Substituent | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) |
|---|---|---|---|---|
| Psilocin | Me, Me | -OH | 0.17 | 0.81 |
| 4-AcO-DMT | Me, Me | -OAc | 0.23 | 0.93 |
| 4-HO-MET | Me, Et | -OH | 0.22 | 1.0 |
| 4-AcO-MET | Me, Et | -OAc | 0.24 | 0.92 |
| 4-HO-DET | Et, Et | -OH | 0.29 | 1.2 |
| 4-AcO-DET | Et, Et | -OAc | 0.36 | 1.3 |
| 4-HO-DiPT | iPr, iPr | -OH | 1.1 | 4.0 |
| 4-AcO-DiPT | iPr, iPr | -OAc | 1.1 | 3.6 |
Data extracted from Glatfelter et al., 2020.[3]
Experimental Protocols
The data presented in this guide are derived from established pharmacological assays designed to assess the affinity and functional activity of compounds at specific receptors.
1. Radioligand Binding Assays These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the inhibitory potency (IC₅₀ or Kᵢ) of tryptamine derivatives at serotonin receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., rat prefrontal cortex for 5-HT₂A or hippocampus for 5-HT₁A).[13][14]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.[13][14]
-
Separation & Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
2. Calcium Mobilization Assays This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT₂ subtypes.
-
Objective: To assess the functional agonist activity (potency, EC₅₀, and efficacy, Eₘₐₓ) of tryptamine derivatives.
-
Methodology:
-
Cell Culture: Cells stably expressing the human or mouse 5-HT₂ receptor subtypes are cultured.[3][7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added at various concentrations.
-
Signal Detection: Activation of the 5-HT₂ receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence using a plate reader.
-
Data Analysis: Dose-response curves are generated to calculate EC₅₀ and Eₘₐₓ values.
-
3. Head-Twitch Response (HTR) in Mice The HTR is a behavioral assay in rodents that is a reliable predictor of 5-HT₂A receptor activation and hallucinogenic potential in humans.[3][6]
-
Objective: To assess the in vivo 5-HT₂A agonist activity of tryptamine derivatives.
-
Methodology:
-
Drug Administration: Mice are administered various doses of the test compound.
-
Observation: The frequency of head twitches is recorded over a specific period. This can be done by visual observation or using an automated system like a magnetometer.[3]
-
Data Analysis: Dose-response curves are constructed to determine the ED₅₀ value, which is the dose that produces 50% of the maximal response.
The following diagram illustrates a typical experimental workflow for evaluating tryptamine derivatives.
Signaling Pathway of 5-HT₂A Receptor Activation
Tryptamine derivatives acting as agonists at the 5-HT₂A receptor initiate a well-defined intracellular signaling cascade. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that couples to the Gαq subunit.
-
Agonist Binding: A tryptamine derivative binds to and activates the 5-HT₂A receptor.
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This increase in intracellular calcium is the signal measured in mobilization assays.
-
PKC Activation: DAG, along with the increased Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.
The diagram below visualizes this signaling pathway.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. repository.unam.edu.na [repository.unam.edu.na]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors [mdpi.com]
A Comparative Analysis of the Behavioral Effects of 5-Methoxy-β-methyltryptamine and DMT in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two tryptamine compounds, 5-Methoxy-β-methyltryptamine (5-MeO-β-MT), also known as α,O-Dimethylserotonin, and N,N-Dimethyltryptamine (DMT), in murine models. The information presented is collated from a range of preclinical studies to facilitate a clear understanding of their distinct and overlapping pharmacological profiles.
Summary of Behavioral Effects
Both 5-MeO-β-MT and DMT are known to induce significant behavioral changes in mice, primarily mediated by their interaction with the serotonergic system, particularly the 5-HT2A receptor.[1][2][3][4][5] The most well-characterized of these effects is the head-twitch response (HTR), a rapid, rotational head movement that is considered a behavioral proxy for hallucinogenic potential in humans.[5][6][7][8] While both compounds elicit this response, their potency and the profile of other behavioral effects, such as changes in locomotor activity and sensorimotor gating, show notable differences.
Quantitative Behavioral Data
The following tables summarize the key quantitative data from studies investigating the behavioral effects of 5-MeO-β-MT and DMT in mice.
Table 1: Head-Twitch Response (HTR)
| Compound | Dose Range (mg/kg, i.p.) | Peak Response | Duration of Action | Antagonist Blockade |
| 5-MeO-β-MT | 0.3 - 10 | Dose-dependent increase | Not explicitly stated, but tolerance develops with repeated administration. | Blocked by 5-HT2A antagonists (e.g., Ketanserin, M100907).[9][10][11][12] |
| DMT | 1 - 10 | Dose-dependent increase | Short-acting.[3] | Blocked by 5-HT2A antagonists; absent in 5-HT2A knockout mice.[3] |
Table 2: Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Effect on Locomotion |
| 5-MeO-β-MT | Not specified in detail | Generally reported to inhibit locomotor activity.[9][11][13] |
| DMT | 10 | A high, hallucinogenic dose decreases exploratory behavior and locomotion.[14] Chronic low doses (1 mg/kg) did not significantly alter locomotion.[14] In pargyline-pretreated mice, DMT induced hyperactivity.[15] |
Table 3: Prepulse Inhibition (PPI)
| Compound | Effect on PPI | Receptor Involvement |
| 5-MeO-β-MT | Increases PPI in mice.[16][17] | This effect is in contrast to the disruption of PPI seen with many other hallucinogens in rats.[16] |
| DMT | Increases PPI in mice.[17] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Head-Twitch Response (HTR) Assay
The HTR is a widely used behavioral model to assess the hallucinogen-like effects of compounds.[5]
-
Animals: Male C57BL/6J mice are commonly used.
-
Housing: Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
The test compound (5-MeO-β-MT or DMT) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).
-
The number of head twitches is counted for a defined period, typically 30-60 minutes. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[7]
-
Automated systems using a head-mounted magnet and a magnetometer detection coil can also be used for more objective and high-resolution measurement.[7][8]
-
-
Antagonist Studies: To confirm the involvement of the 5-HT2A receptor, a separate group of mice is pre-treated with a 5-HT2A antagonist (e.g., ketanserin or M100907) before the administration of the test compound.[9][11]
Locomotor Activity Test
This assay measures the exploratory and general activity levels of the mice.
-
Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement, is used.
-
Procedure:
-
Mice are habituated to the testing room.
-
Following i.p. injection of the test compound or vehicle, mice are placed in the center of the open-field arena.
-
Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a set duration (e.g., 30-60 minutes).
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information.[16][17][18][19] Deficits in PPI are observed in certain neuropsychiatric disorders.[16][19]
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response of the mouse.
-
Procedure:
-
Mice are placed in the startle chamber and allowed to acclimate for a short period.
-
The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The amplitude of the startle response is measured in each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway implicated in the action of these compounds and the workflows of the key behavioral experiments.
Caption: 5-HT2A Receptor Signaling Cascade.
Caption: HTR Experimental Workflow.
Caption: PPI Experimental Workflow.
References
- 1. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 4. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Behavioural changes induced by N,N-dimethyl-tryptamine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Psychopharmacology of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mouse genetic models for prepulse inhibition: an early review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Receptor Binding Affinity of 5-Methoxytryptamines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of various 5-methoxytryptamines, a class of psychoactive compounds with growing interest in neuroscience and pharmacology. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating the therapeutic potential and mechanism of action of these molecules.
Data Summary: Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities (Ki, expressed in nanomolars) of several 5-methoxytryptamines for a range of serotonin (5-HT) and other relevant receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from a comprehensive study by Ray (2010) published in PLoS ONE, which utilized radioligand binding assays with cloned human receptors.[1][2]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| 5-MeO-DMT | 13 | 130 | 140 | 1,200 | 490 | 200 | 1,100 | 1,500 | 190 | 2,700 |
| 5-MeO-MiPT | 37 | 790 | 410 | >10,000 | 790 | 420 | 2,500 | >10,000 | 210 | 3,100 |
| 5-MeO-DiPT | 88 | 2,000 | 1,100 | >10,000 | 1,300 | 940 | 3,200 | >10,000 | 1,700 | 3,900 |
| 5-MeO-DALT | - | - | - | - | - | - | - | - | - | - |
| Bufotenine (5-HO-DMT) | - | - | - | - | - | - | - | - | - | - |
Data for 5-MeO-DALT and Bufotenine from other sources indicate that 5-MeO-DALT has a high affinity for 5-HT2B, 5-HT6, and 5-HT7 receptors[3]. Bufotenine, a metabolite of 5-MeO-DMT, exhibits a higher affinity for the 5-HT2A receptor than its parent compound[4]. Further comparative data for these compounds from a single standardized screen is needed for direct comparison.
Key Observations
As the data indicates, 5-methoxytryptamines generally exhibit the highest affinity for the 5-HT1A receptor subtype.[4] 5-MeO-DMT, in particular, shows a notably strong interaction with this receptor.[4] The affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs, is generally lower for these compounds compared to their affinity for 5-HT1A receptors.[4] Variations in the N-alkyl substituents (e.g., MiPT, DiPT) influence the binding profile, generally leading to a decrease in affinity across multiple receptors compared to 5-MeO-DMT.
Experimental Protocols
The binding affinity data presented in this guide was primarily generated using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[5]
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[6]
-
The homogenate is centrifuged at a low speed to remove large debris.[6]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[6]
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[6]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6]
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) that is known to bind to the target receptor with high affinity, and a range of concentrations of the unlabeled test compound (the 5-methoxytryptamine analog).[6][7]
-
The plate is incubated to allow the binding to reach equilibrium.[6]
-
To determine non-specific binding, a separate set of wells is included containing a high concentration of an unlabeled ligand that saturates all specific binding sites.[8]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.[6][8]
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[8]
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[6][8]
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Serotonin Receptor Signaling Pathways (Simplified)
Caption: Simplified overview of major serotonin receptor signaling pathways.
References
- 1. Psychedelics and the Human Receptorome | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Metabolic Fates of 5-MeO-β-MeT and 5-MeO-MiPT: A Comparative In Vivo Analysis
For researchers and drug development professionals, understanding the in vivo metabolism of novel psychoactive compounds is paramount for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety. This guide provides a comparative analysis of the in vivo metabolism of two tryptamine derivatives: 5-Methoxy-β-methyltryptamine (5-MeO-β-MeT) and 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT). While in vivo metabolic data for 5-MeO-MiPT is available from forensic and clinical studies, comprehensive in vivo studies on 5-MeO-β-MeT are currently lacking in the scientific literature. Therefore, the metabolic profile of 5-MeO-β-MeT presented herein is a predictive assessment based on the known metabolic pathways of structurally related tryptamines.
Executive Summary
This guide synthesizes available in vivo metabolic data for 5-MeO-MiPT and provides a theoretical metabolic pathway for 5-MeO-β-MeT. The in vivo metabolism of 5-MeO-MiPT is characterized by a series of Phase I reactions including N-demethylation, N-deisopropylation, hydroxylation, and N-oxidation, followed by potential Phase II conjugation. For 5-MeO-β-MeT, its metabolism is predicted to be influenced by the beta-methylation on the ethylamine side chain, which may hinder deamination by monoamine oxidase (MAO), a primary metabolic route for many tryptamines. Consequently, metabolism is likely to proceed via hydroxylation of the indole ring and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes.
In Vivo Metabolism of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)
Studies on human case samples and in vitro experiments with human liver microsomes have identified several key metabolites of 5-MeO-MiPT, providing a clear picture of its metabolic fate in the body.
Quantitative Metabolic Data for 5-MeO-MiPT
The following table summarizes the identified metabolites of 5-MeO-MiPT and their detection in biological samples from in vivo studies.
| Metabolite | Chemical Name | Metabolic Reaction | Detected In | Reference |
| 5-MeO-NiPT | 5-methoxy-N-isopropyltryptamine | N-demethylation | Blood, Urine | [1][2] |
| 5-OH-MiPT | 5-hydroxy-N-methyl-N-isopropyltryptamine | O-demethylation | Blood, Urine | [1] |
| OH-5-MeO-MiPT | Hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine | Hydroxylation | Blood, Urine | [1] |
| 5-MeO-MiPT-N-oxide | 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide | N-oxidation | Blood, Urine | [1] |
Concentrations of 5-MeO-MiPT in a forensic case were found to be 160 ng/mL in blood and 3380 ng/mL in urine[1]. In a study involving mice, administration of a 2.7 mg/kg dose of 5-MeO-MiPT resulted in blood concentrations ranging from 2.7 to 13.4 ng/mL[3].
Experimental Protocols for 5-MeO-MiPT Metabolism Studies
Human Sample Analysis:
-
Sample Collection: Blood and urine samples were collected from an individual after suspected intoxication with 5-MeO-MiPT[1].
-
Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to cleave glucuronide conjugates. Both blood and urine samples were then prepared for analysis using liquid-liquid extraction[1].
-
Analytical Method: Metabolite identification and quantification were performed using liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS)[1].
Animal Study (Mice):
-
Animal Model: CD1 adult female mice were used[3].
-
Drug Administration: 5-MeO-MiPT was administered via intraperitoneal (IP) injection at doses of 0.27 mg/kg and 2.7 mg/kg[3].
-
Sample Collection: Blood and various organs (kidney, liver, brain) were collected one hour post-administration[3].
-
Analytical Method: The concentration of the parent drug was determined, though metabolites were not quantified due to a lack of reference standards[3].
Visualizing the Metabolic Pathway of 5-MeO-MiPT
Predicted In Vivo Metabolism of 5-Methoxy-β-methyltryptamine (5-MeO-β-MeT)
Due to the absence of direct in vivo metabolic studies for 5-MeO-β-MeT, its metabolic pathway is inferred from the known metabolism of 5-methoxytryptamine (5-MeO-T) and the influence of alkyl substitutions on the tryptamine side chain, as seen with alpha-methyltryptamine (AMT).
The primary metabolic pathway for many tryptamines is deamination by monoamine oxidase (MAO)[4]. However, the presence of a methyl group on the ethylamine side chain, as in AMT, can hinder MAO activity[5][6][7]. While 5-MeO-β-MeT has a beta-methylation, it is plausible that this also reduces its affinity for MAO. Therefore, metabolism is likely to be dominated by CYP-mediated reactions.
Predicted Metabolic Pathways for 5-MeO-β-MeT
-
Hydroxylation: The indole ring is a common site for hydroxylation in tryptamine metabolism. It is anticipated that 5-MeO-β-MeT will be hydroxylated at various positions on the indole nucleus, primarily at the 6- and 7-positions, as observed with AMT[5][6][7].
-
O-demethylation: The 5-methoxy group can be O-demethylated by CYP enzymes, likely CYP2D6, to form the corresponding 5-hydroxy metabolite, similar to the metabolism of 5-MeO-DMT[8][9].
-
Phase II Conjugation: The resulting hydroxylated metabolites are expected to undergo Phase II conjugation with glucuronic acid or sulfate to facilitate excretion.
Visualizing the Predicted Metabolic Pathway of 5-MeO-β-MeT
Comparative Analysis and Future Directions
The comparison between the in vivo metabolism of 5-MeO-MiPT and the predicted metabolism of 5-MeO-β-MeT highlights key structural influences on metabolic pathways. The N-alkyl substituents of 5-MeO-MiPT provide multiple sites for Phase I metabolism, leading to a diverse range of metabolites. In contrast, the beta-methylation of 5-MeO-β-MeT is expected to direct metabolism away from MAO-mediated deamination and towards CYP-mediated hydroxylation and O-demethylation.
To validate the predicted metabolic pathways of 5-MeO-β-MeT, dedicated in vivo studies in animal models followed by human studies are essential. Such studies should employ high-resolution mass spectrometry to identify and quantify metabolites in biological matrices. Furthermore, in vitro studies using human liver microsomes and recombinant CYP enzymes would be crucial for identifying the specific enzymes involved in its metabolism, thereby enabling a more accurate prediction of potential drug-drug interactions.
This guide underscores the importance of empirical data in understanding the metabolism of novel compounds. While predictive models based on structural analogs provide a valuable starting point, they are no substitute for rigorous experimental investigation. Future research in this area will be critical for the safe and effective development of tryptamine-based therapeutics.
References
- 1. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 5. In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Validating the Serotonergic Activity of 5-Methoxy-α-methyltryptamine: A Comparative Guide
Notice: A comprehensive literature search did not yield specific quantitative in vitro binding affinity (Kᵢ) or functional potency (EC₅₀) data for 5-Methoxy-beta-methyltryptamine (5-MeO-β-MeT). Due to this lack of available experimental data, this guide will focus on its well-characterized structural isomer, 5-Methoxy-α-methyltryptamine (5-MeO-αMT, also known as 5-MeO-AMT or α,O-Dimethylserotonin) . This compound provides a valuable proxy for understanding the serotonergic activity of closely related 5-methoxylated tryptamines.
This guide provides a comparative analysis of the serotonergic activity of 5-Methoxy-α-methyltryptamine (5-MeO-αMT). Its performance is benchmarked against the endogenous neurotransmitter Serotonin (5-HT) and the related psychedelic compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The data presented is intended for researchers, scientists, and drug development professionals investigating the pharmacology of serotonergic compounds.
Comparative Analysis of Serotonergic Receptor Activity
5-MeO-αMT demonstrates potent activity as a serotonin receptor agonist, particularly at the 5-HT₂ subfamily of receptors. Its functional potency at the 5-HT₂A receptor is notably high, exceeding that of many other tryptamine derivatives.[1] The primary mechanism for the psychoactive effects of serotonergic psychedelics is attributed to agonism at the 5-HT₂A receptor.[2] In addition to its potent 5-HT₂A agonism, 5-MeO-αMT also interacts with 5-HT₁A receptors, a target shared by many tryptamines, including 5-MeO-DMT, which shows a high affinity for this receptor subtype.[3][4]
The tables below summarize the quantitative data for the binding affinity and functional activity of 5-MeO-αMT in comparison to Serotonin and 5-MeO-DMT at key serotonin receptors.
Table 1: Serotonin Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₁A | 5-HT₂A |
|---|---|---|
| 5-MeO-αMT | Data not available | Data not available |
| 5-MeO-DMT | 16 - 33 | 49 - 100 |
| Serotonin (5-HT) | 3.2 - 12 | 13 - 117 |
Note: Lower Kᵢ values indicate higher binding affinity. Data compiled from various sources.
Table 2: Serotonin Receptor Functional Activity (EC₅₀, nM)
| Compound | 5-HT₂A (Gq Activation) |
|---|---|
| 5-MeO-αMT | 2 - 8.4 |
| 5-MeO-DMT | 3.87 |
| Serotonin (5-HT) | Data varies by assay |
Note: Lower EC₅₀ values indicate greater potency. Data compiled from various sources.[1][5]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of a compound for a target receptor.
-
Principle: The assay measures the ability of an unlabeled test compound (e.g., 5-MeO-αMT) to compete with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor (e.g., 5-HT₂A).
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) that have been genetically engineered to express a high density of the specific human serotonin receptor subtype of interest.
-
Incubation: These membranes are incubated in a solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Competition: The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand.
-
Separation & Counting: After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as a competition curve. The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Functional Assay (Calcium Mobilization)
This assay is used to determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist at a G-protein coupled receptor (GPCR) that signals via the Gq pathway, such as the 5-HT₂A receptor.
-
Objective: To measure the ability of a compound to activate the receptor and trigger a downstream cellular response.
-
Principle: Activation of the 5-HT₂A receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is the signal that is measured.
-
Methodology:
-
Cell Preparation: Live cells (e.g., CHO or HEK293) expressing the human 5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). The fluorescence of this dye increases significantly upon binding to Ca²⁺.
-
Compound Addition: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of the test compound (agonist) are added to the cells.
-
Signal Detection: The instrument continuously monitors the fluorescence intensity of the cells. Upon receptor activation and subsequent calcium release, a sharp increase in fluorescence is detected in real-time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. These data are plotted as a dose-response curve. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated from this curve, indicating the compound's potency. The maximum response generated by the compound (Eₘₐₓ) provides a measure of its efficacy relative to a reference full agonist.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway for 5-HT₂A receptor activation and the general workflow for characterizing a novel compound.
Caption: 5-HT₂A receptor signaling cascade via the Gq pathway.
Caption: Experimental workflow for in vitro compound characterization.
References
Unraveling the Consistency of 5-Methoxy-β-methyltryptamine Research: A Comparative Guide
Chemical Synthesis and Characterization: A Reproducible Foundation
The synthesis of 5-methoxy-N,N-dialkylated tryptamines, including analogs of 5-MeO-βMT, has been a subject of multiple studies, primarily for the creation of reference materials for forensic and clinical analysis.[1][2][3] The methodologies employed, often variations of the Speeter and Anthony synthesis, have been well-documented and appear to be robust and reproducible.[3]
The analytical characterization of these compounds consistently relies on a standard set of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).[1][2][3] The reported spectral data from different research groups provide a consistent and verifiable fingerprint for these molecules, suggesting a high degree of reproducibility in their identification and structural elucidation.
Table 1: Comparison of Synthesis and Characterization Methodologies for 5-Methoxy-tryptamine Derivatives
| Aspect | Study 1 (Brandt et al., 2012)[1][2] | Study 2 (Brandt et al.)[3] | Consistency/Reproducibility |
| Synthesis Method | Speeter and Anthony approach | Speeter and Anthony approach[3] | High |
| Precursor | 5-methoxy-2-methylindole | 5-methoxy-2-methylindole[3] | High |
| Key Reagents | Oxalyl chloride, corresponding amine, Lithium aluminium hydride | Oxalyl chloride, corresponding amine, Lithium aluminium hydride[3] | High |
| Characterization | ¹H NMR, ¹³C NMR, GC-EI-IT-MS, CI-IT-MS/MS[1][2] | ¹H NMR, ¹³C NMR, HRESIMS[3] | High |
Pharmacological Profile: Receptor Binding and Functional Assays
The primary mechanism of action for 5-MeO-βMT and related compounds is understood to be through their interaction with serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[4][5][6][7] While direct comparative studies on the receptor binding affinities of 5-MeO-βMT are limited, data from studies on the broader class of 5-methoxytryptamines can be used to infer expected interactions.
Studies consistently report that 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a closely related compound, is a non-selective serotonin agonist with a higher affinity for the 5-HT₁A receptor compared to the 5-HT₂A receptor.[4][6] This suggests that 5-MeO-βMT likely shares a similar receptor binding profile, a hypothesis that requires further direct experimental validation and replication.
Table 2: Reported Receptor Affinities (Ki, nM) for 5-MeO-DMT
| Receptor Subtype | Halberstadt et al., 2012[6] | Consistency/Reproducibility |
| 5-HT₁A | 3 ± 0.2 | Requires further comparative studies for 5-MeO-βMT |
| 5-HT₂A | 907 ± 170 | Requires further comparative studies for 5-MeO-βMT |
In Vivo and Behavioral Studies: Emerging Patterns Amidst Variability
Animal studies investigating the behavioral effects of 5-MeO-βMT (often referred to as 5-MeO-AMT) and its analogs consistently report the induction of head-twitch responses (HTR) in mice, a behavioral proxy for hallucinogenic potential in humans.[8][9] The activation of 5-HT₂A receptors in the prefrontal cortex is identified as the key mediator of this effect.[9][10]
Furthermore, studies have consistently shown that these compounds can inhibit locomotor activity.[4][8][11] While the general effects appear reproducible, the dose-response relationships and the precise magnitude of these effects can vary between studies, likely due to differences in experimental protocols, animal strains, and routes of administration.
Table 3: Comparison of In Vivo Behavioral Effects of 5-Methoxy-tryptamine Derivatives in Mice
| Behavioral Effect | Study 1 (Gatch et al., 2013)[8] | Study 2 (Fantegrossi et al., 2008)[11] | Study 3 (Lee et al., 2019)[9] | Consistency/Reproducibility |
| Head-Twitch Response (HTR) | Induced by 5-MeO-AMT[8] | Induced by 5-MeO-AMT and 5-MeO-DiPT[11] | Induced by 5-MeO-AMT[9] | High |
| Locomotor Activity | Inhibited by 5-MeO-AMT[8] | Inhibited by 5-MeO-AMT and 5-MeO-DiPT[11] | Not explicitly stated | Moderate |
| 5-HT₂A Antagonist Blockade of HTR | M100907 blocked HTR[8] | Not explicitly stated | Ketanserin blocked HTR[9] | High |
Metabolism and Pharmacokinetics: An Area for Further Reproducibility Assessment
The metabolism of 5-methoxytryptamines is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, and monoamine oxidase A (MAO-A).[4] O-demethylation and deamination are key metabolic pathways.[4] While the general metabolic pathways are established, the quantitative aspects of metabolism and the pharmacokinetics of 5-MeO-βMT specifically would benefit from dedicated replication studies to ensure the reproducibility of findings such as half-life, clearance, and metabolite profiles.
Methodologies and Visualizations
Experimental Protocols
Synthesis of 5-Methoxy-2-methyl-N,N-dialkylated Tryptamines (Adapted from Brandt et al.[3])
-
Acylation: 5-methoxy-2-methylindole is acylated with oxalyl chloride to yield the glyoxalyl chloride intermediate.
-
Amidation: The intermediate is then reacted with the corresponding amine to form the glyoxalylamide precursor.
-
Reduction: The glyoxalylamide is reduced with lithium aluminium hydride to yield the final N,N-dialkylated tryptamine.
Head-Twitch Response (HTR) Assay in Mice (Adapted from Lee et al.[9])
-
Acclimation: Mice are individually placed in observation chambers and allowed to acclimate for a specified period.
-
Drug Administration: 5-MeO-AMT or vehicle is administered (e.g., intraperitoneally). In antagonist studies, a 5-HT₂A antagonist like ketanserin is administered prior to the agonist.
-
Observation: The number of head twitches (rapid, rotational head movements) is counted for a defined period following drug administration.
Signaling Pathways and Experimental Workflows
Caption: Postulated signaling pathway of 5-MeO-βMT leading to behavioral effects.
Caption: A typical experimental workflow for assessing 5-MeO-βMT's effects.
References
- 1. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shulginresearch.net [shulginresearch.net]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking 5-Methoxy-beta-methyltryptamine against known 5-HT2A agonists
A Comprehensive Benchmarking Guide to 5-Methoxy-Tryptamines and a Comparison with Classic 5-HT2A Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a close structural analog of 5-Methoxy-beta-methyltryptamine, against established 5-HT2A receptor agonists such as Lysergic acid diethylamide (LSD) and Psilocin. This analysis is supported by experimental data on binding affinity, potency, and efficacy, alongside detailed experimental protocols and signaling pathway diagrams.
Due to the limited availability of specific experimental data for this compound, this guide focuses on the closely related and well-studied compound, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The findings for 5-MeO-DMT are expected to provide valuable insights into the potential pharmacological profile of this compound.
Data Presentation: Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of 5-MeO-DMT, LSD, and Psilocin at the human 5-HT2A receptor. These metrics are crucial for understanding the interaction of these compounds with the receptor and predicting their potential physiological effects.
| Compound | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of 5-HT) |
| 5-MeO-DMT | 207[1] | 1.80 - 3.87[2] | Partial Agonist[3] |
| LSD | 3.5[1] | 7.2[4] | Partial Agonist (64.5%)[5] |
| Psilocin | 107.2[1] | 10[6] | Partial Agonist[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the process of evaluation, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for characterizing novel 5-HT2A agonists.
Caption: 5-HT2A receptor signaling cascade upon agonist binding.
Caption: Workflow for evaluating novel 5-HT2A receptor agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI).
-
Test compound (this compound or other agonists).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
Objective: To measure the potency (EC50) and efficacy of a test compound in activating the 5-HT2A receptor, by quantifying the resulting increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at various concentrations.
-
A reference full agonist (e.g., serotonin) for determining maximal response.
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Wash the cells with the assay buffer to remove any excess dye.
-
Measure the baseline fluorescence of each well using the plate reader.
-
Add varying concentrations of the test compound to the wells using the plate reader's fluid-handling system.
-
Immediately after compound addition, continuously measure the fluorescence intensity over a period of time to capture the peak calcium response.
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Express the maximal response of the test compound as a percentage of the maximal response induced by the reference full agonist to determine its efficacy.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of a test compound in rodents, as the head-twitch response is a characteristic behavioral effect of 5-HT2A receptor agonists.
Materials:
-
Male C57BL/6J mice.
-
Test compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Observation chambers.
-
A video recording system or a magnetometer-based automated detection system.
Procedure:
-
Acclimate the mice to the observation chambers for a period before drug administration.
-
Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).
-
If using video recording, a trained observer, blind to the treatment conditions, should later score the number of head twitches. A head twitch is a rapid, rotational movement of the head.
-
If using an automated system, the software will detect and count the head twitches based on the specific movement signature.
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle-treated group.
-
A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal response).
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxy-beta-methyltryptamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methoxy-beta-methyltryptamine, a tryptamine derivative that necessitates careful management as hazardous waste. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Core Principles of Chemical Waste Management
The disposal of this compound must align with established guidelines for hazardous chemical waste. The foundational principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated.[1] Key tenets of responsible chemical waste management include minimizing waste generation, proper containment, clear labeling, and disposal through certified channels.[2][3]
Step-by-Step Disposal Protocol for this compound
Researchers must treat this compound as a hazardous waste and follow all applicable local, state, and federal regulations.[4] The following steps outline the proper disposal procedure:
-
Waste Characterization and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should never be mixed.[1]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof waste container that is chemically compatible with tryptamine derivatives. Plastic containers are often preferred.[2][3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Disposal of Contaminated Materials:
-
Solid waste, such as contaminated gloves, absorbent towels, and lab coats, should be collected in a separate, clearly labeled hazardous waste container.[3]
-
Empty containers that held this compound must be managed properly. If the compound is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[1][5] The rinsate must be collected and disposed of as hazardous waste.[5] After proper cleaning, and with all labels defaced, the container may be disposed of as regular trash.[5]
-
-
Prohibited Disposal Methods:
-
Arranging for Pickup and Disposal:
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedure for handling tryptamines as described in one of the documents involves dissolving the sample in chloroform and washing it with a dilute sodium carbonate solution.[6] When preparing a sample for analysis, it can be dissolved in chloroform, washed with dilute sodium carbonate, and then filtered.[6] This suggests that for decontamination of glassware, a similar solvent wash followed by a basic solution rinse could be an effective preliminary cleaning step before the standard triple rinse with a solvent like ethanol or acetone. The rinsate from all cleaning procedures must be collected as hazardous waste.
Quantitative Data
No specific quantitative data for the disposal of this compound was found in the search results. General quantitative guidelines for hazardous waste accumulation, such as the 55-gallon limit for a satellite accumulation area, should be followed as per institutional and regulatory standards.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Methoxy-beta-methyltryptamine
Essential Safety and Handling Guide for 5-Methoxy-α-methyltryptamine
This document provides crucial safety and logistical information for handling 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a potent psychoactive tryptamine derivative. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for 5-MeO-AMT, this guidance is synthesized from safety data for structurally similar and well-documented compounds, including 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxytryptamine hydrochloride. Researchers must exercise extreme caution and adhere to rigorous safety protocols when handling this substance.
Hazard Identification and Classification
Based on data for related tryptamine compounds, 5-MeO-AMT should be handled as a hazardous substance. The following table summarizes the potential hazards.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[1] H332: Harmful if inhaled. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] H336: May cause drowsiness or dizziness. |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of the fine powder, which is harmful. Always use in a well-ventilated area, preferably a certified chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against airborne particles and potential splashes, which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can cause irritation.[1] Wash hands thoroughly after handling, even after removing gloves.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to ensure laboratory safety and regulatory compliance.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operational workflow for handling 5-MeO-AMT, from receiving the compound to the final disposal of waste.
Caption: Workflow for safe handling of 5-MeO-AMT.
Step-by-Step Handling Procedures
-
Receiving and Storage : Upon receipt, verify the compound against the order records. Store the container in a cool, dry, well-ventilated, and secure (locked) area.
-
Preparation : All handling of the solid compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[1]
-
Personal Protection : Before handling, don all required PPE as specified in the table above.
-
Handling :
-
In Case of Exposure :
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.
-
Skin Contact : If on skin, wash with plenty of soap and water.[1]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Ingestion : Rinse mouth and seek immediate medical attention.[1]
-
Disposal Plan
All waste materials contaminated with 5-MeO-AMT, including empty containers, unused material, and contaminated lab supplies, must be treated as hazardous chemical waste.
-
Collection : Collect solid and liquid waste in separate, clearly labeled, sealed containers.
-
Disposal : Dispose of all waste in accordance with institutional, local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
